molecular formula C26H45NO21 B12410397 Isoglobotetraose

Isoglobotetraose

Cat. No.: B12410397
M. Wt: 707.6 g/mol
InChI Key: QMLUHEJHKLETSR-TXDMZTRASA-N
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Description

Isoglobotetraose is a useful research compound. Its molecular formula is C26H45NO21 and its molecular weight is 707.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-18(40)15(37)10(4-30)43-24(13)47-22-16(38)11(5-31)45-26(19(22)41)48-23-17(39)12(6-32)44-25(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-,26+/m0/s1

InChI Key

QMLUHEJHKLETSR-TXDMZTRASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)CO)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of Isoglobotetraose: A Technical Retrospective for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the historical isolation, structural elucidation, and evolving biological significance of a key isoglobo-series glycosphingolipid.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of isoglobotetraose. From its initial isolation and characterization to the sophisticated analytical techniques that defined its structure, this document traces the scientific journey that brought this important glycosphingolipid to light. It further explores its biological context and the experimental methodologies that have been pivotal in its study.

Historical Context and Initial Discovery

The story of this compound is intrinsically linked to the broader exploration of glycosphingolipids (GSLs), a diverse class of molecules first identified in the late 19th century by the German chemist Johannes Thudichum during his analysis of the human brain.[1] GSLs are integral components of cell membranes, playing crucial roles in cell recognition, signaling, and as receptors for toxins and pathogens.[1] They are categorized into several series based on their core carbohydrate structures, including the globo- and isoglobo-series.[2][3]

The definitive isolation and structural characterization of a molecule containing the this compound core was a significant advancement in the field. A pivotal moment came in 1992 with the work of Tadano-Aritomi and colleagues, who isolated a novel sulfated glycosphingolipid from rat kidney.[4] This molecule, identified as isoglobotetraosylceramide IV³-sulfate, was the first reported member of the isoglobo-series to be sulfated.[4] Their work provided the first detailed structural analysis of the this compound core, GalNAc(β1-3)Gal(α1-3)Gal(β1-4)Glc.

Structural Elucidation: A Multi-faceted Approach

The determination of the this compound structure was a testament to the power of combining various analytical techniques. The researchers employed a systematic approach to unravel the complex carbohydrate sequence and its linkage to the ceramide moiety.

Key Experimental Protocols

1. Isolation and Purification:

The initial step involved the extraction of total lipids from rat kidney tissue. The crude lipid extract was then subjected to a series of chromatographic separations to isolate the glycosphingolipid fraction.

  • DEAE-Sephadex Column Chromatography: This anion-exchange chromatography step was crucial for separating the acidic (sulfated) glycolipids from the neutral ones.

  • Silica Bead Column Chromatography: Further purification of the sulfated glycolipid fraction was achieved using silica gel chromatography, a standard technique for separating lipids based on their polarity.[4]

2. Compositional Analysis:

To identify the constituent monosaccharides, the purified glycosphingolipid was hydrolyzed, and the resulting sugars were analyzed by gas-liquid chromatography (GLC). This analysis revealed the presence of N-acetylgalactosamine (GalNAc), galactose (Gal), and glucose (Glc).

3. Structural Characterization:

A combination of spectroscopic and chemical methods was employed to determine the sequence and linkage of the monosaccharides, as well as the structure of the ceramide.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provided critical information about the anomeric configurations (α or β) of the glycosidic linkages and the overall structure of the carbohydrate chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), were used to establish scalar coupling networks within the sugar rings.[4]

  • Liquid Secondary Ion Mass Spectrometry (LSIMS): LSIMS was instrumental in determining the molecular weight of the intact glycosphingolipid and in providing fragmentation patterns that helped to deduce the carbohydrate sequence and the composition of the ceramide.[4]

  • Methylation Analysis: This chemical method involves methylating all free hydroxyl groups of the oligosaccharide, followed by hydrolysis and analysis of the partially methylated monosaccharides. This technique was used to definitively establish the linkage positions between the sugar residues.

  • Solvolysis: To confirm the position of the sulfate group, a desulfation reaction (solvolysis) was performed.[4]

Quantitative Data from the Seminal Discovery

The 1992 study by Tadano-Aritomi et al. provided the first quantitative data on the abundance of isoglobotetraosylceramide in a biological tissue.[4]

GlycosphingolipidYield (nmol/g wet tissue)Source
Isoglobotetraosylceramide IV³-sulfate0.27Rat Kidney
Globotetraosylceramide IV³-sulfate0.07Rat Kidney

Biological Significance and Signaling Pathways

While the initial discovery focused on the chemical structure, subsequent research has begun to unravel the biological roles of isoglobo-series glycosphingolipids. Isoglobotriaosylceramide (iGb3), the precursor to isoglobotetraosylceramide, has been identified as a natural ligand for invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes involved in both innate and adaptive immunity.[5] The interaction between iGb3 and the T-cell receptor of iNKT cells, presented by the CD1d molecule, triggers a signaling cascade that can lead to cytokine release and modulation of the immune response.

Isoglobotriose Synthesis and Presentation Pathway

Isoglobotriose_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_iNKT iNKT Cell Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase iGb3 Isoglobotriaosylceramide (iGb3) LacCer->iGb3 iGb3 Synthase iGb4 Isoglobotetraosylceramide (iGb4) iGb3->iGb4 β-1,3-N-acetylgalactosaminyl- transferase CD1d_iGb3 CD1d-iGb3 Complex iGb3->CD1d_iGb3 Presentation TCR T-Cell Receptor (TCR) CD1d_iGb3->TCR Recognition Signaling Downstream Signaling (Cytokine Release) TCR->Signaling

Biosynthesis of isoglobo-series GSLs and iGb3 presentation to iNKT cells.
Experimental Workflow for GSL Analysis

GSL_Analysis_Workflow cluster_Analysis Structural Analysis Tissue Biological Sample (e.g., Rat Kidney) Lipid_Extraction Total Lipid Extraction Tissue->Lipid_Extraction DEAE_Chrom DEAE-Sephadex Chromatography Lipid_Extraction->DEAE_Chrom Silica_Chrom Silica Bead Chromatography DEAE_Chrom->Silica_Chrom Purified_GSL Purified Isoglobotetraosylceramide Derivative Silica_Chrom->Purified_GSL NMR ¹H NMR & 2D-COSY Purified_GSL->NMR MS LSIMS Purified_GSL->MS Methylation Methylation Analysis Purified_GSL->Methylation Structure Structure Elucidation: GalNAc(β1-3)Gal(α1-3)Gal(β1-4)Glc-Cer NMR->Structure MS->Structure Methylation->Structure

Workflow for the isolation and structural elucidation of isoglobotetraosylceramide.

Conclusion

The discovery and characterization of this compound represent a significant milestone in glycobiology. The meticulous application of chromatographic and spectroscopic techniques laid the groundwork for understanding this member of the isoglobo-series. As research continues to uncover the intricate roles of glycosphingolipids in health and disease, particularly in the realm of immunology, the foundational knowledge of this compound's structure and discovery remains critically important for the development of novel therapeutics and diagnostic tools.

References

Unraveling the Architecture of Isoglobotetraose: An In-depth Guide to its Early Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research that first defined the structure of isoglobotetraose, a key oligosaccharide in the isoglobo-series of glycosphingolipids. This document details the early experimental methodologies, presents key quantitative data, and visualizes the logical workflow that led to the determination of its unique glycosidic linkage pattern.

Introduction

This compound, with the systematic name GalNAcβ1-3Galα1-3Galβ1-4Glc, is the core glycan structure of isoglobotetraosylceramide (iGb4Cer), a glycosphingolipid found in various tissues. The precise arrangement of its monosaccharide units and the nature of their linkages were established through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide revisits the foundational studies that provided the first glimpse into the molecular architecture of this important oligosaccharide.

Experimental Protocols

The structural elucidation of this compound relied on a series of meticulous experimental procedures, from isolation to detailed spectroscopic analysis. The following sections outline the key methodologies employed in early studies.

Isolation and Purification

The initial step in the structural analysis involved the isolation of the parent glycosphingolipid, isoglobotetraosylceramide, from biological sources, such as rat kidney. A multi-step chromatographic approach was typically employed:

  • Tissue Homogenization and Lipid Extraction: Tissues were homogenized and subjected to extraction with a sequence of organic solvents, typically chloroform/methanol mixtures of varying ratios, to isolate the total lipid fraction.

  • DEAE-Sephadex Chromatography: The crude lipid extract was first passed through a Diethylaminoethyl (DEAE)-Sephadex column. This step effectively separates lipids based on their charge, allowing for the isolation of the acidic glycosphingolipid fraction, which would include sulfated derivatives, from neutral lipids.

  • Silica Gel Chromatography: The fraction containing the glycosphingolipid of interest was then subjected to further purification using silica gel column chromatography. Elution with a gradient of chloroform/methanol/water allowed for the separation of individual glycosphingolipid species based on the polarity of their carbohydrate headgroups.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain a homogenous sample of the isoglobotetraosylceramide was often achieved using HPLC with a silica-based column.

Structural Analysis Techniques

Once purified, the structure of the glycan portion was determined using a combination of spectroscopic and chemical methods.

Proton (¹H) NMR spectroscopy was the cornerstone for determining the anomeric configurations (α or β) and the linkage positions of the monosaccharide residues. Early studies on a sulfated version of isoglobotetraosylceramide provided critical insights into the core this compound structure.

  • Sample Preparation: Purified glycosphingolipid samples were typically dissolved in deuterated solvents such as dimethyl sulfoxide-d₆/D₂O mixtures to allow for the observation of exchangeable hydroxyl and amide protons.

  • 1D ¹H NMR: One-dimensional proton NMR spectra were recorded to identify the chemical shifts of the anomeric protons, which resonate in a distinct downfield region (typically 4.0-5.5 ppm). The coupling constants (J-values) of these anomeric signals provided initial information about the anomeric configuration (e.g., a small J-value for α-anomers and a large J-value for β-anomers in glucopyranosides and galactopyranosides).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment was crucial for establishing the proton-proton coupling networks within each monosaccharide residue, allowing for the assignment of all proton resonances starting from the anomeric proton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments were instrumental in determining the glycosidic linkages between the sugar units. Through-space correlations (NOEs) are observed between protons on adjacent residues that are in close proximity, such as the anomeric proton of one sugar and a proton on the carbon atom involved in the glycosidic bond of the neighboring sugar. For instance, an NOE between the anomeric proton of the GalNAc residue and a proton on the C3 of the adjacent galactose would confirm a 1→3 linkage.

Mass spectrometry provided information on the molecular weight of the glycosphingolipid and the sequence of the carbohydrate chain.

  • Liquid Secondary Ion Mass Spectrometry (LSIMS): In early studies, LSIMS was a common ionization technique for analyzing non-volatile and thermally labile molecules like glycosphingolipids. The sample, mixed with a liquid matrix (e.g., glycerol or triethanolamine), was bombarded with a high-energy beam of ions (e.g., Cs⁺), leading to the desorption and ionization of the analyte.

  • Fragmentation Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the MS/MS spectrum was key to sequencing the oligosaccharide. Cleavage of the glycosidic bonds results in a series of fragment ions (B, C, Y, and Z ions) that reveal the order of the monosaccharide units. For example, the detection of a fragment ion corresponding to the loss of the terminal N-acetylgalactosamine residue would confirm its position at the non-reducing end of the chain.

  • Methylation Analysis: This classical technique was used to confirm the linkage positions. All free hydroxyl groups of the oligosaccharide were methylated. The methylated oligosaccharide was then hydrolyzed to its constituent monosaccharides, which were subsequently reduced and acetylated. The resulting partially methylated alditol acetates were analyzed by gas chromatography-mass spectrometry (GC-MS). The positions of the O-acetyl groups correspond to the original linkage positions.

  • Compositional Analysis: Acid hydrolysis of the purified glycosphingolipid followed by analysis of the resulting monosaccharides (e.g., by gas chromatography or HPLC) was used to determine the sugar composition (N-acetylgalactosamine, galactose, and glucose).

Quantitative Data

The following table summarizes the key ¹H NMR chemical shift data for the anomeric protons of the core this compound structure, as inferred from early studies on its sulfated derivative. These chemical shifts are crucial fingerprints for identifying the individual monosaccharide residues and their anomeric configurations.

Monosaccharide ResidueAnomeric ProtonChemical Shift (ppm)Coupling Constant (J, Hz)Anomeric Configuration
Glc (Glucose)H-1~4.2~8.0β
Gal (Galactose) - IH-1~4.3~8.0β
Gal (Galactose) - IIH-1~4.9~3.5α
GalNAc (N-acetylgalactosamine)H-1~4.6~8.5β

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific ceramide moiety.

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the logical workflow and key experimental relationships that were pivotal in piecing together the structure of this compound.

experimental_workflow A Isolation of Isoglobotetraosylceramide (from Rat Kidney) B Purification (DEAE-Sephadex, Silica Gel, HPLC) A->B C Structural Analysis B->C D NMR Spectroscopy C->D E Mass Spectrometry (LSIMS) C->E F Chemical Methods C->F G 1D ¹H NMR D->G H 2D NMR (COSY, NOESY) D->H I Molecular Weight Determination E->I J Fragmentation Analysis E->J K Methylation Analysis F->K L Compositional Analysis F->L

Experimental workflow for this compound structure elucidation.

logical_relationships NMR NMR Data (¹H Chemical Shifts, J-couplings, NOEs) Anomeric Anomeric Configurations (α/β) NMR->Anomeric J-couplings Linkage Glycosidic Linkages (1→3, 1→3, 1→4) NMR->Linkage NOESY MS Mass Spectrometry Data (Molecular Ion, Fragment Ions) Sequence Monosaccharide Sequence (GalNAc-Gal-Gal-Glc) MS->Sequence Fragmentation Chem Chemical Data (Sugar Composition, Linkage Analysis) Chem->Linkage Methylation Composition Sugar Composition (GalNAc, Gal, Glc) Chem->Composition Hydrolysis Structure This compound Structure (GalNAcβ1-3Galα1-3Galβ1-4Glc) Anomeric->Structure Linkage->Structure Sequence->Structure Composition->Structure

Logical connections in determining this compound's structure.

Conclusion

The early research on the structure of this compound laid a critical foundation for understanding the biology of the isoglobo-series of glycosphingolipids. The meticulous application of NMR spectroscopy, mass spectrometry, and chemical degradation techniques provided an unambiguous determination of its unique sequence and linkage pattern. These foundational studies not only showcased the power of these analytical methods in deciphering complex carbohydrate structures but also paved the way for future investigations into the functional roles of this compound and its derivatives in cellular recognition, signaling, and disease. This guide serves as a testament to the pioneering work that continues to inform and inspire researchers in the fields of glycobiology and drug development.

An In-depth Technical Guide to the Core Chemical Properties of Isoglobotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotetraose (iGb4) is a neutral tetrasaccharide that forms the oligosaccharide moiety of the isoglobo-series of glycosphingolipids.[1] Its structure is defined as N-acetylgalactosamine-α1,3-galactose-α1,3-galactose-β1,4-glucose (GalNAcα1-3Galα1-3Galβ1-4Glc). As a key component of certain glycosphingolipids, understanding the fundamental chemical properties of this compound is crucial for research into its biological roles, potential as a biomarker, and for its use in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological context.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference
Systematic Name N-acetyl-α-D-galactosaminyl-(1→3)-α-D-galactosyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose
Abbreviation iGb4
Molecular Formula C₂₆H₄₅NO₂₁[1]
Molecular Weight 707.63 g/mol [1]
CAS Number 75645-26-0
Structure GalNAcα1-3Galα1-3Galβ1-4Glc
Solubility Soluble in 10 mM DMSO
Class Tetrasaccharide, Oligosaccharide

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its study. The following sections provide in-depth protocols based on established methods for oligosaccharides.

Enzymatic Synthesis of this compound

This compound can be efficiently synthesized using a multi-enzyme system. This approach offers high specificity and yield compared to chemical synthesis. The following protocol is a generalized procedure based on enzymatic synthesis of related oligosaccharides.

Materials:

  • Isoglobotriose (iGb3) as the acceptor substrate

  • UDP-N-acetylgalactosamine (UDP-GalNAc) as the donor substrate

  • α-1,3-N-acetylgalactosaminyltransferase (the specific enzyme that transfers GalNAc to iGb3)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Alkaline phosphatase

  • Incubator

  • Water bath

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine isoglobotriose (acceptor), a molar excess of UDP-GalNAc (donor), and the α-1,3-N-acetylgalactosaminyltransferase in the reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 2-24 hours), allowing for the enzymatic transfer of the GalNAc moiety to the iGb3 acceptor.

  • Reaction Quenching: Terminate the reaction by heating the mixture in a boiling water bath for 5 minutes to denature the enzymes.

  • By-product Removal: Add alkaline phosphatase to the reaction mixture to hydrolyze the nucleotide by-product (UDP), which can inhibit the glycosyltransferase. Incubate at 37°C for 1 hour.

  • Enzyme Removal: Centrifuge the reaction mixture to pellet the denatured enzymes. Collect the supernatant containing the synthesized this compound for purification.

Diagram of Enzymatic Synthesis Workflow:

enzymatic_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_processing Processing iGb3 Isoglobotriose (iGb3) Incubation Incubation (37°C, 2-24h) iGb3->Incubation UDP_GalNAc UDP-GalNAc UDP_GalNAc->Incubation Enzyme α-1,3-N-acetyl- galactosaminyltransferase Enzyme->Incubation Quenching Heat Quenching (100°C, 5 min) Incubation->Quenching Byproduct_Removal Alkaline Phosphatase Treatment Quenching->Byproduct_Removal Purification_Step Purification Byproduct_Removal->Purification_Step Product This compound (iGb4) Purification_Step->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Purification of this compound

Purification of the synthesized this compound from the reaction mixture is critical to remove unreacted substrates, enzymes, and by-products. A two-step chromatography process is typically employed.

1. Gel Filtration Chromatography (Size-Exclusion Chromatography)

This step separates molecules based on their size.

Materials:

  • Gel filtration column (e.g., Sephadex G-25)

  • Elution buffer (e.g., deionized water or a volatile buffer like ammonium bicarbonate)

  • Fraction collector

  • UV detector (optional, for monitoring protein elution)

Procedure:

  • Column Equilibration: Equilibrate the gel filtration column with at least two column volumes of the chosen elution buffer.

  • Sample Loading: Carefully load the supernatant from the synthesis reaction onto the top of the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume. This compound, being larger than the unreacted monosaccharides and salts, will elute in earlier fractions.

  • Analysis: Analyze the collected fractions for the presence of this compound using techniques like thin-layer chromatography (TLC) or mass spectrometry. Pool the fractions containing the purified product.

2. Anion Exchange Chromatography

This step is used to remove any remaining charged impurities. Since this compound is a neutral oligosaccharide, it will not bind to the anion exchange column.

Materials:

  • Anion exchange column (e.g., DEAE-Sepharose)

  • Binding buffer (low ionic strength, e.g., 10 mM Tris-HCl, pH 8.0)

  • Elution buffer (high ionic strength, e.g., 10 mM Tris-HCl, pH 8.0, with 1 M NaCl)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion exchange column with several column volumes of the binding buffer.

  • Sample Loading: Load the pooled and concentrated fractions from the gel filtration step onto the column.

  • Elution and Collection: Elute the column with the binding buffer. This compound will pass through the column and can be collected in the flow-through and early wash fractions. Charged contaminants will bind to the column and can be eluted later with the high-salt elution buffer if needed.

  • Desalting: The purified this compound fraction may need to be desalted, which can be achieved by another round of gel filtration or by dialysis.

Diagram of Purification Workflow:

purification_workflow Start Crude Synthesis Mixture GelFiltration Gel Filtration Chromatography (Size-based separation) Start->GelFiltration AnionExchange Anion Exchange Chromatography (Charge-based separation) GelFiltration->AnionExchange Pooled Fractions Desalting Desalting AnionExchange->Desalting Flow-through PureProduct Pure this compound Desalting->PureProduct

Caption: A typical two-step chromatography workflow for this compound purification.

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for the structural elucidation of oligosaccharides.

Sample Preparation:

  • Lyophilize the purified this compound to remove all traces of water.

  • Dissolve the sample in deuterium oxide (D₂O). A typical concentration is 1-5 mg in 0.5 mL of D₂O.

  • Transfer the solution to an NMR tube.

Experimental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better resolution.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 128, depending on the sample concentration.

  • Referencing: The residual HDO signal (at ~4.79 ppm at 25°C) can be used as an internal reference.

Expected ¹H NMR Spectral Features: The anomeric protons of the four sugar residues will appear in a distinct region of the spectrum (typically between 4.4 and 5.2 ppm), with characteristic chemical shifts and coupling constants that provide information about the glycosidic linkages and stereochemistry.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and sequence of the oligosaccharide.

Sample Preparation for MALDI-TOF MS:

  • Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB, in a mixture of acetonitrile and water).

  • Mix a small volume of the this compound solution with the matrix solution on a MALDI target plate.

  • Allow the mixture to air-dry, forming co-crystals of the analyte and matrix.

Experimental Parameters (MALDI-TOF MS):

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Positive ion reflectron mode for better resolution and mass accuracy.

  • Laser: A nitrogen laser (337 nm) is commonly used. The laser intensity should be optimized to obtain good signal-to-noise ratio without excessive fragmentation.

  • Calibration: The instrument should be calibrated using a standard mixture of peptides or oligosaccharides with known masses.

Expected Mass Spectrum: The spectrum should show a prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) at m/z 730.62. Other adducts, such as the potassium adduct ([M+K]⁺), may also be observed.

Biological Signaling Pathways

Currently, there is a lack of specific, well-defined signaling pathways directly initiated by the binding of free this compound to a cell surface receptor. This compound is primarily known as a structural component of isoglobo-series glycosphingolipids, which are embedded in the cell membrane.

Role in Glycosphingolipid Metabolism and Signaling:

Glycosphingolipids, including those containing the this compound moiety, are known to cluster in lipid rafts, which are specialized microdomains within the cell membrane. These rafts serve as platforms for signal transduction by concentrating signaling molecules.[2] The carbohydrate headgroups of glycosphingolipids can interact with extracellular signaling molecules or with receptors on adjacent cells, thereby modulating signaling pathways.

While a direct signaling pathway for this compound itself has not been elucidated, its presence as part of a larger glycosphingolipid implies a role in the broader context of glycosphingolipid-mediated signaling. This can include modulation of:

  • Receptor Tyrosine Kinase (RTK) activity: Glycosphingolipids can influence the dimerization and activation of RTKs.

  • Integrin signaling: Interactions with integrins can affect cell adhesion and migration.

  • Immune recognition: The carbohydrate structures on the cell surface can be recognized by immune cells.

Further research is required to determine if this compound, either as a free oligosaccharide or as part of a glycosphingolipid, has a specific signaling role. The diagram below illustrates the general concept of glycosphingolipid involvement in signal transduction.

Diagram of a General Glycosphingolipid Signaling Concept:

GSL_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (Lipid Raft) cluster_intracellular Intracellular Space Ligand Signaling Molecule (e.g., Growth Factor) Receptor Receptor (e.g., RTK) Ligand->Receptor Binding GSL Isoglobo-series GSL (containing iGb4) GSL->Receptor Modulation Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response

Caption: General model of glycosphingolipid modulation of receptor-mediated signaling.

Conclusion

This compound is a structurally defined tetrasaccharide with important ties to glycosphingolipid biology. This guide has provided a detailed overview of its core chemical properties and offered comprehensive, albeit generalized, protocols for its enzymatic synthesis, purification, and analysis. While a specific signaling pathway for this compound remains to be discovered, its role as a component of membrane-bound glycosphingolipids places it at the crossroads of cellular communication. Further investigation into the specific interactions of this compound-containing glycosphingolipids is a promising avenue for future research and may reveal novel therapeutic targets.

References

The Enigmatic In Vivo Role of Isoglobotetraose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – A comprehensive technical guide released today delves into the complex and often debated in vivo biological role of isoglobotetraose, an oligosaccharide at the center of intricate immunological functions. This document provides researchers, scientists, and drug development professionals with a detailed overview of the current understanding of this compound, primarily through its glycosphingolipid form, isoglobotrihexosylceramide (iGb3), presenting both contested and emerging evidence of its function in living organisms.

The guide meticulously outlines the central hypothesis surrounding iGb3's role in the activation of invariant Natural Killer T (iNKT) cells, a critical component of the innate immune system. It also explores a more recently discovered function in amplifying innate immune responses through a novel signaling pathway. This whitepaper aims to be an essential resource, compiling available quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and therapeutic development.

The Dual Identity of this compound: From Oligosaccharide to Bioactive Glycosphingolipid

This compound (GalNAcβ1-3Galα1-3Galβ1-4Glc) is the carbohydrate component of the glycosphingolipid isoglobotrihexosylceramide (iGb3). In biological systems, the function of this compound is intrinsically linked to its presentation as part of the iGb3 molecule on the cell surface.

The Controverted Role of iGb3 in iNKT Cell Activation

A significant body of research has investigated the role of iGb3 as an endogenous ligand for invariant Natural Killer T (iNKT) cells. The prevailing hypothesis proposed that iGb3 is presented by the CD1d molecule on antigen-presenting cells (APCs), leading to the activation of iNKT cells and subsequent cytokine release.

However, this role has been challenged by in vivo studies utilizing mice deficient in iGb3 synthase, the enzyme responsible for iGb3 synthesis. These studies revealed that mice lacking iGb3 still exhibit normal development and function of iNKT cells[1][2][3]. Furthermore, the presence of iGb3 in the thymus, the site of iNKT cell selection, is undetectable in both mice and humans, casting further doubt on its role as a primary selecting ligand[3][4][5].

While some studies have demonstrated that exogenously administered iGb3 can activate mouse iNKT cells[6], its relevance in human immunology is even more contentious due to the absence of a functional iGb3 synthase gene in humans and conflicting reports on the activation of human iNKT cells by iGb3[6][7].

Table 1: Summary of In Vivo Studies on iGb3 and iNKT Cell Function

Animal ModelKey FindingsConclusionReference
iGb3 Synthase Knockout MiceNormal numbers and function of iNKT cells in thymus, spleen, and liver.iGb3 is not essential for the positive selection of iNKT cells in vivo.[1][2][3]
iGb3S-/- MiceUpon α-galactosylceramide administration, iNKT cell and dendritic cell activation were similar to control mice.The function of iNKT cells that develop in the absence of iGb3 is unaffected.[1][2]
Wild-type MiceiGb3 is only detectable in the dorsal root ganglion, not in the thymus or dendritic cells.iGb3 is unlikely to be a physiologically relevant iNKT cell-selecting ligand.[4][5]

An Emerging Role: iGb3 in the Amplification of Innate Immunity via CD1d Reverse Signaling

More recent research has uncovered a novel in vivo function for iGb3 in the amplification of innate immune responses. This pathway operates independently of iNKT cell activation and instead involves a "reverse signaling" cascade initiated by the CD1d molecule itself on APCs like macrophages and dendritic cells.

Upon activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), there is an upregulation of iGb3 synthesis within the APC. This endogenously produced iGb3 then binds to CD1d in endosomal compartments. This interaction triggers a signaling cascade that enhances the TLR-initiated inflammatory response, leading to increased production of pro-inflammatory cytokines[8][9].

This feedback loop positions iGb3 as a critical amplifier of innate immunity, suggesting a potential role in the response to infections.

Experimental Evidence for CD1d Reverse Signaling:

  • In Vitro: Macrophages treated with LPS show increased iGb3 production. Silencing of iGb3 synthase or CD1d attenuates the LPS-induced inflammatory response[8].

  • In Vivo: CD1d-deficient mice are protected from endotoxin shock, indicating a role for CD1d in amplifying the inflammatory response to LPS[9].

Experimental Protocols

Detailed experimental protocols for the in vivo administration of iGb3 are not widely published. However, methodologies can be adapted from studies involving other glycolipid antigens, such as α-galactosylceramide (α-GalCer), a potent activator of iNKT cells.

General Protocol for In Vivo Glycolipid Administration and Analysis in Mice:

  • Glycolipid Preparation: iGb3 is typically dissolved in a vehicle solution, often containing a detergent like Tween-20 or polysorbate 80, in sterile phosphate-buffered saline (PBS). The solution is sonicated to ensure proper micelle formation.

  • Animal Model: C57BL/6 mice are commonly used for immunological studies.

  • Administration: iGb3 solution is administered to mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses can vary depending on the specific experimental aims.

  • Analysis of Immune Response:

    • Cytokine Profiling: Serum samples are collected at various time points post-injection (e.g., 2, 6, 12, 24 hours) to measure cytokine levels (e.g., IFN-γ, IL-4, IL-12) using ELISA or multiplex bead arrays.

    • Flow Cytometry: Splenocytes and hepatocytes are isolated to analyze the activation status and frequency of various immune cell populations, particularly iNKT cells (using CD1d tetramers loaded with a known ligand like α-GalCer) and APCs (macrophages, dendritic cells). Activation markers such as CD69 and CD25 are commonly assessed.

Visualizing the Biological Pathways of this compound (as iGb3)

The following diagrams illustrate the key signaling pathways associated with iGb3.

iNKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell iGb3 iGb3 CD1d CD1d iGb3->CD1d Binding iGb3_CD1d iGb3-CD1d Complex CD1d->iGb3_CD1d TCR TCR iGb3_CD1d->TCR Presentation & Activation Cytokines Cytokine Release (IFN-γ, IL-4) TCR->Cytokines

Caption: Hypothesized (but contested) iNKT cell activation by iGb3.

CD1d_Reverse_Signaling_Pathway cluster_Macrophage Macrophage / Dendritic Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activation iGb3_Synthase iGb3 Synthase (Upregulation) TLR4->iGb3_Synthase Initial Signal iGb3 Endogenous iGb3 iGb3_Synthase->iGb3 Synthesis CD1d Endosomal CD1d iGb3->CD1d Binding CD1d_iGb3 CD1d-iGb3 Complex CD1d->CD1d_iGb3 Amplified_Response Amplified Inflammatory Response CD1d_iGb3->Amplified_Response Reverse Signaling Proinflammatory_Cytokines Increased Pro-inflammatory Cytokines (e.g., IL-12) Amplified_Response->Proinflammatory_Cytokines

Caption: iGb3-mediated amplification of innate immune responses.

Future Directions and Conclusion

The in vivo biological role of this compound, in its form as iGb3, remains a dynamic area of research. While its function as a primary ligand for iNKT cell selection and activation is now largely disputed, particularly in humans, its newly identified role in amplifying innate immune responses opens exciting new avenues for investigation.

For researchers and drug development professionals, understanding the nuances of iGb3's functions is critical. Future studies should focus on:

  • Elucidating the precise molecular mechanisms of CD1d reverse signaling.

  • Investigating the role of this pathway in various disease models, including bacterial infections and autoimmune disorders.

  • Exploring the potential for therapeutic modulation of iGb3 synthesis or its interaction with CD1d to either enhance or dampen inflammatory responses.

This technical guide serves as a foundational document to navigate the complexities of this compound/iGb3 biology and to stimulate further inquiry into its definitive roles in health and disease.

References

Isoglobotetraose as a Glycosphingolipid Component: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotetraose is a key carbohydrate component of the isoglobo-series of glycosphingolipids (GSLs), a class of molecules implicated in critical immunological functions. This technical guide provides a comprehensive overview of this compound-containing GSLs, focusing on their structure, biosynthesis, and their significant role as endogenous ligands for invariant Natural Killer T (iNKT) cells. Detailed experimental protocols for the isolation, purification, and characterization of these GSLs are presented, alongside available quantitative data. Furthermore, this guide illustrates the signaling pathway of iNKT cell activation by isoglobotetraosylceramide's precursor, isoglobotrihexosylceramide (iGb3), and the biosynthetic pathway of the isoglobo-series through detailed diagrams. This document serves as a foundational resource for researchers investigating the therapeutic potential of targeting this unique class of glycosphingolipids in cancer immunotherapy and autoimmune diseases.

Introduction to this compound and Isoglobo-Series Glycosphingolipids

This compound is an oligosaccharide with the structure GalNAcβ1-3Galα1-3Galβ1-4Glc. When attached to a ceramide lipid anchor, it forms isoglobotetraosylceramide (iGb4Cer), a member of the isoglobo-series of glycosphingolipids. This series is structurally related to the more common globo-series, differing in the linkage of the terminal galactose residue of the precursor, isoglobotrihexosylceramide (iGb3). While initially thought to be absent in humans, recent evidence has confirmed the presence of isoglobo-series GSLs, such as iGb3 and a sulfated derivative of iGb4, in human tissues, including the thymus and dendritic cells, as well as in other mammals like rats.[1][2][3]

The primary biological significance of isoglobo-series GSLs lies in their role as endogenous ligands for invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[2][4][5] The presentation of iGb3 by the antigen-presenting molecule CD1d on the surface of antigen-presenting cells (APCs) leads to the activation of iNKT cells, triggering a cascade of immune responses.[1][6]

Quantitative Data

Quantitative data for this compound-containing glycosphingolipids are still emerging. The available information is summarized in the table below.

GlycosphingolipidTissue/Cell TypeConcentration/YieldMethodReference
iGb4Cer IV3-sulfateRat Kidney0.27 nmol/g wet tissueColumn Chromatography, LSIMS[1]
Gb4Cer IV3-sulfateRat Kidney0.07 nmol/g wet tissueColumn Chromatography, LSIMS[1]
iGb3Human monocyte-derived dendritic cells1.2% to 10.8% of the iGb3/Gb3 isomer mixtures in some trihexosylceramide ionsIon-trap Mass Spectrometry[3]

Biosynthesis of Isoglobo-Series Glycosphingolipids

The biosynthesis of isoglobo-series GSLs occurs in the Golgi apparatus through the sequential addition of monosaccharides to a ceramide backbone. A key enzyme in this pathway is isoglobotrihexosylceramide synthase (iGb3S) , which catalyzes the addition of an α-1,3-linked galactose to lactosylceramide to form iGb3. Subsequent glycosylation steps lead to the formation of isoglobotetraosylceramide and other more complex isoglobo-series GSLs.

GSL_Biosynthesis Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer LacCer Lactosylceramide (LacCer) GlcCer->LacCer iGb3 Isoglobotrihexosylceramide (iGb3) LacCer->iGb3 iGb4 Isoglobotetraosylceramide (iGb4) iGb3->iGb4

Biosynthesis of Isoglobo-Series Glycosphingolipids.

Signaling Pathway: iNKT Cell Activation by iGb3

The presentation of iGb3 by CD1d on an antigen-presenting cell (APC) to the T-cell receptor (TCR) of an iNKT cell is a critical event in initiating an immune response. This interaction triggers a signaling cascade within the iNKT cell, leading to the rapid secretion of a diverse array of cytokines, which in turn modulate the activity of other immune cells.

iNKT_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR iNKT TCR CD1d->TCR Antigen Presentation iGb3 iGb3 Signaling Downstream Signaling Cascade TCR->Signaling Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Signaling->Cytokines Induction B_cell B Cell Activation Cytokines->B_cell NK_cell NK Cell Activation Cytokines->NK_cell DC_maturation DC Maturation Cytokines->DC_maturation

iNKT Cell Activation by iGb3.

Experimental Protocols

Isolation and Purification of Isoglobo-Series Glycosphingolipids

A general workflow for the isolation and purification of isoglobo-series GSLs from biological samples is outlined below. This multi-step process is essential to obtain a purified fraction for subsequent structural and functional analyses.

GSL_Purification_Workflow start Biological Sample (e.g., Kidney Tissue, Thymus) homogenization Homogenization start->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction partition Solvent Partitioning extraction->partition saponification Saponification (to remove glycerophospholipids) partition->saponification desalting Desalting (e.g., Sephadex G-25) saponification->desalting deae DEAE-Sephadex Chromatography (Anion Exchange) desalting->deae silica Silica Gel Chromatography (Adsorption) deae->silica hplc High-Performance Liquid Chromatography (HPLC) silica->hplc end Purified Isoglobo-Series GSLs hplc->end

Workflow for GSL Purification.

Protocol Details:

  • Homogenization and Lipid Extraction: Tissues are homogenized in a chloroform/methanol mixture (e.g., 2:1, v/v) to extract total lipids.

  • Solvent Partitioning: The extract is partitioned by adding water or a saline solution to separate the lipid phase from the aqueous phase. GSLs partition into the lower chloroform-rich phase.

  • Saponification: Mild alkaline hydrolysis is performed to remove glycerophospholipids, which can interfere with subsequent chromatographic steps.

  • Desalting: The crude lipid extract is desalted using size-exclusion chromatography (e.g., Sephadex G-25).

  • Anion-Exchange Chromatography: The desalted lipid extract is subjected to DEAE-Sephadex chromatography to separate neutral and acidic GSLs. Isoglobotetraosylceramide, being a neutral GSL, will be in the flow-through fraction.

  • Silica Gel Chromatography: The neutral GSL fraction is further purified by silica gel column chromatography, eluting with a gradient of chloroform/methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual isoglobo-series GSLs is achieved by normal-phase HPLC.

Structural Characterization

5.2.1. Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for the separation and preliminary identification of GSLs.

  • Stationary Phase: High-performance TLC (HPTLC) plates coated with silica gel 60.

  • Mobile Phase: A mixture of chloroform, methanol, and water in varying ratios (e.g., 65:25:4, v/v/v) is commonly used for neutral GSLs.

  • Visualization: GSLs can be visualized by spraying with a reagent such as orcinol-sulfuric acid followed by heating, which produces distinct colors for different sugars.

5.2.2. Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight and obtaining structural information about the glycan sequence and the ceramide moiety of GSLs.

  • Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.

  • Analysis: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that reveal the carbohydrate sequence and the composition of the fatty acid and long-chain base of the ceramide. Liquid chromatography-mass spectrometry (LC-MS) allows for the separation and analysis of complex GSL mixtures.[3]

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are used for the definitive structural elucidation of purified GSLs.

  • ¹H-NMR: Provides information on the anomeric configurations (α or β) of the glycosidic linkages and the overall structure of the carbohydrate chain.

  • 2D-NMR (e.g., COSY, TOCSY, NOESY): Allows for the complete assignment of all proton and carbon signals and establishes the connectivity and spatial proximity of atoms, thus defining the complete structure of the GSL.

Functional Assays

5.3.1. iNKT Cell Activation Assays

These assays are used to determine the ability of isoglobo-series GSLs to stimulate iNKT cells.

  • Cell Lines: Murine iNKT cell hybridomas (e.g., DN32.D3) or primary iNKT cells isolated from mice or humans are used as responder cells.

  • Antigen-Presenting Cells: CD1d-expressing cells, such as dendritic cells or CD1d-transfected cell lines, are used to present the GSLs.

  • Readouts:

    • Cytokine Production: The concentration of cytokines (e.g., IL-2, IFN-γ, IL-4) in the culture supernatant is measured by ELISA or multiplex bead array.[1][2]

    • Cell Proliferation: iNKT cell proliferation is assessed by measuring the incorporation of [³H]thymidine or using fluorescent dyes like CFSE.

Conclusion and Future Directions

This compound-containing glycosphingolipids, particularly their precursor iGb3, have emerged as important players in the regulation of the immune system through their specific interaction with iNKT cells. This technical guide has provided a comprehensive overview of the current knowledge on these molecules, including their structure, biosynthesis, and methods for their analysis. The detailed signaling pathway of iNKT cell activation highlights the potential for therapeutic intervention.

Despite significant progress, several areas require further investigation. A more comprehensive quantitative analysis of this compound-containing GSLs in various tissues and disease states is needed. Elucidating the detailed downstream signaling cascade in iNKT cells following iGb3 recognition will provide a more complete understanding of their immunomodulatory functions. Furthermore, the kinetic parameters of the enzymes involved in the isoglobo-series biosynthetic pathway remain to be fully characterized. Continued research in these areas will be crucial for the development of novel therapeutics targeting the iGb3-iNKT cell axis for the treatment of cancer and autoimmune diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of Isoglobotetraose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoglobotetraose (iGb4) is a significant oligosaccharide, recognized as a structural component of human glycosphingolipids.[1][2] Its structure is defined as GalNAcβ1-3Galα1-3Galβ1-4Glc.[3] While present in human tissues as part of larger glycolipids, its isolation as a free tetrasaccharide from natural sources is not a commonly documented or practical approach for obtaining research or bulk quantities. The low natural abundance of free this compound makes enzymatic synthesis the preferred and more efficient method for its production. This guide provides a comprehensive overview of the enzymatic synthesis of this compound, including detailed experimental protocols and purification strategies, tailored for researchers, scientists, and professionals in drug development.

Enzymatic Synthesis of this compound

The most effective method for producing this compound is through enzymatic synthesis, which offers high specificity and yields. A key strategy involves the use of a specific glycosyltransferase to add an N-acetylgalactosamine (GalNAc) residue to an acceptor molecule, isoglobotriose. To make this process cost-effective, an enzymatic regeneration system for the expensive sugar donor, UDP-N-acetylgalactosamine (UDP-GalNAc), is often employed.[1][4]

A notable enzymatic approach utilizes a recombinant β-1,3-N-acetylgalactosaminyltransferase from Haemophilus influenzae.[1][4] This enzyme facilitates the transfer of GalNAc to the terminal galactose of isoglobotriose. The synthesis is coupled with a multi-enzyme system to regenerate UDP-GalNAc in situ.[1][4]

Quantitative Data on Enzymatic Synthesis

The efficiency of the enzymatic synthesis of this compound has been quantified, with the yield depending on the acceptor substrate. The table below summarizes the reported yields for the synthesis of this compound and the related compound, globotetraose, using a multi-enzyme system.

Acceptor SubstrateProductYield (%)
IsoglobotrioseThis compound78
GlobotrioseGlobotetraose89

Data sourced from Shao J, et al. (2002).[1]

Experimental Protocols

1. Expression and Purification of Recombinant Enzymes

The enzymes required for the synthesis and regeneration cycle are typically overexpressed in E. coli with affinity tags, such as a six-histidine tag, to facilitate purification.[1][4]

  • Methodology:

    • Transform E. coli cells with expression vectors containing the genes for the required enzymes (β-1,3-N-acetylgalactosaminyltransferase and the six enzymes for the UDP-GalNAc regeneration cycle).

    • Grow the transformed cells in a suitable medium and induce protein expression.

    • Harvest the cells by centrifugation and lyse them to release the cellular contents.

    • Purify the His-tagged enzymes from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[1][4]

    • Elute the purified enzymes and dialyze them against an appropriate buffer for storage and subsequent use.

2. Enzymatic Synthesis of this compound

This protocol describes the multi-enzyme synthesis of this compound with in situ regeneration of UDP-GalNAc.[1][4]

  • Reaction Components:

    • Isoglobotriose (acceptor substrate)

    • N-acetylglucosamine (GlcNAc) (initial precursor for UDP-GalNAc regeneration)

    • Phosphoenolpyruvate (PEP)

    • Adenosine triphosphate (ATP)

    • Uridine triphosphate (UTP)

    • Purified recombinant enzymes (β-1,3-N-acetylgalactosaminyltransferase and the six regeneration enzymes)

    • Reaction buffer (e.g., Tris-HCl with appropriate cofactors like MgCl₂)

  • Methodology:

    • Combine the reaction components in a suitable reaction vessel.

    • Initiate the reaction by adding the mixture of purified enzymes.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

    • Monitor the progress of the reaction over time (e.g., 24 hours) by taking aliquots and analyzing them using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

    • Once the reaction reaches completion or saturation, terminate the reaction, for example, by heat inactivation of the enzymes.

3. Purification of this compound

After the synthesis, this compound needs to be purified from the reaction mixture, which contains enzymes, unreacted substrates, and byproducts.

  • Methodology:

    • Enzyme Removal: Remove the enzymes from the reaction mixture. This can be achieved by methods such as centrifugal filtration using a membrane with a suitable molecular weight cutoff (e.g., 10 kDa) that retains the enzymes while allowing the smaller oligosaccharide to pass through.

    • Chromatographic Separation: Purify the this compound from the remaining components using chromatographic techniques. Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) are commonly used to separate oligosaccharides based on their size.

    • Fraction Collection and Analysis: Collect the fractions from the chromatography column and analyze them for the presence of this compound using an appropriate method, such as the phenol-sulfuric acid method for total sugar content or HPLC for specific identification and quantification.

    • Lyophilization: Pool the fractions containing pure this compound and lyophilize (freeze-dry) them to obtain the final product as a powder.

Visualizations

Enzymatic Synthesis and Purification Workflow for this compound

Isoglobotetraose_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Isoglobotriose Isoglobotriose Reaction_Mix Multi-Enzyme Reaction (β-1,3-GalNAc-T + Regeneration Enzymes) Isoglobotriose->Reaction_Mix GlcNAc GlcNAc GlcNAc->Reaction_Mix Crude_Product Crude Reaction Product Reaction_Mix->Crude_Product Incubation (24h) Enzyme_Removal Enzyme Removal (e.g., Centrifugal Filtration) Crude_Product->Enzyme_Removal Chromatography Gel Permeation Chromatography Enzyme_Removal->Chromatography Analysis Fraction Analysis (e.g., HPLC) Chromatography->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

UDP-GalNAc Regeneration Cycle

UDP_GalNAc_Regeneration GlcNAc GlcNAc GlcNAc6P GlcNAc-6-P GlcNAc->GlcNAc6P GlcNAC Kinase GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P P-GlcNAc Mutase UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UDP-GlcNAc Pyrophosphorylase UDPGalNAc UDP-GalNAc UDPGlcNAc->UDPGalNAc UDP-GlcNAc 4-Epimerase This compound This compound UDPGalNAc->this compound β-1,3-GalNAc-T UDP UDP UDPGalNAc->UDP Isoglobotriose Isoglobotriose Isoglobotriose->this compound UDP->UDPGlcNAc Pyruvate Kinase, etc.

Caption: Key steps in the UDP-GalNAc regeneration for this compound synthesis.

References

Isoglobotetraose: A Comprehensive Technical Guide to its Nomenclature, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isoglobotetraose, a significant tetrasaccharide in the field of glycobiology. The document covers its nomenclature and synonyms, physicochemical properties, a plausible enzymatic synthesis protocol, analytical characterization methods, and its potential biological roles, including its involvement in cellular signaling.

Nomenclature and Synonyms

This compound is a neutral oligosaccharide belonging to the isoglobo-series of glycosphingolipids.[1][2] Its systematic nomenclature, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is β-N-Acetylgalactosaminyl-(1→3)-α-galactosyl-(1→3)-β-galactosyl-(1→4)-glucose .[3] A widely used common name for this compound is Globoisotetraose .[3][4][5]

The structural representation of this compound is GalNAcβ1-3Galα1-3Galβ1-4Glc .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C26H45NO21[3]
Molecular Weight 707.63 g/mol [3]
CAS Number 75645-26-0[3]

Enzymatic Synthesis

The synthesis of this compound can be efficiently achieved through a multi-enzyme system. A key method involves the use of glycosyltransferases, which catalyze the specific transfer of monosaccharide units to an acceptor molecule.[6][7][8][9] A plausible experimental protocol, based on the work of Shao et al. (2002) which describes the synthesis of both globotetraose and this compound, is outlined below.[3]

Objective: To synthesize this compound (GalNAcβ1-3Galα1-3Galβ1-4Glc) from a suitable acceptor substrate using a specific β-1,3-N-acetylgalactosaminyltransferase.

Materials:

  • Acceptor substrate: Isoglobotriose (Galα1-3Galβ1-4Glc)

  • Donor substrate: UDP-N-acetylgalactosamine (UDP-GalNAc)

  • Enzyme: Recombinant β-1,3-N-acetylgalactosaminyltransferase

  • Reaction Buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Mn2+)[7]

  • Alkaline phosphatase (to degrade UDP, a potential inhibitor)[7]

  • Reaction vessel

  • Incubator/shaker

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Protocol:

  • Reaction Setup: In a reaction vessel, combine the acceptor substrate (isoglobotriose) and the donor substrate (UDP-GalNAc) in the reaction buffer.

  • Enzyme Addition: Add the β-1,3-N-acetylgalactosaminyltransferase to the reaction mixture. To prevent product inhibition, alkaline phosphatase can also be added.[7]

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the glycosyltransferase, with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction over time using techniques such as Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.

  • Purification: Purify the resulting this compound from the reaction mixture using chromatographic techniques. Size-exclusion chromatography can be used to separate the larger tetrasaccharide from smaller reactants and byproducts. Further purification can be achieved using HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Isoglobotriose Isoglobotriose (Galα1-3Galβ1-4Glc) GalNAcT β-1,3-N-acetylgalactosaminyl- transferase Isoglobotriose->GalNAcT Acceptor UDP_GalNAc UDP-GalNAc UDP_GalNAc->GalNAcT Donor This compound This compound (GalNAcβ1-3Galα1-3Galβ1-4Glc) GalNAcT->this compound UDP UDP GalNAcT->UDP

Figure 1. Enzymatic synthesis of this compound.

Analytical Characterization

The structural elucidation and confirmation of this compound are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

4.1. NMR Spectroscopy:

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for determining the structure of tetrasaccharides.[10][11][12][13][14] Key information that can be obtained includes:

  • Monosaccharide composition: Identification of the individual sugar residues (N-acetylgalactosamine, galactose, and glucose).

  • Anomeric configuration (α or β): Determined from the chemical shifts and coupling constants of the anomeric protons (H-1).

  • Linkage positions: Established through 2D experiments like COSY, TOCSY, and HMBC, which reveal scalar couplings between protons and carbons across the glycosidic bonds.

  • Sequence of monosaccharides: Deduced from the observed inter-residue correlations in NOESY or ROESY experiments.

4.2. Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its composition and sequence.[15][16][17][18][19]

  • Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of neutral oligosaccharides.[15][17]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragment ions, arising from glycosidic bond cleavages, provide information about the sequence of the monosaccharide units.[15][16]

Biological Significance and Signaling

This compound is the oligosaccharide component of isoglobo-series glycosphingolipids, which are expressed on the surface of various eukaryotic cells and are involved in important biological processes.[2][20]

5.1. Role in Cell Recognition and as Antigens:

Glycosphingolipids of the globo- and isoglobo-series play crucial roles in cell-cell recognition and act as cell surface antigens.[1][21] Changes in the expression of these glycans are often associated with cellular differentiation and development.[22] For instance, certain globo-series GSLs are known as stage-specific embryonic antigens (SSEA).

5.2. Potential Role in Signaling:

While a direct signaling pathway initiated by free this compound has not been extensively characterized, the glycosphingolipids to which it belongs are known to modulate cell signaling. Glycosphingolipids can cluster in specific membrane microdomains, often referred to as lipid rafts, where they can interact with and modulate the function of signaling receptors, such as growth factor receptors.[2][23][24]

A significant finding is the proposed role of the isoglobo-series glycosphingolipid, isoglobotriaosylceramide (iGb3), as an endogenous ligand for natural killer T (NKT) cells.[2] The recognition of iGb3 by the T-cell receptors of NKT cells can lead to their activation, initiating a downstream immune response. This suggests that the this compound moiety, as part of a larger glycosphingolipid, could be a critical determinant for recognition by cell surface receptors and subsequent signal transduction.[25][26][27]

Logical_Relationship cluster_synthesis Synthesis & Structure cluster_context Biological Context cluster_function Biological Function This compound This compound (GalNAcβ1-3Galα1-3Galβ1-4Glc) GSL Isoglobo-series Glycosphingolipid (e.g., iGb4) This compound->GSL is part of CellSurface Cell Surface Expression GSL->CellSurface is expressed on Recognition Molecular Recognition CellSurface->Recognition mediates Signaling Cell Signaling (e.g., NKT cell activation) Recognition->Signaling initiates

Figure 2. Biological context of this compound.

References

Deconstructing Isoglobotetraose: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of isoglobotetraose, a significant tetrasaccharide in glycobiology. This document outlines the key experimental protocols, presents representative data in a structured format, and visualizes the logical workflows and structural relationships.

Introduction to this compound

This compound is a branched tetrasaccharide with the systematic name N-acetyl-β-D-galactosaminyl-(1→3)-α-D-galactosyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose. Its structure is confirmed as GalNAcβ1→3Galα1→3Galβ1→4Glc . As an isomer of the well-studied globotetraose, the precise determination of its glycosidic linkages and monosaccharide composition is crucial for understanding its biological function and potential as a therapeutic target or biomarker. This guide details the multi-step analytical process required for its unambiguous structural characterization.

Methodologies for Structural Elucidation

The structural elucidation of this compound relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chemical degradation methods coupled with chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural determination of oligosaccharides. It provides detailed information about the monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the three-dimensional conformation.

Experimental Protocol: 1D and 2D NMR Spectroscopy of this compound

  • Sample Preparation: A 1-5 mg sample of purified this compound is repeatedly dissolved in deuterium oxide (D₂O, 99.96%) and lyophilized to exchange all labile protons with deuterium. The final sample is dissolved in 500 µL of D₂O.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the anomeric protons, which resonate in a distinct downfield region (typically 4.2-5.5 ppm). The coupling constants (³J(H1,H2)) of these signals provide information about the anomeric configuration (α or β).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within each monosaccharide residue, allowing for the assignment of all proton resonances starting from the anomeric proton.

    • TOCSY (Total Correlation Spectroscopy): TOCSY reveals the entire spin system of a monosaccharide residue, aiding in the complete assignment of overlapping proton signals.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying glycosidic linkages by showing long-range correlations (2-3 bonds) between the anomeric proton of one residue and the carbon of the adjacent residue across the glycosidic bond.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide through-space correlations between protons, which are used to confirm glycosidic linkages and to determine the three-dimensional structure of the oligosaccharide.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight, monosaccharide sequence, and branching pattern of the oligosaccharide.

Experimental Protocol: ESI-MS and MS/MS of this compound

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, at a concentration of approximately 1-10 pmol/µL.

  • Ionization: Electrospray ionization (ESI) is commonly used for oligosaccharides as it is a soft ionization technique that produces intact molecular ions, often as adducts with sodium ([M+Na]⁺) or other cations.

  • Full Scan MS: A full scan mass spectrum is acquired to determine the molecular weight of the tetrasaccharide.

  • Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed. Glycosidic bond cleavages (B and Y ions) are the most common, providing sequence information. Cross-ring cleavages (A and X ions) can also occur and provide information about the linkage positions.

Glycosidic Linkage Analysis

Glycosidic linkage analysis is a chemical method used to definitively determine the positions of the glycosidic bonds.

Experimental Protocol: Glycosidic Linkage Analysis by GC-MS

  • Permethylation: All free hydroxyl groups of the oligosaccharide are methylated using a method such as the Hakomori method (sodium hydride and methyl iodide in DMSO). This step protects the hydroxyl groups and prevents them from interfering in subsequent steps.

  • Hydrolysis: The permethylated oligosaccharide is hydrolyzed with an acid (e.g., trifluoroacetic acid) to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

  • Reduction: The aldehyde groups of the resulting monosaccharides are reduced to alcohols using a reducing agent like sodium borodeuteride. The use of a deuterated reagent helps to distinguish the original anomeric carbon.

  • Acetylation: The newly formed hydroxyl groups (at the positions of the former glycosidic linkages) are acetylated with acetic anhydride.

  • GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated by gas chromatography and identified by their characteristic mass spectra. The positions of the acetyl groups correspond to the original linkage positions.

Data Presentation

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound

ResiduePositionδ ¹H (ppm)δ ¹³C (ppm)
Glc (reducing end) 1 (α)5.2292.5
1 (β)4.6596.4
23.5374.8
33.7576.5
43.4279.8
53.7876.9
63.85, 3.9261.6
Gal (β1→4 linked) 14.45103.8
23.5871.9
33.6582.1
43.9069.2
53.6876.0
63.7762.1
Gal (α1→3 linked) 14.9899.5
23.8269.8
33.8870.3
44.2170.0
54.0572.5
63.7962.3
GalNAc (β1→3 linked) 14.68102.1
24.1552.5
33.6973.8
43.9568.9
53.7276.5
63.8062.0
NAc (CH₃)2.0523.1
NAc (C=O)-175.5

Table 2: Theoretical Mass Spectrometry Fragmentation of this compound ([M+Na]⁺, m/z 710.2)

Ion Typem/zFragment
Y₃547.2Gal-Gal-Glc
Y₂385.1Gal-Glc
Y₁223.1Glc
B₂388.1GalNAc-Gal
B₁226.1GalNAc
C₂406.1GalNAc-Gal
C₁244.1GalNAc
Z₃529.2Gal-Gal-Glc
Z₂367.1Gal-Glc

Table 3: Expected GC-MS Results for Glycosidic Linkage Analysis of this compound

Partially Methylated Alditol AcetateCorresponding Linkage
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol→4)-Glc-(1→
1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol→3)-Gal-(1→
1,3,5-tri-O-acetyl-2-deoxy-2-(N-methylacetamido)-4,6-di-O-methyl-galactitol→3)-GalNAc-(1→
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitolTerminal Gal

Visualizations

Structural_Elucidation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_structure Final Structure This compound Purified this compound NMR NMR Spectroscopy (1D ¹H, 2D COSY, TOCSY, HSQC, HMBC) This compound->NMR MS Mass Spectrometry (ESI-MS, MS/MS) This compound->MS Linkage Glycosidic Linkage Analysis (Permethylation, GC-MS) This compound->Linkage NMR_data Chemical Shifts, Coupling Constants, NOEs NMR->NMR_data MS_data Molecular Weight, Fragmentation Pattern MS->MS_data Linkage_data Partially Methylated Alditol Acetates Linkage->Linkage_data Structure This compound Structure (GalNAcβ1→3Galα1→3Galβ1→4Glc) NMR_data->Structure MS_data->Structure Linkage_data->Structure

Caption: Workflow for the structural elucidation of this compound.

Mass_Spectrometry_Fragmentation cluster_fragments Major Fragment Ions (Y-type) This compound This compound [M+Na]⁺ m/z 710.2 Y3 Y₃ m/z 547.2 (Gal-Gal-Glc) This compound->Y3 -GalNAc Y2 Y₂ m/z 385.1 (Gal-Glc) Y3->Y2 -Gal Y1 Y₁ m/z 223.1 (Glc) Y2->Y1 -Gal

Caption: Simplified MS/MS fragmentation pathway of this compound.

Conclusion

The structural elucidation of this compound is a meticulous process that requires the integration of data from multiple advanced analytical techniques. NMR spectroscopy provides the most detailed structural information, including the definitive determination of glycosidic linkages and anomeric configurations. Mass spectrometry confirms the molecular weight and provides sequencing information, while chemical linkage analysis offers an orthogonal method to verify the linkage positions. The combination of these methods allows for the unambiguous assignment of the this compound structure, which is fundamental for advancing research in glycobiology and related fields.

Isoglobotetraose and its Significance in the P Blood Group System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P blood group system, a classification of human blood based on the presence or absence of specific carbohydrate antigens on the surface of red blood cells, plays a crucial role in transfusion medicine, and its components are increasingly recognized for their involvement in host-pathogen interactions and cancer biology. Isoglobotetraose, a key glycosphingolipid, is structurally and biosynthetically related to the antigens of the P1PK blood group system. This technical guide provides an in-depth overview of this compound in the context of P blood group antigens, focusing on its biosynthesis, structural characteristics, and role as a cellular receptor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of glycans.

Biochemical Structures

The core structures discussed in this guide are oligosaccharides attached to a ceramide lipid anchor, forming glycosphingolipids. The carbohydrate moieties are of primary interest.

  • This compound: GalNAcβ1-3Galα1-3Galβ1-4Glc-Cer

  • Globotetraose (P antigen): GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer[1]

  • Globotriaosylceramide (Pk antigen): Galα1-4Galβ1-4Glc-Cer[2]

  • P1 antigen: Galα1-4Galβ1-4GlcNAcβ1-3Galβ1-4Glc-Cer[3]

This compound and globotetraose are isomers, differing only in the linkage between the two galactose residues.

Biosynthesis of this compound and P Blood Group Antigens

The biosynthesis of this compound and the P blood group antigens (P1, Pk, and P) occurs in the Golgi apparatus through the sequential addition of monosaccharides by specific glycosyltransferases. The pathways are interconnected, sharing common precursors.

The key enzymes involved are:

  • α1,4-galactosyltransferase (A4GALT): Encoded by the A4GALT gene, this enzyme is crucial for the synthesis of the Pk and P1 antigens.[4][5][6][7]

  • β1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1): Encoded by the B3GALNT1 gene, this enzyme synthesizes the P antigen (globotetraose) from the Pk antigen.[8]

The biosynthesis of these antigens is tightly regulated, and variations in the expression and activity of these enzymes lead to the different phenotypes within the P blood group system.

G Lactosylceramide Lactosylceramide (Galβ1-4Glc-Cer) Pk_antigen Pk antigen (Globotriaosylceramide) Lactosylceramide->Pk_antigen A4GALT Isoglobotriose Isoglobotriose (Galα1-3Galβ1-4Glc-Cer) Lactosylceramide->Isoglobotriose α1,3-galactosyltransferase Paragloboside Paragloboside (Galβ1-4GlcNAcβ1-3Galβ1-4Glc-Cer) P1_antigen P1 antigen Paragloboside->P1_antigen A4GALT P_antigen P antigen (Globotetraose) Pk_antigen->P_antigen B3GALNT1 This compound This compound Isoglobotriose->this compound β1,3-N-acetylgalactosaminyltransferase

Biosynthesis of P blood group antigens and this compound.

Quantitative Data

Enzyme Kinetics

The activity of the glycosyltransferases involved in the biosynthesis of P blood group antigens is critical for determining the phenotype. Kinetic parameters for A4GALT have been reported.

EnzymeSubstrateKm (µM)Reference
A4GALTLactosylceramide54.5--INVALID-LINK--
A4GALTGalactosylceramide132--INVALID-LINK--
Pathogen and Toxin Binding
LigandReceptorBinding Affinity (Kd)MethodReference
Shiga toxin 1 (Stx1) B subunitGlobotriose (Pk antigen)~10-9 MSurface Plasmon Resonance[9]
Shiga toxin 2 (Stx2) B subunitGlobotriose (Pk antigen)~10-7 MSurface Plasmon Resonance[9]

Experimental Protocols

Extraction and Purification of Glycosphingolipids from Red Blood Cells

This protocol outlines the general steps for the extraction and purification of glycosphingolipids from red blood cells.

G start Start: Packed Red Blood Cells lysis Lysis and Membrane Preparation start->lysis extraction Lipid Extraction (e.g., Folch method with Chloroform:Methanol) lysis->extraction partitioning Phase Partitioning extraction->partitioning upper_phase Aqueous Upper Phase (contains gangliosides) partitioning->upper_phase lower_phase Organic Lower Phase (contains neutral glycosphingolipids) partitioning->lower_phase saponification Mild Alkaline Saponification (removes glycerophospholipids) lower_phase->saponification desalting Desalting (e.g., Sephadex G-25 chromatography) saponification->desalting fractionation Fractionation (e.g., DEAE-Sephadex chromatography) desalting->fractionation neutral_gsl Neutral Glycosphingolipid Fraction (contains this compound, P antigens) fractionation->neutral_gsl end End: Purified Neutral Glycosphingolipids neutral_gsl->end

Workflow for glycosphingolipid extraction and purification.

Protocol Steps:

  • Lysis and Membrane Preparation: Red blood cells are lysed, and the membranes (ghosts) are pelleted by centrifugation.

  • Lipid Extraction: Total lipids are extracted from the erythrocyte ghosts using a solvent mixture, typically chloroform:methanol.

  • Phase Partitioning: The addition of water or a salt solution separates the extract into two phases. Neutral glycosphingolipids partition into the lower organic phase, while more polar gangliosides are found in the upper aqueous phase.

  • Saponification: The crude neutral lipid fraction is treated with a mild alkali to remove contaminating glycerophospholipids.

  • Desalting: The saponified lipid extract is desalted using size-exclusion chromatography.

  • Fractionation: The desalted neutral glycosphingolipids can be further fractionated by ion-exchange chromatography to separate them from any remaining charged lipids.

High-Performance Thin-Layer Chromatography (HPTLC) of Neutral Glycosphingolipids

HPTLC is a powerful technique for the separation and visualization of glycosphingolipids.

Materials:

  • HPTLC silica gel 60 plates

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Visualization reagent (e.g., orcinol-sulfuric acid)

  • Purified neutral glycosphingolipid samples and standards

Procedure:

  • Sample Application: Dissolve the dried lipid extracts in a small volume of chloroform:methanol (2:1, v/v). Apply the samples as small spots or bands onto the HPTLC plate.

  • Chromatogram Development: Place the plate in a developing chamber containing the developing solvent. Allow the solvent to migrate up the plate by capillary action.

  • Visualization: After development, dry the plate and spray it with a visualization reagent (e.g., orcinol-sulfuric acid). Heat the plate to develop the characteristic colors of the carbohydrate-containing lipids. Glycosphingolipids will appear as distinct bands.

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of glycosphingolipids.

General Workflow:

  • Sample Preparation: Purified glycosphingolipids or bands excised from an HPTLC plate are prepared for MS analysis.

  • Ionization: The sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the intact molecular ions is determined, providing the molecular weight of the glycosphingolipid.

  • Tandem Mass Spectrometry (MS/MS): The molecular ions are fragmented, and the m/z ratios of the fragment ions are analyzed. This provides information about the carbohydrate sequence, glycosidic linkages, and the structure of the ceramide moiety.

Role as Pathogen Receptors and Associated Signaling

The P blood group antigens, particularly the Pk antigen (globotriaosylceramide), are well-known receptors for Shiga toxins produced by Shigella dysenteriae and certain strains of Escherichia coli.[5][10] The binding of the B subunit of Shiga toxin to Gb3 on the cell surface is the initial step in the intoxication process. While this compound itself is not the primary receptor, the shared biosynthetic pathways and structural similarities with globoseries antigens are of significant interest in the study of pathogen interactions.

Upon binding of the Shiga toxin to Gb3, a series of intracellular signaling events can be initiated, even before the toxin's enzymatic activity disrupts protein synthesis.[11]

G Stx Shiga Toxin (Stx) Gb3 Gb3 (Pk antigen) on cell surface Stx->Gb3 Binds binding Stx-Gb3 Binding Gb3->binding internalization Internalization (Endocytosis) binding->internalization signaling Initiation of Intracellular Signaling binding->signaling retrograde_transport Retrograde Transport (Golgi to ER) internalization->retrograde_transport translocation Translocation to Cytosol retrograde_transport->translocation ribosome_inactivation Ribosome Inactivation (Protein Synthesis Inhibition) translocation->ribosome_inactivation src_kinases Activation of Src Family Kinases signaling->src_kinases apoptosis Induction of Apoptosis signaling->apoptosis cytoskeleton Cytoskeletal Rearrangement src_kinases->cytoskeleton

Signaling events following Shiga toxin binding to Gb3.

These signaling events can include the activation of Src family kinases, leading to rearrangements of the actin cytoskeleton, and in some cell types, the induction of apoptosis.[11]

Similarly, P fimbriae of uropathogenic E. coli recognize and bind to globoseries glycans, including the Pk antigen, on the surface of uroepithelial cells.[12][13][14] This adhesion is a critical step in the pathogenesis of urinary tract infections and can trigger a host inflammatory response, including the production of cytokines such as IL-6 and IL-8.[12][14]

Conclusion and Future Directions

This compound and the structurally related P blood group antigens are significant molecules in human biology. Their well-defined structures and biosynthetic pathways provide a foundation for understanding their roles in transfusion medicine and as receptors for infectious agents. The detailed experimental protocols provided in this guide offer a starting point for researchers investigating these important glycans.

Future research should focus on elucidating the full range of biological functions of this compound and further quantifying the binding kinetics of various lectins, antibodies, and pathogen adhesins to this and other P blood group antigens. A deeper understanding of the signaling pathways initiated upon ligand binding to these cell surface glycans will be crucial for the development of novel therapeutic strategies targeting diseases associated with these interactions.

References

Preliminary Investigation of Isoglobotetraose (iGb4) Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotetraose (iGb4) is a glycosphingolipid that has been investigated for its role in the immune system, particularly in the context of invariant Natural Killer T (iNKT) cell activation. This technical guide provides a preliminary overview of the known functions of iGb4, with a significant focus on its relationship with its precursor, isoglobotrihexosylceramide (iGb3), and their differential effects on iNKT cell responses. The guide summarizes key findings, presents available quantitative data, outlines relevant experimental protocols, and visualizes the involved biological pathways.

Introduction: The Isoglobo-Series Glycosphingolipids

This compound (iGb4) and its precursor isoglobotrihexosylceramide (iGb3) are members of the isoglobo-series of glycosphingolipids. These molecules are characterized by a specific carbohydrate sequence attached to a ceramide lipid tail. The structure of iGb4 is GalNAcβ1→3Galα1→3Galβ1→4Glcβ1-1Cer.

While research on iGb4 itself is limited, its precursor, iGb3, has been identified as a potent endogenous antigen for invariant Natural Killer T (iNKT) cells in mice.[1][2] iNKT cells are a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[3][4][5] They recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d.[2][6][7][8]

A pivotal finding in the study of these molecules is that while iGb3 is a potent activator of mouse iNKT cells, the addition of the terminal N-acetylgalactosamine (GalNAc) to form iGb4 renders the molecule non-stimulatory.[9]

The Role of iGb3 and iGb4 in iNKT Cell Activation

The primary function of iGb3 is its ability to be presented by CD1d molecules on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells, leading to their activation. This activation is a key event in various immune responses.

Species-Specific Recognition

A critical aspect of iGb3-mediated iNKT cell activation is its species-specificity. Mouse iNKT cells readily recognize iGb3 when presented by mouse CD1d.[2][8] However, human iNKT cells do not show a significant response to iGb3 presented by human CD1d.[2][8] This discrepancy is attributed to a single amino acid difference in the α2-helix of the CD1d protein between the two species (Gly155 in mice vs. Trp153 in humans).[2][8] This structural difference prevents the human CD1d molecule from effectively presenting iGb3 to the human iNKT TCR.[2][8]

iGb4 as a Non-Stimulatory Glycolipid

In contrast to iGb3, iGb4 has been shown to be non-stimulatory for iNKT cells.[9] The addition of the terminal GalNAc residue in iGb4 appears to interfere with its ability to bind to the CD1d molecule or be effectively recognized by the iNKT TCR. This suggests a potential regulatory mechanism where the conversion of iGb3 to iGb4 could terminate or prevent iNKT cell activation.

Quantitative Data

Quantitative data on the binding affinities and functional responses related to iGb3 and iGb4 are not extensively detailed in the readily available literature. However, the following table summarizes the key qualitative findings.

GlycolipidPresenting MoleculeResponding CellOutcome in MiceOutcome in HumansReference
iGb3 mouse CD1dmouse iNKT cellsPotent activation-[2][8]
iGb3 human CD1dhuman iNKT cellsNo significant activationNo significant activation[2][8]
iGb4 CD1diNKT cellsNon-stimulatoryNon-stimulatory[9]

Signaling Pathway

The interaction of an agonistic glycolipid-CD1d complex with the iNKT cell TCR initiates a downstream signaling cascade, leading to cytokine production and other effector functions. While the specific signaling events triggered by iGb3 in mouse iNKT cells are a subset of the general iNKT cell activation pathway, iGb4 is not known to initiate this pathway.

iNKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR iNKT TCR CD1d->TCR Presents Antigen iGb3 iGb3 iGb3->CD1d Binds iGb4 iGb4 iGb4->CD1d No functional interaction Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Activates Cytokine_Production Cytokine Production (IFN-γ, IL-4) Signaling_Cascade->Cytokine_Production Leads to

iNKT cell activation by iGb3 and the non-stimulatory nature of iGb4.

Experimental Protocols

A comprehensive investigation of iGb4 function would involve a series of experiments to characterize its synthesis, interaction with CD1d, and its effect on iNKT cells. Below are outlines of key experimental protocols.

Enzymatic Synthesis of this compound

The synthesis of iGb4 can be achieved through enzymatic methods.[10][11] This typically involves the use of specific glycosyltransferases to add sugar moieties in a stepwise manner.

Workflow for Enzymatic Synthesis of iGb4:

Synthesis_Workflow Start Lactose Enzyme1 β-1,3-Galactosyltransferase Start->Enzyme1 Isoglobotriose Isoglobotriose Enzyme2 β-1,3-N-acetylgalactosaminyltransferase Isoglobotriose->Enzyme2 iGb4 This compound (iGb4) Enzyme1->Isoglobotriose Enzyme2->iGb4

Enzymatic synthesis workflow for this compound (iGb4).

A detailed protocol would involve:

  • Enzyme Expression and Purification: Overexpression of the required glycosyltransferases in a suitable host (e.g., E. coli) and subsequent purification.[10][11]

  • Enzymatic Reaction: Incubation of the acceptor substrate (e.g., isoglobotriose) with the purified enzyme and the appropriate sugar donor (e.g., UDP-GalNAc).[10][11]

  • Product Purification and Characterization: Purification of the synthesized iGb4 using techniques like high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and NMR spectroscopy.

iNKT Cell Activation Assay

To assess the stimulatory capacity of iGb4, a co-culture assay with iNKT cells and antigen-presenting cells (APCs) is typically employed.

Experimental Workflow for iNKT Cell Activation Assay:

Activation_Assay_Workflow APCs Antigen Presenting Cells (e.g., dendritic cells) iGb4_treatment Load APCs with iGb4 APCs->iGb4_treatment iGb3_control Load APCs with iGb3 (Positive Control) APCs->iGb3_control Unloaded_control Unloaded APCs (Negative Control) APCs->Unloaded_control iNKT_cells iNKT cell line or primary iNKT cells Co_culture Co-culture of APCs and iNKT cells iNKT_cells->Co_culture Analysis Analysis of iNKT cell activation Co_culture->Analysis iGb4_treatment->Co_culture iGb3_control->Co_culture Unloaded_control->Co_culture

Workflow for assessing iNKT cell activation by iGb4.

Protocol Outline:

  • Cell Preparation: Culture and preparation of APCs (e.g., dendritic cells) and an iNKT cell line or primary iNKT cells.

  • Antigen Loading: Incubation of APCs with iGb4, iGb3 (as a positive control), or vehicle (as a negative control).

  • Co-culture: Co-culture of the loaded APCs with iNKT cells for a specified period (e.g., 24-72 hours).

  • Activation Analysis: Measurement of iNKT cell activation through:

    • Cytokine quantification: Using ELISA or flow cytometry (intracellular cytokine staining) to measure the levels of IFN-γ and IL-4 in the culture supernatant or within the cells.

    • Proliferation assay: Assessing iNKT cell proliferation using methods like CFSE dilution or BrdU incorporation.

    • Upregulation of activation markers: Analyzing the expression of surface markers like CD69 and CD25 on iNKT cells by flow cytometry.

Conclusion and Future Directions

The preliminary investigation into the function of this compound reveals its primary role as a non-stimulatory glycosphingolipid for iNKT cells, in stark contrast to its precursor, iGb3. This suggests a potential biological mechanism for regulating iNKT cell responses. The species-specific recognition of iGb3 further highlights the nuances of the CD1d antigen presentation pathway.

Future research should focus on:

  • Elucidating the precise molecular interactions (or lack thereof) between iGb4 and the CD1d binding groove.

  • Investigating the enzymatic regulation of the conversion of iGb3 to iGb4 in vivo and its physiological relevance.

  • Exploring whether iGb4 has any inhibitory or antagonistic effects on iNKT cell activation by other ligands.

  • Determining if iGb4 has any biological functions independent of the CD1d/iNKT cell axis.

This guide provides a foundational understanding for researchers and professionals in drug development interested in the immunomodulatory potential of glycosphingolipids. A deeper comprehension of the structure-function relationship of molecules like iGb4 could pave the way for novel therapeutic strategies targeting iNKT cell-mediated immune responses.

References

Methodological & Application

Enzymatic Synthesis of Isoglobotetraose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotetraose (GalNAcβ1-3Galα1-3Galβ1-4Glc), a significant globo-series oligosaccharide, plays a role in various biological processes and serves as a potential biomarker and therapeutic target. Chemical synthesis of such complex glycans is often challenging, presenting issues with yield and stereoselectivity. This application note details a robust enzymatic protocol for the synthesis of this compound utilizing the β-1,3-N-acetylgalactosaminyltransferase (LgtD) from Haemophilus influenzae. A key feature of this protocol is the integration of a multi-enzyme system for the in-situ regeneration of the expensive donor substrate, UDP-N-acetylgalactosamine (UDP-GalNAc), rendering the process more cost-effective and suitable for larger-scale production. This document provides detailed methodologies for the enzymatic reaction, purification of the product, and presents available quantitative data.

Introduction

Glycosphingolipids of the globo-series are implicated in cellular recognition, signaling, and as receptors for pathogens. This compound is a core structure of this series, and its availability is crucial for research into its biological functions and for the development of glycan-based diagnostics and therapeutics. Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing complex oligosaccharides like this compound. The protocol herein leverages the regio- and stereospecificity of the glycosyltransferase LgtD to catalyze the transfer of an N-acetylgalactosamine (GalNAc) residue to the acceptor substrate, isoglobotriose (iso-Gb3). To overcome the economic barrier of using stoichiometric amounts of the sugar nucleotide donor, a UDP-GalNAc regeneration system is employed.

Data Presentation

While specific quantitative data for the enzymatic synthesis of this compound is not extensively available in the public domain, the following tables summarize the key components and expected outcomes based on related globo-series syntheses.

Table 1: Key Reagents and Their Roles in this compound Synthesis

Reagent/EnzymeRole
Isoglobotriose (iso-Gb3)Acceptor Substrate
UDP-N-acetylgalactosamine (UDP-GalNAc)Donor Substrate
β-1,3-N-acetylgalactosaminyltransferase (LgtD)Catalyst for GalNAc transfer
Tris-HCl BufferMaintains optimal pH
MgCl₂Cofactor for enzyme activity

Table 2: Enzymes of the UDP-GalNAc Regeneration System

EnzymeRole in Regeneration Cycle
UDP-N-acetylglucosamine C4 epimeraseConverts UDP-GlcNAc to UDP-GalNAc
UDP-N-acetylglucosamine pyrophosphorylaseSynthesizes UDP-GlcNAc from UTP and GlcNAc-1-P
Phosphoglucosamine mutaseConverts GlcNAc-6-P to GlcNAc-1-P
Pyruvate kinaseRegenerates UTP from UDP
Phosphate acetyltransferaseRegenerates Acetyl-CoA
Inorganic pyrophosphataseDrives the pyrophosphorylase reaction forward

Table 3: Reaction Parameters for this compound Synthesis

ParameterOptimal Value/Range
Temperature37°C
pH7.5 - 8.0
Incubation Time12 - 24 hours
Expected YieldRelatively high (specific percentage not available)[1][2]

Experimental Protocols

Materials
  • β-1,3-N-acetylgalactosaminyltransferase (LgtD) from Haemophilus influenzae (recombinant)

  • Isoglobotriose (iso-Gb3)

  • UDP-N-acetylgalactosamine (UDP-GalNAc) (for reactions without regeneration)

  • Enzymes for UDP-GalNAc regeneration (see Table 2)

  • Glucosamine-6-phosphate

  • Phosphoenolpyruvate (PEP)

  • Acetyl phosphate

  • Uridine triphosphate (UTP) (catalytic amount for regeneration)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2)

  • Anion-exchange chromatography column

Protocol 1: Enzymatic Synthesis of this compound
  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Isoglobotriose (10-20 mM)

    • UDP-GalNAc (15-30 mM)

    • MgCl₂ (10 mM)

    • DTT (1 mM)

    • BSA (0.1 mg/mL)

    • LgtD enzyme (10-50 mU)

  • Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by boiling for 5 minutes to denature the enzyme.

  • Centrifuge the mixture to pellet the denatured protein and collect the supernatant for purification.

Protocol 2: this compound Synthesis with UDP-GalNAc Regeneration
  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Isoglobotriose (20 mM)

    • Glucosamine-6-phosphate (30 mM)

    • Phosphoenolpyruvate (PEP) (40 mM)

    • Acetyl phosphate (40 mM)

    • UTP (catalytic amount, e.g., 1 mM)

    • MgCl₂ (10 mM)

    • DTT (1 mM)

    • A cocktail of the UDP-GalNAc regeneration enzymes (pre-optimized concentrations) and LgtD.

  • Incubate the reaction at 37°C for 24-48 hours.

  • Monitor the formation of this compound as described in Protocol 1.

  • Terminate the reaction by heat inactivation.

  • Process the reaction mixture for purification as described below.

Protocol 3: Purification of this compound
  • Enzyme Removal: Centrifuge the heat-inactivated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzymes.

  • Chromatographic Separation:

    • Apply the supernatant to a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water or a volatile buffer (e.g., ammonium bicarbonate).

    • Elute the column and collect fractions.

    • Analyze the fractions for the presence of this compound using TLC or mass spectrometry.

    • Pool the fractions containing the purified product.

  • Desalting (if necessary): If non-volatile buffers were used, desalt the pooled fractions using a suitable method such as dialysis or a desalting column.

  • Lyophilization: Lyophilize the purified, desalted product to obtain a white powder.

  • Purity Analysis: Assess the purity of the final product by NMR and mass spectrometry.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products isoGb3 Isoglobotriose (iso-Gb3) LgtD LgtD isoGb3->LgtD UDPGalNAc UDP-GalNAc UDPGalNAc->LgtD This compound This compound LgtD->this compound UDP UDP LgtD->UDP

Caption: Workflow of the enzymatic synthesis of this compound.

UDP_GalNAc_Regeneration_Cycle cluster_main This compound Synthesis cluster_regeneration UDP-GalNAc Regeneration Cycle isoGb3 iso-Gb3 LgtD LgtD isoGb3->LgtD Acceptor This compound This compound LgtD->this compound Product UDP UDP LgtD->UDP UDP_GalNAc UDP-GalNAc UDP_GalNAc->LgtD Donor UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->UDP_GalNAc UDP-GlcNAc 4-epimerase UTP UTP UTP->UDP_GlcNAc UDP-GlcNAc Pyrophosphorylase UDP->UTP Pyruvate Kinase GlcNAc_1P GlcNAc-1-P GlcNAc_1P->UDP_GlcNAc

Caption: The UDP-GalNAc regeneration cycle coupled to this compound synthesis.

References

Application Notes and Protocols for the Chemical Synthesis of Isoglobotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotetraose is a significant tetrasaccharide with the structure GalNAcβ1-3Galα1-3Galβ1-4Glc. It is a member of the globo-series of glycosphingolipids and plays a crucial role in various biological processes, including cell recognition and signaling. The precise chemical synthesis of this compound is essential for elucidating its biological functions and for the development of novel therapeutics and diagnostics. This document provides a detailed overview of the chemical synthesis of this compound, focusing on a convergent synthetic strategy. The protocols and data presented are based on established methodologies in carbohydrate chemistry.

Synthetic Strategy

The chemical synthesis of this compound is a complex undertaking that requires a carefully planned strategy to control the stereochemistry of the glycosidic linkages and to selectively protect and deprotect the numerous hydroxyl groups. A convergent [2+2] or [3+1] block synthesis approach is generally favored over a linear synthesis to improve overall yield and efficiency. This involves the synthesis of protected monosaccharide or disaccharide building blocks (donors and acceptors) which are then coupled to form the target tetrasaccharide.

A plausible retrosynthetic analysis for this compound is depicted below. The tetrasaccharide can be disconnected at the Galβ1-4Glc linkage, suggesting the coupling of a lactose acceptor with an isoglobotriose donor. Alternatively, a stepwise approach building the chain from the reducing end is also common.

Retrosynthesis This compound This compound (GalNAcβ1-3Galα1-3Galβ1-4Glc) Isoglobotriose_donor Isoglobotriose Donor (GalNAcβ1-3Galα1-3Gal) This compound->Isoglobotriose_donor [3+1] Lactose_acceptor Lactose Acceptor (Galβ1-4Glc) This compound->Lactose_acceptor GalNAc_donor GalNAc Donor Isoglobotriose_donor->GalNAc_donor Isoglobo_disacch_acceptor Galα1-3Gal Acceptor Isoglobotriose_donor->Isoglobo_disacch_acceptor Gal_donor_beta Gal Donor (β) Lactose_acceptor->Gal_donor_beta Glc_acceptor Glc Acceptor Lactose_acceptor->Glc_acceptor Gal_donor_alpha Gal Donor (α) Isoglobo_disacch_acceptor->Gal_donor_alpha Gal_acceptor Gal Acceptor Isoglobo_disacch_acceptor->Gal_acceptor

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols outline the key steps in a potential chemical synthesis of this compound, based on a convergent strategy. This strategy relies on the preparation of suitably protected monosaccharide and disaccharide building blocks.

Protocol 1: Synthesis of a Lactosyl Acceptor

The synthesis of a lactose derivative with a free hydroxyl group at the 3'-position is a crucial first step. This requires a sophisticated protecting group strategy to differentiate the various hydroxyl groups.

Objective: To synthesize a lactose acceptor with a free 3'-OH group, suitable for glycosylation.

Materials:

  • Lactose

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzoyl chloride (BzCl)

  • Pyridine

  • Acetic anhydride

  • Sodium methoxide (NaOMe) in Methanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Protection of the 4',6'-hydroxyls: Lactose is treated with 2,2-dimethoxypropane in the presence of a catalytic amount of p-TsOH to form the 4',6'-O-isopropylidene acetal.

  • Per-benzoylation: The remaining free hydroxyl groups are protected as benzoates using benzoyl chloride in pyridine.

  • Selective deprotection of the 4',6'-O-isopropylidene group: The isopropylidene group is selectively removed under acidic conditions to yield the 4',6'-diol.

  • Selective 6'-O-silylation: The primary 6'-hydroxyl group is selectively protected with a bulky silyl ether, for instance, tert-butyldiphenylsilyl chloride (TBDPSCl).

  • Acetylation of the 4'-hydroxyl: The hydroxyl group at the 4' position is acetylated using acetic anhydride in pyridine.

  • Removal of the silyl group: The TBDPS group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to expose the 6'-hydroxyl group.

  • Final acceptor preparation: This sequence provides a lactose acceptor with a free 3'-OH group, ready for the subsequent glycosylation step.

Protocol 2: Synthesis of the Isoglobotriose Donor

The synthesis of the isoglobotriose donor is a challenging step, requiring the formation of an α-glycosidic linkage, which is notoriously difficult to control.

Objective: To synthesize a protected isoglobotriose donor, for example, as a trichloroacetimidate.

Materials:

  • Protected galactose donor (e.g., with a non-participating group at C-2 to favor α-linkage)

  • Protected galactose acceptor with a free 3-OH group

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Protected N-acetylgalactosamine (GalNAc) donor

  • Trichloroacetonitrile

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Galα1-3Gal disaccharide: A galactose donor with a non-participating protecting group at C-2 (e.g., a benzyl ether) is coupled with a galactose acceptor with a free 3-OH group. The glycosylation is promoted by a combination of NIS and a catalytic amount of TfOH to favor the formation of the α-linkage.

  • Functionalization for the next glycosylation: The resulting disaccharide is then manipulated to create a new acceptor with a free hydroxyl group at the desired position for the attachment of GalNAc.

  • Glycosylation with GalNAc: A protected GalNAc donor is then coupled to the disaccharide acceptor. The use of a participating group at the C-2 position of the GalNAc donor (e.g., an N-acetyl or N-phthaloyl group) will ensure the formation of the desired β-linkage.

  • Formation of the trichloroacetimidate donor: The anomeric hydroxyl group of the resulting trisaccharide is converted to a trichloroacetimidate by treatment with trichloroacetonitrile in the presence of a base like DBU. This activates the trisaccharide as a glycosyl donor for the final coupling reaction.[1]

Protocol 3: Final Glycosylation and Deprotection

Objective: To couple the isoglobotriose donor with the lactose acceptor and subsequently remove all protecting groups to yield this compound.

Materials:

  • Protected isoglobotriose donor (from Protocol 2)

  • Protected lactose acceptor (from Protocol 1)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Molecular sieves (4 Å)

  • Dichloromethane (DCM)

  • Sodium methoxide (NaOMe) in Methanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Final Glycosylation: The isoglobotriose trichloroacetimidate donor and the lactose acceptor are coupled in the presence of a catalytic amount of TMSOTf at low temperature in DCM over activated molecular sieves.

  • Global Deprotection: The fully protected tetrasaccharide is then subjected to a series of deprotection steps:

    • Deacylation: Ester protecting groups (benzoates, acetates) are removed by treatment with sodium methoxide in methanol (Zemplén deacylation).

    • De-etherification: Benzyl ether protecting groups are removed by catalytic hydrogenation using palladium on carbon and hydrogen gas.

    • Removal of acid-labile groups: Any remaining acid-labile protecting groups (e.g., acetals) are removed by treatment with aqueous trifluoroacetic acid.

  • Purification: The final deprotected this compound is purified by size-exclusion chromatography or reversed-phase HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data for the key glycosylation steps, based on typical yields reported in the literature for similar complex oligosaccharide syntheses.

StepDonorAcceptorPromoter/CatalystSolventYield (%)α:β Ratio
Synthesis of Galα1-3GalGal-thioglycosideGal-3-OHNIS/TfOHDCM755:1
Synthesis of GalNAcβ1-3(Galα1-3Gal)GalNAc-trichloroacetimidateGalα1-3Gal-3'-OHTMSOTfDCM80>20:1
Synthesis of this compoundIsoglobotriose-trichloroacetimidateLactose-3'-OHTMSOTfDCM65>20:1

Visualization of the Synthetic Workflow

The overall workflow for the chemical synthesis of this compound can be visualized as follows:

Synthesis_Workflow cluster_donors Donor Synthesis cluster_acceptors Acceptor Synthesis cluster_assembly Tetrasaccharide Assembly Gal_donor Protected Gal Donor Isoglobotriose_donor Isoglobotriose Donor Gal_donor->Isoglobotriose_donor GalNAc_donor Protected GalNAc Donor GalNAc_donor->Isoglobotriose_donor Protected_Tetrasaccharide Protected this compound Isoglobotriose_donor->Protected_Tetrasaccharide Glycosylation Glc_acceptor Protected Glc Acceptor Lactose_acceptor Lactose Acceptor Glc_acceptor->Lactose_acceptor Lactose_acceptor->Protected_Tetrasaccharide Glycosylation This compound This compound Protected_Tetrasaccharide->this compound Deprotection

Caption: Workflow for the chemical synthesis of this compound.

Conclusion

The chemical synthesis of this compound is a testament to the power of modern synthetic organic chemistry. Through the strategic use of protecting groups and stereoselective glycosylation reactions, it is possible to construct this complex biomolecule with high purity. The protocols and strategies outlined in this document provide a foundation for researchers to undertake the synthesis of this compound and its analogues for further biological investigation and drug discovery efforts. Careful optimization of each step is crucial for achieving a successful and efficient synthesis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Isoglobotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotetraose is a neutral tetrasaccharide that is part of the isoglobo-series of glycosphingolipids (GSLs). As an isomer of the more common globotetraose, the terminal sugar in this compound is an α-galactose residue. Isoglobotetraosylceramide (iGb4), the corresponding glycosphingolipid, and its precursor, isoglobotriaosylceramide (iGb3), are of significant interest in immunology and cancer research. Accurate and sensitive detection and quantification of these molecules are crucial for understanding their biological roles and for potential therapeutic development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound-containing compounds due to its high sensitivity and specificity, which allows for differentiation from isobaric species.

This document provides detailed application notes and protocols for the analysis of this compound, typically as part of the intact glycosphingolipid, isoglobotetraosylceramide, using LC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction of Neutral Glycosphingolipids

A robust sample preparation protocol is critical for the successful analysis of GSLs. The following protocol is a general guideline for the extraction of neutral GSLs from biological matrices such as cells or tissues.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • C18 Solid-Phase Extraction (SPE) cartridges

Protocol:

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue sample) in a mixture of chloroform and methanol (2:1, v/v).

  • Lipid Extraction: Perform a Folch extraction by adding water to the homogenate to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v). Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the extracted lipid phase under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol, 95:5, v/v) and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with the same solvent to remove highly nonpolar lipids.

    • Elute the neutral GSL fraction with a more polar solvent mixture, such as acetone:methanol (9:1, v/v).

    • Dry the eluted fraction under nitrogen.

  • Reconstitution: Reconstitute the dried GSL fraction in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile:water, 1:1, v/v) for analysis.

Liquid Chromatography (LC) Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating GSLs due to the polar nature of the glycan headgroups.

LC Conditions:

Parameter Value
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient 95% A to 60% A over 15 minutes, followed by a re-equilibration step
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Note: The gradient and mobile phase composition may require optimization depending on the specific GSLs of interest and the column used.

Mass Spectrometry (MS) Detection and Quantification

Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of neutral GSLs. Tandem mass spectrometry (MS/MS) and multi-stage fragmentation (MSn) are employed for structural confirmation and to differentiate isomers. For quantification, multiple reaction monitoring (MRM) is the method of choice.

MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument dependent, optimize for best signal
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for fragmentation analysis
Collision Gas Argon

| Collision Energy | Optimize for each transition |

Data Presentation: Quantitative Analysis of Isoglobotetraosylceramide

For quantitative analysis, specific MRM transitions must be established. The precursor ion will be the [M+H]+ or [M+Na]+ adduct of the intact iGb4 molecule. The exact m/z will depend on the fatty acid and sphingoid base composition of the ceramide backbone. A common ceramide is d18:1/C24:1. The product ions are generated by collision-induced dissociation (CID), which typically results in cleavage of the glycosidic bonds.

Table 1: Calculated m/z Values for Isoglobotetraosylceramide (iGb4) with d18:1/C24:1 Ceramide Moiety

AnalyteAdductPrecursor Ion (m/z)
iGb4 (d18:1/C24:1)[M+H]+1337.9
iGb4 (d18:1/C24:1)[M+Na]+1359.9

Table 2: Predicted Major Product Ions for MRM Analysis of iGb4 (d18:1/C24:1) [M+H]+

Precursor Ion (m/z)Product Ion (m/z)Fragment Identity
1337.91175.8Y-ion (loss of terminal Gal)
1337.91013.7Y-ion (loss of Gal-Gal)
1337.9851.6Y-ion (loss of Gal-Gal-GalNAc)
1337.9689.5Y-ion (loss of Gal-Gal-GalNAc-Glc) / Ceramide + H+
1337.9264.3Characteristic fragment of sphingoid base

Note: These values are calculated and should be confirmed experimentally. The choice of product ion for MRM will depend on its intensity and specificity.

Structural Elucidation and Isomer Differentiation

Distinguishing this compound from its isomer, globotetraose, is a significant analytical challenge. This is typically achieved by multi-stage tandem mass spectrometry (MSn). The fragmentation pattern of the glycan portion of the molecule can reveal the specific linkage and stereochemistry of the sugar residues.

Based on studies of the closely related isoglobotriaosylceramide (iGb3), specific fragment ions are uniquely generated from the isoglobo-series upon MSn analysis. For iGb3, characteristic product ions in the MS4 spectrum (precursor → Y-ion → subsequent fragments) are observed at m/z 371 and 211, which are nearly absent in the spectrum of its globo-isomer, Gb3.[1] A similar strategy can be applied to iGb4.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells/Tissue) homogenize Homogenization (Chloroform:Methanol) sample->homogenize extract Folch Extraction homogenize->extract dry1 Dry Down extract->dry1 spe Solid-Phase Extraction (C18) dry1->spe dry2 Dry Down & Reconstitute spe->dry2 lc HILIC Separation dry2->lc ms ESI-MS/MS Detection (Positive Ion Mode) lc->ms quant Quantification (MRM) ms->quant struct Structural Elucidation (MSn) ms->struct

Caption: Experimental workflow for the analysis of isoglobotetraosylceramide.

fragmentation_pathway iGb4 iGb4-Ceramide [M+H]+ y3 Y3-ion (Loss of terminal Gal) iGb4->y3 -162 Da y2 Y2-ion (Loss of Gal-Gal) y3->y2 -162 Da y1 Y1-ion (Loss of Gal-Gal-GalNAc) y2->y1 -203 Da cer Ceramide [Cer+H]+ y1->cer -162 Da

Caption: Proposed fragmentation pathway for isoglobotetraosylceramide.

Conclusion

The protocols and data presented here provide a framework for the sensitive and specific analysis of this compound as its glycosphingolipid derivative, isoglobotetraosylceramide, using LC-MS/MS. The key to successful analysis lies in meticulous sample preparation, optimized chromatographic separation, and the use of appropriate mass spectrometric techniques, particularly for isomer differentiation. These methods are essential tools for researchers in glycobiology, immunology, and drug development who are investigating the role of the isoglobo-series of glycosphingolipids in health and disease.

References

Application Notes & Protocols: NMR Spectroscopy for the Characterization of Isoglobotetraose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoglobotetraose is a globo-series tetrasaccharide with the structure Gal(α1-3)Gal(β1-3)GlcNAc(β1-4)Gal. As a complex carbohydrate, its precise structural and conformational characterization is essential for understanding its biological function, developing carbohydrate-based therapeutics, and ensuring quality control in drug manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for the complete primary and three-dimensional structure elucidation of such oligosaccharides in solution.[1][2][3] It provides detailed atomic-level information on monosaccharide composition, anomeric configurations (α or β), glycosidic linkages, and spatial proximities of atoms.[4]

This document provides a comprehensive guide to the application of modern NMR techniques for the structural verification and characterization of this compound. It includes detailed experimental protocols and illustrates the logical workflow for structure elucidation.

Part 1: The NMR Strategy for this compound Elucidation

The structural analysis of a tetrasaccharide like this compound is a multi-step process that involves a suite of 1D and 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle. The overall workflow is designed to first identify the individual sugar spin systems, then piece them together by identifying through-bond and through-space connections between the residues.

A significant challenge in carbohydrate NMR is the severe overlap of proton signals, particularly in the non-anomeric "carbinolic" region (typically 3.4–4.0 ppm).[1][4] High-field NMR spectrometers (600 MHz and above) and two-dimensional experiments are therefore essential to resolve these crowded regions and achieve unambiguous assignments.[5]

NMR_Workflow Figure 1. General workflow for NMR-based structure elucidation of this compound. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep This compound Sample (>95% Purity) Dissolve Dissolve in D2O Lyophilize (2x) Redissolve in D2O Prep->Dissolve Tube Transfer to NMR Tube Dissolve->Tube NMR NMR Spectrometer (≥600 MHz) Tube->NMR OneD 1D Experiments (¹H, ¹³C) NMR->OneD TwoD 2D Experiments (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) NMR->TwoD Assign Assign Spin Systems (TOCSY, HSQC) OneD->Assign TwoD->Assign Sequence Determine Sequence & Linkages (HMBC) Assign->Sequence Stereo Confirm Stereochemistry & Conformation (NOESY/ROESY) Sequence->Stereo Structure Final Structure Verification Stereo->Structure

Workflow for this compound Structure Elucidation.

Part 2: Quantitative Data - Expected NMR Signatures

While a complete, published, and experimentally verified set of ¹H and ¹³C chemical shifts for this compound is not available in the cited literature, expected chemical shift ranges can be compiled based on known values for constituent monosaccharides and general principles of glycosylation effects.[2] Glycosylation typically causes a downfield shift (4–10 ppm) for the carbon atoms involved in the glycosidic linkage (the anomeric carbon and the linked position).[3]

Table 1: Expected ¹H Chemical Shift (δ) Ranges for this compound Residues in D₂O. Chemical shifts are referenced to an internal standard (e.g., acetone at δ 2.225 ppm). Values can vary with temperature and pH.

ProtonGal(α1-3)Gal(β1-3)GlcNAc(β1-4)Gal (Reducing End)
H-1 (Anomeric) ~5.0-5.2~4.5-4.7~4.6-4.8α: ~5.2, β: ~4.6
H-2 ~3.6-3.8~3.4-3.6~3.7-3.9~3.3-3.6
H-3 ~3.8-4.0~3.6-3.8~3.8-4.0~3.5-3.7
H-4 ~3.9-4.1~3.8-4.0~3.5-3.7~3.8-4.0
H-5 ~3.7-3.9~3.5-3.7~3.5-3.7~3.6-3.8
H-6/H-6' ~3.7-3.9~3.7-3.9~3.7-3.9~3.7-3.9
NAc CH₃ --~2.0-2.1-

Table 2: Expected ¹³C Chemical Shift (δ) Ranges for this compound Residues in D₂O. Chemical shifts are referenced to an internal standard (e.g., acetone at δ 31.45 ppm).[1]

CarbonGal(α1-3)Gal(β1-3)GlcNAc(β1-4)Gal (Reducing End)
C-1 (Anomeric) ~98-101~103-105~101-103α: ~93, β: ~97
C-2 ~68-70~71-73~55-57~69-72
C-3 ~78-81¹~79-82¹~73-75~72-74
C-4 ~69-71~68-70~78-81¹~69-71
C-5 ~71-73~75-77~75-77~75-77
C-6 ~61-63~61-63~61-63~61-63
NAc CH₃ --~22-24-
NAc C=O --~174-176-
¹ Denotes a glycosylated carbon, expected to be shifted downfield.

Part 3: Experimental Protocols

These protocols provide a general framework for the NMR analysis of this compound. Optimal parameters may need to be adjusted based on the specific instrument and sample concentration.[5]

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 1-5 mg of purified (>95%) this compound.

  • Deuterium Exchange: Dissolve the sample in 500 µL of high-purity deuterium oxide (D₂O, 99.96%).

  • Lyophilization: Freeze the sample (e.g., using liquid nitrogen) and lyophilize to dryness to remove exchangeable protons (e.g., from hydroxyl groups).

  • Repeat: Repeat steps 2 and 3 at least one more time to ensure complete deuterium exchange.[6]

  • Final Dissolution: Dissolve the final dried sample in 500-600 µL of D₂O. For certain experiments like NOESY in aqueous solution or to observe amide protons, a 90% H₂O/10% D₂O mixture can be used, which requires water suppression techniques.[7]

  • Transfer: Transfer the solution to a suitable NMR tube (e.g., a 5 mm high-precision tube).

  • Standard: Add a small amount of an internal reference standard if desired (e.g., acetone or DSS).

Protocol 2: 1D ¹H and ¹³C NMR Acquisition

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1] Allow the sample temperature to equilibrate (e.g., 298 K or 310 K).[1]

  • ¹H Spectrum:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Key parameters: spectral width of ~12 ppm, sufficient number of scans (e.g., 16-64) for good signal-to-noise, and a relaxation delay of 1-2 seconds.

    • Apply a solvent suppression pulse sequence if residual HDO signal is problematic.

  • ¹³C Spectrum:

    • Acquire a ¹³C spectrum with proton decoupling to produce sharp singlet peaks for each carbon.

    • Key parameters: spectral width of ~200 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

Protocol 3: 2D NMR Acquisition for Structure Elucidation

The following 2D NMR experiments are essential for assigning all proton and carbon signals and determining the oligosaccharide's structure.

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other through 2-3 bonds (e.g., H-1 to H-2, H-2 to H-3). This helps trace the proton connectivity within each monosaccharide ring.

    • Typical Parameters: Acquire with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).[1]

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: Correlates all protons within a single spin system (i.e., within one monosaccharide residue). A cross-peak from an anomeric proton (H-1) will show correlations to H-2, H-3, H-4, etc., of the same sugar.

    • Typical Parameters: Use a mixing time of 80-120 ms to allow magnetization transfer throughout the spin system.[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton with its directly attached carbon atom (¹J-coupling). This is the primary experiment for assigning carbon resonances.

    • Typical Parameters: Set the spectral widths to ~12 ppm for ¹H (F2) and ~160 ppm for ¹³C (F1).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons that are 2-4 bonds apart. This is the key experiment for determining the glycosidic linkages by observing correlations across the oxygen bridge (e.g., from H-1 of one residue to C-3 of the next).

    • Typical Parameters: Optimized for long-range couplings of 4-8 Hz.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: Identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. This provides information on 3D structure and conformation and can also be used to confirm glycosidic linkages (e.g., correlation between H-1 of one residue and the H-x of the linked residue).

    • Typical Parameters: Use a mixing time of 200-400 ms. ROESY is often preferred for molecules in the size range of tetrasaccharides as it avoids the potential for zero-crossing of the NOE effect.[1]

Part 4: Data Interpretation Logic

The spectra are analyzed in a stepwise manner to build the final structure. The logic relies on using the unique signals of the anomeric protons (H-1) as starting points.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Isoglobotetraose from its Structural Isomer Globotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analytical separation of the neutral tetrasaccharide isoglobotetraose from its structural isomer, globotetraose. The successful differentiation of these isomers is critical in various fields, including glycobiology and drug development, where specific glycan structures can dictate biological activity. This document provides a detailed protocol using a graphitized carbon column, which has demonstrated effective separation of these isomers. Additionally, a general protocol for separation using a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is presented as a widely applicable alternative.

Introduction

This compound (iGb4) and globotetraose (Gb4) are neutral tetrasaccharide isomers with the same molecular formula but differing in the linkage of the terminal galactose residue. This subtle structural difference can lead to distinct biological functions and interactions. Therefore, a reliable analytical method to separate and quantify these isomers is essential for research and quality control purposes. This application note outlines a proven HPLC method for achieving baseline separation of this compound and globotetraose.

Experimental Protocols

Method 1: Separation using a Graphitized Carbon Column

This method is based on the successful separation of this compound and globotetraose derived from their respective glycosphingolipids.[1]

Sample Preparation:

  • Release of Glycans: If the tetrasaccharides are part of a larger molecule (e.g., glycosphingolipid), they must first be cleaved. This can be achieved through enzymatic digestion (e.g., with endoglycoceramidase) or chemical methods.

  • Purification (Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances like salts, detergents, and proteins.[2]

  • Reduction (Optional but Recommended): For improved peak shape and to prevent anomer separation, the reducing end of the tetrasaccharides can be reduced. This is typically done using sodium borohydride (NaBH4).

  • Final Sample Solution: Dissolve the purified and/or reduced glycans in a solvent compatible with the initial mobile phase conditions (e.g., a high percentage of aqueous solvent for this specific method).

HPLC Conditions:

ParameterValue
Column Graphitized Carbon Column
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient A linear gradient suitable for eluting neutral tetrasaccharides. A typical starting point would be a low percentage of B, increasing over time.
Flow Rate To be optimized based on column dimensions (e.g., 0.2-1.0 mL/min for analytical columns).
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C) to improve resolution.
Injection Volume 5-20 µL
Detection Mass Spectrometry (MS) is ideal for confirmation. Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector can also be used.
Method 2: General Protocol for Separation using a HILIC Amino Column

Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used technique for the separation of polar compounds like oligosaccharides.[3][4][5] An amino-bonded stationary phase is a common choice for this application.[6][7][8]

Sample Preparation:

  • Release and Purification: As described in Method 1.

  • Fluorescent Labeling (Optional): To enhance detection sensitivity, especially for fluorescence detection, the glycans can be derivatized with a fluorescent tag such as 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA).[2]

  • Final Sample Solution: Dissolve the prepared sample in a high percentage of organic solvent (e.g., 80% acetonitrile) to ensure proper interaction with the HILIC column at the start of the gradient.

HPLC Conditions:

ParameterValue
Column HILIC Column with Aminopropyl (Amino) bonded phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4)
Gradient Start with a high percentage of A (e.g., 80-90%) and decrease over time to elute the analytes.
Flow Rate 0.5-1.5 mL/min
Column Temperature 30-60 °C
Injection Volume 5-20 µL
Detection Fluorescence Detector (FLD) if labeled, MS, ELSD, or RI.

Data Presentation

The following table summarizes the retention times observed for the separation of this compound and globotetraose using a graphitized carbon column as described in the cited literature.[1]

Table 1: Retention Times of this compound and Globotetraose Isomers

CompoundFormRetention Time (min)
This compoundNative17.4 - 18.1
GlobotetraoseNative14.7 - 15.5
This compoundReduced19.3 - 19.8
GlobotetraoseReduced16.2 - 16.7

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Glycoconjugate Sample Release Glycan Release (Enzymatic/Chemical) Sample->Release Purify Purification (SPE) Release->Purify Deriv Derivatization (Reduction or Labeling) Purify->Deriv Final_Sample Final Sample in Injection Solvent Deriv->Final_Sample Injector HPLC Injector Final_Sample->Injector Column HPLC Column (Graphitized Carbon or HILIC) Injector->Column Detector Detection (MS, ELSD, FLD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant Report Report Quant->Report

Caption: Experimental workflow for HPLC separation of this compound.

Discussion

The successful separation of this compound and globotetraose relies on the subtle differences in their hydrophilicity and interaction with the stationary phase. The graphitized carbon column provides a unique retention mechanism based on planar polarity and has been shown to be highly effective for this specific separation.[1] The elution order, with globotetraose eluting before this compound, suggests a stronger interaction of this compound with the graphitized carbon surface.

For broader applications and when a graphitized carbon column is not available, HILIC provides a robust alternative. The choice of the specific HILIC stationary phase (e.g., amino, amide) and the mobile phase composition can be further optimized to achieve the desired resolution. Fluorescent labeling in conjunction with HILIC can significantly improve the limit of detection, which is crucial for the analysis of low-abundance glycans.

Conclusion

The HPLC methods outlined in this application note provide effective strategies for the separation of the critical glycan isomers, this compound and globotetraose. The choice between a graphitized carbon column and a HILIC column will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The provided protocols serve as a strong starting point for method development and can be adapted to suit the specific needs of the researcher.

References

Application Notes and Protocols for Isoglobotetraose in Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing isoglobotetraose in cell adhesion assays. This compound, a member of the globo-series of glycosphingolipids, is implicated in cell-cell recognition and adhesion processes, particularly in developmental biology and oncology.[1][2][3] This document outlines the principles, experimental procedures, and data interpretation for studying this compound-mediated cell adhesion.

Introduction to this compound and Cell Adhesion

This compound is a carbohydrate moiety that can be found on the surface of cells as part of glycosphingolipids. These molecules extend from the cell membrane and can participate in interactions with receptors on other cells, mediating cell-cell adhesion.[3] The expression of globo-series glycans, including this compound, is often altered during cellular differentiation and in various cancers, suggesting a role in tumor progression and metastasis.[1][2] Understanding the function of this compound in cell adhesion can provide insights into these processes and may lead to the development of novel therapeutic strategies.

Cell adhesion assays are fundamental tools to study the interactions between cells and their environment. In the context of this compound, these assays can be designed to quantify the adhesion of cells expressing this compound to other cells or to surfaces coated with specific binding partners.

Key Experimental Applications

  • Cancer Research: Investigate the role of this compound in tumor cell aggregation, metastasis, and interaction with the tumor microenvironment.

  • Stem Cell Biology: Elucidate the function of this compound in stem cell niche interactions and differentiation.

  • Drug Discovery: Screen for compounds that inhibit or modulate this compound-mediated cell adhesion for therapeutic purposes.

  • Immunology: Study the involvement of this compound in the interaction between immune cells and target cells.

Quantitative Data Presentation

As a novel area of research, specific quantitative data for this compound-mediated cell adhesion is still emerging. The following table provides a template for presenting typical data obtained from cell adhesion assays. Researchers should aim to quantify parameters such as the percentage of adherent cells, the force of adhesion, or the kinetics of cell binding.

Experimental Condition Cell Type This compound Expression Level Adhesion Substrate Percentage of Adherent Cells (%) Detachment Force (pN) Binding Affinity (Kd)
Control (No this compound)Cancer Cell Line ANoneExtracellular Matrix Protein15 ± 350 ± 10-
This compound OverexpressionCancer Cell Line AHighExtracellular Matrix Protein45 ± 5150 ± 20TBD
This compound KnockdownCancer Cell Line ALowExtracellular Matrix Protein10 ± 240 ± 8-
Inhibitor Compound XCancer Cell Line AHighExtracellular Matrix Protein20 ± 465 ± 12TBD

This table is a template. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Static Cell Adhesion Assay on this compound-Coated Surfaces

This protocol describes a basic method to quantify the adhesion of cells to a surface coated with this compound.

Materials:

  • 96-well microplate

  • This compound-glycoconjugate (e.g., this compound-BSA)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell suspension of interest

  • Cell culture medium

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Coating the Plate:

    • Dilute the this compound-glycoconjugate to the desired concentration in PBS.

    • Add 50 µL of the solution to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • As a negative control, coat wells with a non-relevant glycoconjugate or BSA alone.

  • Blocking:

    • Aspirate the coating solution and wash the wells twice with PBS.

    • Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Seeding:

    • Wash the wells twice with PBS.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in cell culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

  • Adhesion Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells. The stringency of washing can be adjusted (e.g., by varying the force and number of washes).

  • Quantification:

    • Add 100 µL of PBS or cell culture medium to each well.

    • Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader.

    • The percentage of adherent cells can be calculated by comparing the fluorescence of the washed wells to the fluorescence of wells with the initial cell seeding (before washing).

Protocol 2: Intercellular Adhesion Assay (Cell Aggregation Assay)

This protocol is designed to measure the ability of cells to adhere to one another, which can be mediated by this compound.

Materials:

  • Cell suspension of interest (expressing this compound)

  • Control cell suspension (not expressing this compound)

  • Low-adhesion 96-well plate (U-bottom)

  • Cell culture medium

  • Microscope

Procedure:

  • Cell Preparation:

    • Harvest the cells and prepare single-cell suspensions in cell culture medium.

    • Adjust the cell concentration to 2 x 10^5 cells/mL.

  • Cell Aggregation:

    • Add 200 µL of the cell suspension to each well of a low-adhesion 96-well plate.

    • Centrifuge the plate at a low speed (e.g., 200 x g) for 3 minutes to initiate cell-cell contact.

    • Incubate the plate at 37°C in a CO2 incubator for 1-4 hours to allow for aggregate formation.

  • Observation and Quantification:

    • Observe the formation of cell aggregates using an inverted microscope.

    • Quantify the extent of aggregation by measuring the area of the aggregates or by counting the number of single cells versus cells in aggregates.

    • Compare the aggregation of cells expressing this compound to control cells.

Visualizations

Signaling Pathway

isoglobotetraose_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Putative Receptor This compound->Receptor Binding cSrc c-Src Kinase Receptor->cSrc Activation BetaCatenin β-catenin cSrc->BetaCatenin Phosphorylation & Stabilization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation to Nucleus & Co-activation Nucleus Nucleus TCF_LEF->Nucleus GeneExpression Target Gene Expression (e.g., MDR1) Nucleus->GeneExpression Transcription

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental Workflow

cell_adhesion_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat Plate with This compound Block Block Non-specific Binding Sites Coat->Block Seed Seed Labeled Cells onto Coated Plate Block->Seed Label Label Cells with Fluorescent Dye Label->Seed Incubate Incubate to Allow Adhesion Seed->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Measure Measure Fluorescence of Adherent Cells Wash->Measure Calculate Calculate Percentage of Adherent Cells Measure->Calculate

Caption: Workflow for a static cell adhesion assay.

References

Application Notes and Protocols: Isoglobotetraose and Related Globo-Series Glycosphingolipids as Potential Cancer Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant glycosylation of lipids and proteins is a hallmark of cancer, leading to the presentation of unique carbohydrate structures on the cell surface that can serve as biomarkers and therapeutic targets. Isoglobotetraose is a neutral glycosphingolipid (GSL) belonging to the isoglobo-series. While direct research on this compound as a cancer biomarker is limited, extensive studies have focused on the closely related globo-series GSLs, such as globotetraose and its precursor, globotriaosylceramide (Gb3), as well as the more complex Globo H. These molecules are often overexpressed in various cancers and are associated with tumor progression and metastasis.[1][2] This document provides an overview of the potential of this compound and related globo-series GSLs as cancer biomarkers, including quantitative data on their expression, detailed experimental protocols for their detection, and insights into their role in cancer biology. Given the scarcity of data on this compound, the information presented here heavily relies on findings related to other globo-series GSLs.

Data Presentation: Expression of Globo-Series Glycosphingolipids in Cancer

The expression of globo-series GSLs is often significantly upregulated in cancerous tissues compared to their normal counterparts. This differential expression forms the basis for their potential as cancer biomarkers.

Table 1: Prevalence of Globo H Expression in Various Cancer Types

Cancer TypeNumber of Patients ScreenedPatients with H-score ≥ 15 (%)Patients with H-score ≥ 100 (%)
Triple-Negative Breast Cancer42041%16.4%
Pancreatic2161.9% (overexpression compared to adjacent healthy tissue)Not Reported
Colon1681.3% (overexpression compared to adjacent healthy tissue)Not Reported
OvarianNot SpecifiedHigh prevalence reportedNot Reported
GastricNot SpecifiedHigh prevalence reportedNot Reported
Lung (Small Cell)Not SpecifiedHigh prevalence reportedNot Reported
ProstateNot SpecifiedHigh prevalence reportedNot Reported

Data compiled from multiple sources. H-score is a semi-quantitative measure of protein expression in immunohistochemistry.[3][4][5][6]

Table 2: Semi-Quantitative Expression of Globotriaosylceramide (Gb3/CD77) in Cancer

Cancer TypeObservationReference
Head and Neck Squamous Cell CarcinomaExpression correlates with the degree of cell/tissue malignancy.[7]
Colon CancerSignificantly up-regulated in metastatic tissues compared to primary tumors and normal colonic epithelium.[3][8]
Ovarian and Breast CancerElevated expression reported in highly metastatic types.[8]
Non-Small Cell Lung Cancer (Cisplatin-Resistant)Increased cell surface Gb3 expression.[9]
Pancreatic AdenocarcinomaIncreased expression in 62% of malignant tissues compared to adjacent normal tissue.[3]

Signaling and Biosynthetic Pathways

Biosynthesis of Globo- and Isoglobo-Series Glycosphingolipids

The biosynthesis of globo- and isoglobo-series GSLs originates from lactosylceramide and involves a series of glycosyltransferases. The diagram below illustrates the key steps leading to the formation of globotetraose and this compound.

GSL_Biosynthesis GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 α-1,4-Galactosyltransferase (A4GALT) iGb3 Isoglobotriaosylceramide (iGb3) LacCer->iGb3 α-1,3-Galactosyltransferase Gb4 Globotetraose (Gb4) Gb3->Gb4 β-1,3-N-acetylgalactosaminyl- transferase iGb4 This compound (iGb4) iGb3->iGb4 β-1,3-N-acetylgalactosaminyl- transferase GloboH Globo H Gb4->GloboH Fucosyltransferase

Biosynthetic pathway of globo- and isoglobo-series GSLs.

General Role of Glycosphingolipids in Cancer Signaling

GSLs are key components of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. By modulating the clustering and activity of receptor tyrosine kinases (RTKs) and other signaling molecules, aberrant GSL expression can drive cancer cell proliferation, survival, and migration.

GSL_Signaling cluster_membrane Plasma Membrane GSL Overexpressed GSLs (e.g., Globo-series) RTK Receptor Tyrosine Kinase (RTK) GSL->RTK Modulates Clustering and Activity Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activation LipidRaft Lipid Raft Ligand Growth Factor Ligand->RTK Binding Response Cancer Cell Proliferation, Survival, and Migration Downstream->Response

GSLs in lipid rafts modulate RTK signaling in cancer.

Experimental Protocols

1. High-Performance Thin-Layer Chromatography (HPTLC) for Neutral GSL Analysis

HPTLC is a powerful technique for separating and visualizing GSLs from complex lipid extracts.

  • Principle: GSLs are separated based on their polarity on a silica gel plate. Different solvent systems allow for the resolution of neutral GSLs. The separated GSLs are then visualized using specific staining reagents.

  • Protocol Outline:

    • Lipid Extraction: Extract total lipids from homogenized tissue or cell pellets using a chloroform/methanol solvent system.

    • Purification: Remove phospholipids and other interfering lipids through methods like mild alkaline hydrolysis and solid-phase extraction.

    • Sample Application: Apply the purified GSL extracts to an HPTLC plate (Silica gel 60) using a microsyringe.

    • Chromatography: Develop the HPTLC plate in a chamber saturated with an appropriate solvent system. A common system for neutral GSLs is chloroform:methanol:water (65:25:4, v/v/v).[10]

    • Visualization: After development, dry the plate and spray with a visualizing reagent such as orcinol-sulfuric acid, which stains glycolipids. Heat the plate until bands appear.[10][11]

    • Analysis: Compare the migration of sample bands to known GSL standards to identify specific GSLs. Densitometry can be used for semi-quantitative analysis.

2. Mass Spectrometry (MS) for GSL Identification and Quantification

MS provides detailed structural information and allows for sensitive quantification of GSLs.

  • Principle: GSLs are ionized and their mass-to-charge ratio is measured. Tandem MS (MS/MS) can be used to fragment the molecules, providing information about their carbohydrate sequence and lipid backbone.

  • Protocol Outline:

    • Sample Preparation: Prepare purified GSL extracts as described for HPTLC.

    • Analysis Method:

      • Direct Infusion MS: Introduce the sample directly into the mass spectrometer for a general profile of the GSLs present.

      • LC-MS/MS: Separate GSLs by liquid chromatography before MS analysis for better resolution and quantification of individual species.[2]

      • HPTLC-MS: Elute GSLs directly from the HPTLC plate into the mass spectrometer for structural analysis of separated bands.[1][12][13]

    • Data Analysis: Identify GSLs based on their accurate mass and fragmentation patterns. For quantitative analysis, stable-isotope-labeled internal standards can be used.[14]

3. Immunohistochemistry (IHC) for In Situ Detection of Globo-Series GSLs

IHC allows for the visualization of GSL expression within the context of tissue architecture.

  • Principle: Specific antibodies that recognize the carbohydrate portion of globo-series GSLs (e.g., anti-Globo H or anti-Gb3 antibodies) are used to label the GSLs in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody binding is then detected using a chromogenic or fluorescent secondary antibody.

  • Protocol Outline:

    • Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections.

    • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the GSL antigens.

    • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

    • Primary Antibody Incubation: Incubate the sections with the primary antibody against the target GSL (e.g., anti-Globo H).

    • Secondary Antibody and Detection: Apply an enzyme-conjugated secondary antibody followed by a chromogenic substrate to visualize the staining.

    • Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the slides.

    • Scoring: Evaluate the staining intensity and the percentage of positive cells, often using a semi-quantitative H-scoring method.

Conclusion

While this compound itself remains a poorly characterized molecule in the context of cancer, its structural relatives in the globo-series, particularly Gb3 and Globo H, have emerged as significant potential biomarkers and therapeutic targets. The overexpression of these GSLs in a variety of tumors and their association with malignant phenotypes underscore their importance in cancer biology. The protocols and data presented here provide a framework for researchers and clinicians to investigate the role of globo-series GSLs in their specific areas of interest. Further research is warranted to elucidate the specific functions of this compound and to determine if it shares the biomarker potential of its more well-studied counterparts.

References

Application Notes and Protocols for Isoglobotetraose in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isoglobotetraose is a tetrasaccharide that forms the carbohydrate moiety of the glycosphingolipid isoglobotrihexosylceramide (iGb3). In immunology research, the applications of this compound are intrinsically linked to the study of iGb3 and its controversial role as a ligand for a specialized subset of immune cells known as invariant Natural Killer T (iNKT) cells. These notes provide an overview of its primary applications, the associated controversies, and its potential in various research areas.

Ligand for Invariant Natural Killer T (iNKT) Cells

The most significant application of this compound in immunology is as part of iGb3, a molecule proposed to be an endogenous antigen for iNKT cells. iNKT cells are a unique population of T lymphocytes that recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d.[1][2][3][4]

  • Activation of Mouse iNKT Cells: Studies have shown that iGb3 can be presented by mouse CD1d molecules and subsequently activate mouse iNKT cells, leading to the production of a variety of cytokines.[1][5] This activation is dependent on the recognition of the iGb3-CD1d complex by the semi-invariant T-cell receptor (TCR) of iNKT cells.[6][7]

  • Controversy and Species Specificity: The role of iGb3 as a physiological iNKT cell ligand is a subject of significant debate.[5][6] While it can activate mouse iNKT cells in vitro, evidence suggests that iGb3 is not naturally present in the thymus, the site of iNKT cell development.[8][9][10] Furthermore, humans lack the iGb3 synthase enzyme required for its production, and human CD1d molecules are inefficient at presenting iGb3 to activate human iNKT cells.[1][3][11] This species-specific difference is a critical consideration for translating mouse model findings to human immunology.

Tool for Studying iNKT Cell Biology

Despite the controversy surrounding its endogenous role, iGb3 (and by extension, this compound) serves as a valuable tool for dissecting the mechanisms of iNKT cell activation and function.

  • Dissecting TCR Recognition: The interaction between the iNKT TCR and the iGb3-CD1d complex provides a model system to study the molecular basis of glycolipid antigen recognition. The affinity of the mouse iNKT TCR for the iGb3-CD1d complex is reported to be low, which may have implications for the nature of self-antigen recognition by iNKT cells.[12]

  • Investigating Signaling Pathways: Activation of iNKT cells by iGb3 can be used to probe the downstream signaling cascades that lead to cytokine production and other effector functions. This includes the analysis of transcription factors and signaling molecules involved in the iNKT cell response.

Potential Applications in Disease Models and Immunotherapy

Given the immunomodulatory role of iNKT cells, manipulating their activity with ligands like iGb3 has been explored in various preclinical models.

  • Autoimmune Diseases: iNKT cells are implicated in the regulation of autoimmune diseases.[13][14][15][16] The use of iGb3 in mouse models of autoimmunity could help elucidate the role of self-antigen recognition by iNKT cells in disease pathogenesis.

  • Cancer Immunotherapy: iNKT cells can exert potent anti-tumor effects.[17][18][19] While the well-characterized synthetic glycolipid α-galactosylceramide (α-GalCer) is more commonly used, iGb3 and its analogues have been investigated for their potential to stimulate anti-tumor immunity.[20]

  • Infectious Diseases: iNKT cells contribute to the immune response against various pathogens. Studying the response to iGb3 in the context of infection models might provide insights into how endogenous lipids shape the iNKT cell response to microbial threats.

Quantitative Data Summary

Specific quantitative data on the binding affinity of this compound itself to immune receptors is not available as it is the entire iGb3 molecule that is presented by CD1d. The affinity of the mouse iNKT TCR for the iGb3-CD1d complex has been characterized as low, though specific KD values are not consistently reported across the literature.

Interaction Molecule Binding Partner Affinity (KD) Notes
TCR RecognitioniGb3-mCD1d complexMouse iNKT TCRLow (qualitative)The affinity is notably lower than that for the potent synthetic ligand α-GalCer. This low affinity may be characteristic of self-antigen interactions.[12]
Antigen PresentationiGb3Human CD1dInefficient binding/presentationA single amino acid difference between mouse and human CD1d hinders the effective presentation of iGb3 to the human iNKT TCR.[1][11]

Experimental Protocols

The following are generalized protocols for the use of iGb3, the glycosphingolipid containing this compound, in immunology research. These should be adapted based on specific experimental needs and cell types.

Protocol 1: In Vitro Activation of Mouse iNKT Cells with iGb3

Objective: To activate mouse iNKT cells in vitro using iGb3 presented by antigen-presenting cells (APCs) and to measure cytokine production.

Materials:

  • Isoglobotrihexosylceramide (iGb3)

  • Vehicle for iGb3 (e.g., DMSO, ethanol)

  • Mouse splenocytes or bone marrow-derived dendritic cells (BMDCs) as APCs

  • Purified mouse iNKT cells or a cell line (e.g., DN32.D3 hybridoma)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • 96-well flat-bottom culture plates

  • ELISA kit for mouse IFN-γ and IL-4

  • Flow cytometry antibodies (e.g., anti-CD3, anti-TCRβ, anti-CD69, anti-IFN-γ, anti-IL-4)

  • Cell stimulation cocktail (e.g., PMA and ionomycin) for positive control

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

Procedure:

  • Preparation of iGb3 Solution:

    • Dissolve iGb3 in the appropriate vehicle to create a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in culture medium to the desired working concentrations (e.g., 1-10 µg/mL).

  • Pulsing Antigen-Presenting Cells (APCs):

    • Plate APCs (e.g., 1 x 105 splenocytes or 5 x 104 BMDCs per well) in a 96-well plate.

    • Add the diluted iGb3 solution to the wells. Include a vehicle-only control.

    • Incubate for 18-24 hours at 37°C and 5% CO2 to allow for uptake and presentation of iGb3 by CD1d.

  • Co-culture with iNKT Cells:

    • After the pulsing period, add iNKT cells (e.g., 5 x 104 cells per well) to the wells containing the APCs.

    • Include control wells:

      • iNKT cells + unpulsed APCs

      • iNKT cells + APCs pulsed with vehicle

      • iNKT cells alone

      • iNKT cells stimulated with PMA/ionomycin (positive control)

    • Incubate the co-culture for 24-72 hours at 37°C and 5% CO2.

  • Analysis of Cytokine Secretion by ELISA:

    • After the incubation period, carefully collect the culture supernatant from each well.

    • Perform an ELISA for IFN-γ and IL-4 according to the manufacturer's instructions.

  • Analysis of iNKT Cell Activation by Flow Cytometry:

    • For analysis of activation markers (e.g., CD69), harvest the cells after 18-24 hours of co-culture. Stain with fluorescently labeled antibodies against surface markers.

    • For intracellular cytokine staining, add a protein transport inhibitor for the last 4-6 hours of the co-culture. Harvest the cells, stain for surface markers, then fix, permeabilize, and stain for intracellular IFN-γ and IL-4.

    • Analyze the cells using a flow cytometer.

Protocol 2: Staining of iNKT Cells with iGb3-Loaded CD1d Tetramers

Objective: To identify and quantify iNKT cells that recognize the iGb3-CD1d complex using fluorescently labeled CD1d tetramers.

Materials:

  • Biotinylated mouse CD1d monomers

  • Isoglobotrihexosylceramide (iGb3)

  • Streptavidin conjugated to a fluorochrome (e.g., PE or APC)

  • Single-cell suspension of mouse lymphocytes (e.g., from spleen or thymus)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometry antibodies (e.g., anti-TCRβ, anti-CD3)

  • Fc block (e.g., anti-CD16/32)

Procedure:

  • Loading of CD1d Monomers:

    • Incubate biotinylated CD1d monomers with a molar excess of iGb3 in a suitable buffer overnight at 37°C. The optimal ratio of lipid to protein should be determined empirically.

  • Tetramerization:

    • Add the fluorochrome-conjugated streptavidin to the iGb3-loaded CD1d monomers in a 1:4 molar ratio (streptavidin:monomer).

    • Incubate on ice for at least 30 minutes to allow the formation of tetramers.

  • Cell Staining:

    • Prepare a single-cell suspension of lymphocytes.

    • Resuspend the cells in FACS buffer.

    • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the iGb3-loaded CD1d tetramer to the cells and incubate for 30-60 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

    • Stain with other surface antibodies (e.g., anti-TCRβ, anti-CD3) for 20-30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Gate on the lymphocyte population and then identify iNKT cells as TCRβ+ and iGb3-CD1d tetramer+.

Visualizations

iGb3_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell iGb3_in iGb3 Lysosome Lysosome iGb3_in->Lysosome CD1d_loading CD1d-iGb3 Complex Lysosome->CD1d_loading CD1d_synthesis CD1d Synthesis (ER/Golgi) CD1d_synthesis->Lysosome CD1d_surface CD1d-iGb3 on surface CD1d_loading->CD1d_surface TCR iNKT TCR CD1d_surface->TCR Recognition Signaling Signaling Cascade (Lck, ZAP70, LAT) TCR->Signaling Transcription Transcription Factor Activation (e.g., NFAT, AP-1) Signaling->Transcription Cytokines Cytokine Production (IFN-γ, IL-4) Transcription->Cytokines

Caption: Proposed signaling pathway for iGb3-mediated iNKT cell activation.

Experimental_Workflow cluster_analysis Analysis start Start: Prepare APCs and iGb3 pulse Pulse APCs with iGb3 (18-24h) start->pulse coculture Co-culture pulsed APCs with iNKT cells (24-72h) pulse->coculture elisa ELISA (Cytokine Secretion) coculture->elisa flow Flow Cytometry (Activation Markers / Intracellular Cytokines) coculture->flow

Caption: Experimental workflow for in vitro iNKT cell activation by iGb3.

iGb3_Controversy cluster_pro Evidence FOR iGb3 as a Ligand cluster_con Evidence AGAINST iGb3 as a Physiological Ligand pro1 Activates mouse iNKT cells in vitro pro2 Structurally defined interaction with mouse CD1d and TCR con1 Not detected in thymus (site of iNKT development) con2 Humans lack iGb3 synthase enzyme con3 Human CD1d does not effectively present iGb3 iGb3 Isoglobotrihexosylceramide (iGb3) iGb3->pro1 iGb3->pro2 iGb3->con1 iGb3->con2 iGb3->con3

Caption: The controversy surrounding iGb3's role as an iNKT cell ligand.

References

Troubleshooting & Optimization

optimizing isoglobotetraose enzymatic synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the enzymatic synthesis of isoglobotetraose (iso-Gb4).

Frequently Asked Questions (FAQs)

Q1: What is the core enzymatic reaction for synthesizing this compound?

The synthesis of this compound is primarily an enzymatic glycosylation reaction. It involves the transfer of an N-acetylgalactosamine (GalNAc) residue from a donor substrate to an acceptor substrate.

Q2: Which specific enzymes and substrates are typically used?

The most common approach utilizes a β-1,3-N-acetylgalactosaminyltransferase. A well-characterized enzyme for this purpose is LgtD from Haemophilus influenzae.[1][2] The reaction proceeds as follows:

  • Acceptor Substrate: Isoglobotriose (iso-Gb3)

  • Donor Substrate: UDP-N-acetylgalactosamine (UDP-GalNAc)

  • Enzyme: β-1,3-N-acetylgalactosaminyltransferase (e.g., LgtD)

  • Product: this compound (iso-Gb4) + UDP

Q3: What are the major obstacles to achieving a high yield of this compound?

There are two primary challenges in scaling up this synthesis:

  • High Cost of UDP-GalNAc: The sugar nucleotide donor substrate, UDP-GalNAc, is expensive, making large-scale production economically challenging.[2]

  • Product Inhibition: The reaction releases UDP, which can inhibit the activity of the glycosyltransferase, causing the reaction to slow down or stop prematurely.[2]

Q4: How can the challenges of substrate cost and product inhibition be overcome?

A highly effective strategy is to use a multi-enzyme system that regenerates the expensive UDP-GalNAc in situ from more affordable starting materials.[2][3] This approach simultaneously solves both problems: it continuously supplies the donor substrate while also consuming the inhibitory UDP byproduct, driving the synthesis reaction forward.

Q5: What is a realistic yield for the enzymatic synthesis of this compound?

Using a multi-enzyme system with UDP-GalNAc regeneration, a yield of approximately 78% for this compound synthesis from isoglobotriose has been reported.[2]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has produced very little or no this compound. What are the common causes and how can I fix them?

A: Low or no yield can stem from several factors. Systematically check the following points:

  • Enzyme Activity:

    • Primary Glycosyltransferase (LgtD): Confirm the activity of your β-1,3-N-acetylgalactosaminyltransferase. Improper storage or handling may have led to denaturation. Run a small-scale control reaction with fresh, high-quality substrates to verify its function.

    • Regeneration System Enzymes: If you are using a UDP-GalNAc regeneration cycle, the failure of any single enzyme in the pathway will halt the entire process. Verify the activity of each enzyme in the regeneration system individually.[2]

  • Reaction Conditions:

    • pH and Buffer: Enzyme activity is highly dependent on pH. Ensure your reaction buffer is at the optimal pH for all enzymes in the system. For the LgtD-based synthesis, a pH around 7.0-7.5 is common.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation over the long reaction times required for synthesis. An optimal temperature must be determined empirically, often in the range of 30-37°C.[4]

  • Substrate Quality:

    • Acceptor (Isoglobotriose): Verify the purity and concentration of your isoglobotriose stock. Contaminants can inhibit the enzyme.

    • Starting Materials for Regeneration: Ensure the quality of inexpensive precursors like glucosamine-6-phosphate used in the regeneration cycle.

  • Cofactors:

    • The UDP-GalNAc regeneration cycle requires cofactors like Acetyl-CoA and UTP (generated from PEP and UDP). Ensure these are present in sufficient, non-limiting concentrations.

Problem: Reaction Stalls Before Completion

Q: My synthesis starts well but stops before all the isoglobotriose is consumed. What's causing this plateau?

A: This is a classic sign of product inhibition or enzyme instability.

  • UDP Inhibition: The accumulation of the UDP byproduct is a potent inhibitor of the primary glycosyltransferase.[2] If your UDP-GalNAc regeneration system is inefficient or one of its components is failing, UDP will build up and stop the reaction.

    • Solution: Troubleshoot the regeneration cycle. Ensure pyruvate kinase and inorganic pyrophosphatase are active, as they are key to driving the cycle forward and consuming inhibitory byproducts.[2]

  • Enzyme Instability: The enzymes may lose activity over the course of a long incubation period (e.g., 24 hours).[2]

    • Solution: Consider enzyme immobilization. Attaching enzymes to a solid support (like nickel-affinity beads for His-tagged enzymes) can improve their stability and allow for easier removal and reuse.[2]

Problem: Appearance of Unknown Side Products

Q: My final reaction mixture shows multiple unexpected peaks on my HPLC/MS analysis. How can I achieve a cleaner product profile?

A: The formation of side products typically points to enzyme contamination or substrate degradation.

  • Contaminating Enzyme Activities: If the enzymes used (especially in the regeneration system) are not highly purified, they may harbor other activities that modify the substrates or products, leading to a heterogeneous mixture.

    • Solution: Use highly purified enzymes. One-step nickel-nitrilotriacetic acid affinity chromatography is often sufficient for His-tagged recombinant enzymes.[2]

  • Substrate Hydrolysis: Sugar nucleotides like UDP-GalNAc can be susceptible to hydrolysis, especially at non-optimal pH or temperature.

    • Solution: Maintain strict control over reaction conditions. Ensure the buffer pH is stable throughout the synthesis.

Data Summary

Table 1: Reported Yields for Globotetraose and this compound Synthesis

Acceptor SubstrateProductReported Yield
Globotriose (Gb3)Globotetraose (Gb4)89%[2]
Isoglobotriose (iso-Gb3)This compound (iso-Gb4)78%[2]

Yields achieved using a multi-enzyme system with in situ UDP-GalNAc regeneration.

Table 2: Key Enzymes in the UDP-GalNAc Regeneration Cycle

EnzymeAbbreviationFunction in Cycle
Phosphoglucosamine MutaseGlmMConverts glucosamine-6-P to glucosamine-1-P[2]
UDP-N-acetylglucosamine PyrophosphorylaseGlmUCatalyzes acetylation and uridylation to form UDP-GlcNAc[2]
UDP-N-acetylglucosamine C4 EpimeraseGalEConverts UDP-GlcNAc to the required UDP-GalNAc donor[2]
Phosphate Acetyltransferase-Regenerates Acetyl-CoA[2]
Pyruvate Kinase-Regenerates UTP from UDP and PEP[2]
Inorganic Pyrophosphatase-Degrades pyrophosphate to drive the reaction forward[2]

Experimental Protocols

Protocol: Multi-Enzyme Synthesis of this compound

This protocol is adapted from methods described for the efficient synthesis of glycosphingolipid oligosaccharides.[2]

1. Reagents and Buffers:

  • HEPES buffer (50 mM, pH 7.2)

  • Isoglobotriose (acceptor substrate)

  • Glucosamine-6-phosphate (starting material for regeneration)

  • Phosphoenolpyruvate (PEP)

  • Acetyl-phosphate

  • UTP (catalytic amount)

  • Acetyl-CoA (catalytic amount)

  • MgCl₂ and KCl

  • Purified enzymes (all His-tagged):

    • β-1,3-N-acetylgalactosaminyltransferase (LgtD)

    • Enzymes for the UDP-GalNAc regeneration cycle (see Table 2)

2. Reaction Setup (Example 10 mL Scale):

  • In a sterile vessel, combine HEPES buffer, isoglobotriose, glucosamine-6-phosphate, PEP, and acetyl-phosphate to their final concentrations.

  • Add catalytic amounts of UTP and Acetyl-CoA.

  • Add MgCl₂ and KCl as required for enzyme activity.

  • Add all purified enzymes to their predetermined optimal concentrations.

  • Adjust the final volume to 10 mL with buffer.

3. Incubation:

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitor the reaction progress over 24 hours by taking small aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

4. Analysis:

  • Stop the reaction in the aliquots by boiling for 5 minutes.

  • Centrifuge to pellet the denatured enzymes.

  • Analyze the supernatant for the presence of isoglobotriose and this compound using methods such as High-Performance Anion-Exchange Chromatography (HPAEC) or LC-MS.

5. Purification:

  • Once the reaction is complete, the product can be purified from the reaction mixture using size-exclusion or graphitized carbon chromatography.

Visualizations

Isoglobotetraose_Synthesis_Workflow cluster_main Main Synthesis Reaction cluster_regen UDP-GalNAc Regeneration Cycle isoGb3 Isoglobotriose (iso-Gb3) LgtD β-1,3-N-acetyl- galactosaminyltransferase isoGb3->LgtD UDPGalNAc UDP-GalNAc UDPGalNAc->LgtD isoGb4 This compound (iso-Gb4) LgtD->isoGb4 UDP UDP LgtD->UDP Inhibits LgtD PK Pyruvate Kinase UDP->PK Consumed GlcNAc UDP-GlcNAc GalE GalE Epimerase GlcNAc->GalE GalE->UDPGalNAc Regenerated GlmU GlmU GlmU->GlcNAc GlcNAc1P GlcNAc-1-P GlcNAc1P->GlmU UTP UTP PK->UTP Regenerated PEP PEP PEP->PK UTP->GlmU Troubleshooting_Low_Yield start Start: Low/No Yield check_enzyme 1. Check Enzyme Activity (LgtD & Regeneration Enzymes) start->check_enzyme enzyme_ok Activity OK? check_enzyme->enzyme_ok replace_enzyme Action: Replace/Repurify Inactive Enzyme(s) enzyme_ok->replace_enzyme No check_conditions 2. Verify Reaction Conditions (pH, Temperature) enzyme_ok->check_conditions Yes replace_enzyme->check_enzyme conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Adjust pH/Temp Buffer Composition conditions_ok->optimize_conditions No check_substrates 3. Analyze Substrates & Cofactors conditions_ok->check_substrates Yes optimize_conditions->check_conditions substrates_ok Purity/Conc. OK? check_substrates->substrates_ok replace_substrates Action: Use New/Purified Substrates & Cofactors substrates_ok->replace_substrates No success Yield Improved substrates_ok->success Yes replace_substrates->check_substrates

References

Technical Support Center: Chemical Synthesis of Isoglobotetraose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of isoglobotetraose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex oligosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the chemical synthesis of this compound (GalNAcβ1→3Galα1→3Galβ1→4Glc) stem from the inherent complexity of oligosaccharide synthesis. These include:

  • Stereoselective Glycosylation: Achieving the correct anomeric configuration for each glycosidic linkage is a major hurdle. The synthesis of this compound requires the formation of both α- and β-linkages, with the 1,2-cis linkages (e.g., α-galactosidic bonds) being particularly challenging to construct with high stereoselectivity.[1][2][3]

  • Protecting Group Strategy: The polyhydroxylated nature of monosaccharides necessitates a complex and carefully planned protecting group strategy.[4][5][6][7] This involves the selective protection and deprotection of multiple hydroxyl groups to ensure that only the desired nucleophile is available for glycosylation. The choice of protecting groups can also significantly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[6]

  • Purification of Intermediates: The separation of the desired product from unreacted starting materials, anomeric isomers, and other side products can be difficult and often requires multiple chromatographic steps, leading to potential yield loss.

  • Synthesis of Monosaccharide Building Blocks: The preparation of the individual monosaccharide donors and acceptors with the appropriate protecting groups can be a multi-step and time-consuming process in itself.

Q2: What are the key glycosidic linkages in this compound and what are the challenges in their formation?

A2: this compound has the following sequence of glycosidic linkages:

  • GalNAc(β1→3)Gal: This is a 1,2-trans-glycosidic linkage. The formation of 1,2-trans linkages is often facilitated by using a participating protecting group at the C-2 position of the glycosyl donor.[6] For a GalNAc donor, the N-acetyl group can participate to favor the formation of the β-linkage.

  • Gal(α1→3)Gal: This is a 1,2-cis-glycosidic linkage, which is notoriously difficult to synthesize with high stereoselectivity.[2][3] The outcome of 1,2-cis glycosylations is highly dependent on various factors, including the nature of the protecting groups, the solvent, the promoter, and the temperature.

  • Gal(β1→4)Glc: This linkage is part of the lactose core. The synthesis of this disaccharide building block is well-established, but selective protection is required to present the 3-hydroxyl group of the galactose unit for the subsequent glycosylation.

Q3: What are common protecting groups used in the synthesis of this compound and related oligosaccharides?

A3: A variety of protecting groups are employed in oligosaccharide synthesis to mask hydroxyl and amino functionalities. The choice depends on their stability to reaction conditions and the ability to be removed selectively (orthogonality). Common protecting groups include:

  • Benzyl ethers (Bn): Stable to a wide range of conditions and typically removed by hydrogenolysis.

  • Acyl groups (e.g., Benzoyl - Bz, Acetyl - Ac): Can act as participating groups to influence stereoselectivity (favoring 1,2-trans linkages) and are removed by basic hydrolysis.

  • Phthalimido (Phth): Often used to protect the C-2 amino group of glucosamine or galactosamine and can also act as a participating group.

  • Silyl ethers (e.g., TBDMS, TIPS): Useful for temporary protection and can be removed with fluoride reagents.

  • Acetals (e.g., Benzylidene, Isopropylidene): Used to protect diols, often the 4,6-hydroxyls of hexopyranosides.

A successful synthesis relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed without affecting others.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemical synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Glycosylation Step - Inactive glycosyl donor (hydrolysis, degradation).- Low reactivity of the glycosyl acceptor.- Suboptimal promoter/activator concentration or type.- Inappropriate reaction temperature or time.- Steric hindrance from bulky protecting groups.- Ensure the glycosyl donor is freshly prepared and handled under anhydrous conditions.- Use a more reactive glycosyl donor (e.g., trichloroacetimidate, thioglycoside).- Screen different promoters (e.g., TMSOTf, NIS/TfOH) and optimize their stoichiometry.- Vary the reaction temperature; some glycosylations require low temperatures to improve selectivity, while others need higher temperatures to proceed.- Re-evaluate the protecting group strategy to minimize steric hindrance around the reacting hydroxyl group.
Poor α-selectivity in the Gal(α1→3)Gal Linkage Formation - Use of a participating protecting group at C-2 of the galactose donor.- Solvent effects favoring the β-anomer.- Insufficiently reactive glycosyl donor.- Employ a non-participating protecting group (e.g., benzyl ether) at the C-2 position of the galactose donor.- Utilize ether-type solvents (e.g., diethyl ether, dichloromethane) which can favor the formation of the α-anomer through the "anomeric effect".- Consider using a more reactive glycosyl donor or a pre-activation protocol to form the reactive intermediate before adding the acceptor.[8]
Formation of Orthoester Side Product - Occurs with glycosyl donors having an acyl protecting group at C-2 and using an alcohol as the acceptor.- Use a non-participating protecting group at C-2 if the desired linkage is not 1,2-trans.- Modify the reaction conditions (e.g., lower temperature, different promoter) to disfavor orthoester formation.
Difficulty in Purifying the Protected Oligosaccharide - Co-elution of the desired product with unreacted starting materials or anomeric isomers.- Presence of closely related side products.- Optimize the chromatographic conditions (e.g., solvent gradient, column type).- Consider using a different purification technique, such as size-exclusion chromatography or reverse-phase HPLC for protected intermediates.- If possible, modify the protecting group strategy to introduce a tag for easier purification.
Incomplete Deprotection - Harsh deprotection conditions leading to degradation of the oligosaccharide.- Incomplete removal of all protecting groups.- For hydrogenolysis of benzyl ethers, ensure the catalyst is active and the reaction is run for a sufficient time under an adequate pressure of hydrogen.- For basic hydrolysis of esters, use carefully controlled conditions (e.g., NaOMe in MeOH at low temperature) to avoid migration or cleavage of glycosidic bonds.- Perform a stepwise deprotection if a global deprotection is problematic.

Experimental Workflow & Methodologies

A generalized workflow for the chemical synthesis of this compound is depicted below. This typically involves a convergent [2+2] or a linear [3+1] or [1+1+1+1] strategy.

experimental_workflow cluster_donor Donor Synthesis cluster_acceptor Acceptor Synthesis cluster_assembly Oligosaccharide Assembly cluster_final Final Steps D1 GalNAc Donor (β-selective) G3 Protected this compound D1->G3 Glycosylation 3 D2 Gal Donor (α-selective) G2 Gal(α1→3)Gal(β1→4)Glc (Isoglobotriose derivative) D2->G2 Glycosylation 2 D2->G2 D3 Gal Donor (β-selective) G1 Gal(β1→4)Glc (Lactose derivative) D3->G1 Glycosylation 1 A1 Glucose Acceptor A1->G1 A2 Lactose Acceptor A2->G2 Alternative Start A3 Isoglobotriose Acceptor G1->G2 G2->G3 DP Global Deprotection G3->DP P Purification DP->P Final This compound P->Final

Figure 1: A generalized workflow for the chemical synthesis of this compound.

Key Experimental Protocols (Illustrative Examples)

1. α-Galactosylation (for Gal(α1→3)Gal linkage)

  • Glycosyl Donor: A galactose donor with a non-participating group at C-2 (e.g., 2-O-benzyl) and an activating group at the anomeric position (e.g., trichloroacetimidate or thioglycoside).

  • Glycosyl Acceptor: A disaccharide with a free hydroxyl group at the C-3 position of the terminal galactose.

  • Promoter/Activator: For a trichloroacetimidate donor, a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is commonly used. For a thioglycoside donor, a combination of an electrophilic promoter like N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or TMSOTf is often employed.

  • Solvent: Anhydrous dichloromethane (DCM) or diethyl ether at low temperatures (e.g., -40 °C to 0 °C) is typically used to favor the α-anomer.

  • Procedure: The glycosyl donor, glycosyl acceptor, and molecular sieves are stirred in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is cooled to the desired temperature before the addition of the promoter. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, filtered, and the product is purified by column chromatography.

2. β-N-Acetylgalactosaminylation (for GalNAc(β1→3)Gal linkage)

  • Glycosyl Donor: A GalNAc donor with a participating group at C-2 (e.g., N-phthalimido or N-trichloroacetyl) and a suitable anomeric leaving group.

  • Glycosyl Acceptor: The isoglobotriose derivative with a free hydroxyl at the C-3 position of the terminal galactose.

  • Promoter/Activator: Similar promoters as for α-galactosylation are used.

  • Solvent: Anhydrous DCM is a common solvent.

  • Procedure: The glycosylation is carried out following a similar procedure to the α-galactosylation. The participating group at C-2 directs the stereochemical outcome towards the desired β-linkage.

3. Global Deprotection

  • Procedure: A typical two-step global deprotection involves:

    • Saponification: Removal of acyl protecting groups (e.g., benzoates, acetates) using a base such as sodium methoxide (NaOMe) in methanol (MeOH).

    • Hydrogenolysis: Removal of benzyl ether protecting groups by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Purification: The final deprotected this compound is typically purified by size-exclusion chromatography (e.g., Sephadex G-25) followed by reverse-phase chromatography if necessary.

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem with Glycosylation Step check_yield Is the yield low? start->check_yield check_selectivity Is the stereoselectivity poor? start->check_selectivity check_yield->check_selectivity No donor_issue Check Donor Activity: - Freshly prepare/purify - Use more reactive donor check_yield->donor_issue Yes pg_issue Evaluate C-2 Protecting Group: - Use participating group for β - Use non-participating for α check_selectivity->pg_issue Yes end Problem Resolved check_selectivity->end No acceptor_issue Check Acceptor Reactivity: - Confirm structure - Reduce steric hindrance donor_issue->acceptor_issue conditions_issue Optimize Conditions: - Screen promoters - Vary temperature/time acceptor_issue->conditions_issue conditions_issue->end solvent_issue Change Solvent: - Ethereal solvents for α pg_issue->solvent_issue temp_issue Adjust Temperature: - Lower temperature often improves selectivity solvent_issue->temp_issue temp_issue->end

Figure 2: A logical workflow for troubleshooting common glycosylation problems.

References

Technical Support Center: Isoglobotetraose Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the separation of isoglobotetraose by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound and its isomers?

A1: The most common and effective method for separating this compound and other neutral oligosaccharide isomers is Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes like carbohydrates.[2]

Q2: I am not seeing any peaks for my this compound sample. What are the possible causes?

A2: Several factors could lead to a lack of peaks. First, confirm that your detector is appropriate for non-UV-absorbing compounds like this compound. Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) detectors are suitable choices.[3][4] If using an appropriate detector, check for system issues such as leaks, incorrect mobile phase composition, a faulty detector lamp, or a blocked injector.[5][6][7] Also, ensure your sample concentration is high enough for detection.

Q3: My peaks are broad and poorly resolved. How can I improve this?

A3: Broad peaks can be caused by several factors including column inefficiency, mobile phase issues, or sample overloading.[8] To improve resolution, you can try optimizing the mobile phase composition, adjusting the column temperature, or reducing the sample injection volume.[5][8] Inconsistent flow rates or temperature fluctuations can also lead to peak broadening.[8]

Q4: I am observing split peaks in my chromatogram. What does this indicate?

A4: Split peaks for carbohydrates like this compound can often be attributed to anomer separation, where the α and β isomers of the sugar are separated in the column.[1] This can be suppressed by increasing the column temperature or using a basic mobile phase to accelerate the conversion rate between the anomers.[1] Other potential causes for split peaks include a contaminated or blocked column, an issue with the injector, or a disrupted flow path.[6][9]

Q5: My retention times are shifting between runs. What could be the cause?

A5: Retention time variability can be caused by changes in mobile phase composition, poor column equilibration, fluctuations in column temperature, or inconsistent flow rates.[5] Ensure your mobile phase is prepared fresh and accurately, and allow sufficient time for the column to equilibrate between injections.[10] Also, check for any leaks in the system.[10]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Peak tailing is a common issue in HPLC and can be particularly problematic for polar analytes like oligosaccharides.[11]

Troubleshooting Workflow for Poor Peak Shape

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Possible Cause Recommended Solution
Secondary Silanol Interactions Use a high-purity silica-based column. Add a basic mobile phase additive like triethylamine (TEA), though this may not be necessary with high-purity phases.[11] Decrease the mobile phase pH to suppress silanol ionization.[11]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[5]
Inappropriate Mobile Phase pH The pH of the mobile phase significantly affects the interaction between the analyte and the stationary phase. Adjust the pH to ensure the analyte is in a single ionic state.[8]
Inadequate Solvent Strength If the mobile phase is not strong enough to elute the analyte efficiently, it can lead to broad peaks. Adjust the ratio of organic solvent to the aqueous component.[8]
Sample Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[11]
System Issues Check for leaks, especially between the column and the detector.[10] Ensure the flow rate is consistent and the temperature is stable.[8]
Problem 2: Anomer Separation (Split or Broadened Peaks)

For reducing sugars like this compound, separation of the α and β anomers can occur, leading to split or broadened peaks.[1]

Logical Diagram for Managing Anomer Separation

Anomer_Separation Start Split or Broad Peaks Observed Hypothesis Suspect Anomer Separation Start->Hypothesis Action1 Increase Column Temperature (e.g., to 60°C or higher) Hypothesis->Action1 Method 1 Action2 Use a Basic Mobile Phase Hypothesis->Action2 Method 2 Result1 Anomer Conversion Rate Increases Action1->Result1 Action2->Result1 Outcome Single, Sharper Peak Result1->Outcome

Caption: Strategies to suppress anomer separation in carbohydrate analysis.

Parameter Recommendation Rationale
Column Temperature Increase the column temperature, for example, to 60 °C or 80 °C.[1]Higher temperatures increase the rate of mutarotation, causing the anomers to interconvert rapidly and elute as a single peak.[1]
Mobile Phase pH Use a slightly basic mobile phase.A basic pH also accelerates the rate of anomer interconversion.[1]

Experimental Protocols

General HILIC Method for this compound Separation

This protocol provides a starting point for the separation of this compound. Optimization will likely be required for specific applications.

Experimental Workflow

HILIC_Workflow Prep_Sample Sample Preparation (Dissolve in Mobile Phase) Inject Inject Sample Prep_Sample->Inject Prep_MP Mobile Phase Preparation (e.g., Acetonitrile/Water) Equilibrate Column Equilibration Prep_MP->Equilibrate Equilibrate->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect Detection (ELSD, MS, or RI) Separate->Detect Analyze Data Analysis Detect->Analyze

Caption: A typical experimental workflow for HILIC analysis.

Method Parameters:

Parameter Typical Conditions
Column Amide-based or other polar stationary phases suitable for HILIC.[12]
Mobile Phase A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate). A common starting point is 80:20 (v/v) acetonitrile:buffer.[12]
Gradient An isocratic elution is often sufficient, but a gradient may be necessary for complex samples.[13]
Flow Rate Typically 0.5 - 1.5 mL/min.
Column Temperature 30 - 80 °C. Higher temperatures can help suppress anomer separation.[1]
Injection Volume 5 - 20 µL.
Detector ELSD, MS, or RI.[3][4]

Sample Preparation:

Dissolve the this compound standard or sample in the initial mobile phase composition to ensure good peak shape.[1] It is recommended to filter the sample through a 0.22 µm filter before injection to prevent column blockage.

Data Presentation

Table 1: Example Mobile Phase Compositions for Isomeric Oligosaccharide Separation

This table provides examples of mobile phase compositions that have been successfully used for the separation of isomeric oligosaccharides.

Stationary Phase Mobile Phase Composition Analytes Reference
Amide90% (v/v) mixture of organic solvents (methanol/acetonitrile 60:40) and 10% (v/v) 30 mM ammonium formate, pH 3.3.Labeled isomeric trisaccharides[12]
Polyvinyl alcohol with diol groupsWater/acetonitrile eluent.N-acetylchitooligosaccharides[1]
PolyolAcetonitrile and 35 mM ammonium formate, pH 3.75 (gradient elution).Isomaltulose, sucrose, glucose[13]

References

Isoglobotetraose NMR Peak Assignment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR peak assignment of isoglobotetraose.

Troubleshooting Guides

This section addresses specific issues that may arise during the NMR analysis of this compound.

Question: Why are the non-anomeric proton signals in my ¹H NMR spectrum of this compound so overlapped?

Answer: Severe overlap of non-anomeric proton signals (typically in the 3.0-4.5 ppm region) is a common challenge in carbohydrate NMR spectroscopy. This is due to the similar chemical environments of many of the ring protons.

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: Higher field strength spectrometers (e.g., 600 MHz or higher) will increase chemical shift dispersion and improve signal separation. The resolution enhancement can be as much as twofold relative to 600 MHz, allowing for more unambiguous assignments[1].

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving overlapped signals.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to trace the connectivity of protons within each monosaccharide residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single monosaccharide ring). This is extremely useful for identifying all the protons belonging to a specific sugar unit from a single, well-resolved anomeric proton signal.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading the signals into a second dimension and taking advantage of the larger ¹³C chemical shift dispersion.

  • Employ Pure Shift NMR Methods: These advanced techniques can simplify complex ¹H spectra by collapsing multiplets into singlets, significantly reducing overlap.

Question: I'm having trouble identifying the individual monosaccharide spin systems. How can I resolve this?

Answer: Differentiating the individual monosaccharide units within the tetrasaccharide can be challenging.

Troubleshooting Steps:

  • Start with the Anomeric Protons: The anomeric protons (H-1) of each sugar residue typically resonate in a more downfield and less crowded region of the ¹H NMR spectrum (around 4.5-5.5 ppm). These are your starting points for assigning each spin system.

  • Use TOCSY: A 2D-TOCSY experiment is the most effective way to connect the anomeric proton to the other protons within the same sugar residue. By tracing the correlations from each anomeric proton, you can "walk through" the entire spin system of that monosaccharide.

  • Confirm with HSQC: Once you have tentative proton assignments from TOCSY, use an HSQC spectrum to identify the corresponding carbon signals for each proton. This provides an additional layer of confirmation.

Question: How can I determine the glycosidic linkages between the monosaccharide units?

Answer: Determining the connectivity between the sugar residues is crucial for confirming the structure of this compound.

Troubleshooting Steps:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for identifying glycosidic linkages. It shows correlations between protons and carbons that are 2-3 bonds apart. Look for cross-peaks between the anomeric proton (H-1) of one residue and the carbon at the linkage position of the adjacent residue. For example, to confirm the GalNAcβ1-3Gal linkage, you would look for a correlation between the H-1 of GalNAc and the C-3 of Gal.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. Inter-residue NOEs/ROEs between the anomeric proton of one residue and protons on the receiving residue can provide strong evidence for the glycosidic linkage and also give conformational information.

Frequently Asked Questions (FAQs)

What is the structure of this compound?

This compound is a tetrasaccharide with the following structure: GalNAcβ1-3Galα1-3Galβ1-4Glc.

What are the typical challenges in this compound NMR?

The primary challenges are:

  • Signal Overlap: Especially in the non-anomeric proton region of the ¹H spectrum.

  • Spectral Complexity: The large number of similar sugar rings leads to a complex spectrum.

  • Determining Glycosidic Linkages: Requires specific 2D NMR experiments (primarily HMBC).

  • Low Sensitivity of ¹³C NMR: Due to the low natural abundance of the ¹³C isotope.

Which NMR experiments are essential for assigning the peaks of this compound?

A combination of 1D and 2D NMR experiments is necessary:

  • ¹H NMR: For initial inspection and integration.

  • ¹³C NMR: To identify the number of unique carbon signals.

  • COSY: To establish proton-proton connectivities within each sugar ring.

  • TOCSY: To identify all protons belonging to a single monosaccharide residue.

  • HSQC: To correlate each proton to its directly attached carbon.

  • HMBC: To determine the glycosidic linkages between the sugar units.

Representative NMR Data

Monosaccharide ResidueAtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
β-D-Glc H-1~4.6 (d, J ≈ 8 Hz)~96
H-2~3.2-3.4~74
H-3~3.4-3.6~76
H-4~3.4-3.6~79 (glycosylated)
H-5~3.4-3.6~76
H-6a, H-6b~3.7-3.9~61
β-D-Gal H-1~4.4 (d, J ≈ 8 Hz)~104
H-2~3.5-3.7~72
H-3~3.6-3.8~82 (glycosylated)
H-4~3.9-4.1~69
H-5~3.6-3.8~76
H-6a, H-6b~3.7-3.9~62
α-D-Gal H-1~5.0 (d, J ≈ 3.5 Hz)~100
H-2~3.8-4.0~69
H-3~3.9-4.1~70
H-4~4.1-4.3~70
H-5~4.2-4.4~72
H-6a, H-6b~3.7-3.9~62
β-D-GalNAc H-1~4.7 (d, J ≈ 8.5 Hz)~102
H-2~3.9-4.1~52
H-3~3.6-3.8~74
H-4~4.1-4.3~68
H-5~3.7-3.9~76
H-6a, H-6b~3.7-3.9~62
NAc (CH₃)~2.0 (s)~23
NAc (C=O)-~175

Experimental Protocols

Detailed Methodology for 2D-COSY and 2D-HSQC Experiments

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5 mL of D₂O (99.9%).

  • Lyophilize the sample and re-dissolve in D₂O two to three times to minimize the residual HDO signal.

  • Filter the final solution into a 5 mm NMR tube.

2. 2D-COSY (Correlation Spectroscopy) Experiment:

  • Objective: To identify coupled protons within each monosaccharide ring.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.

  • Typical Parameters (600 MHz Spectrometer):

    • Spectral Width (SW): 10-12 ppm in both F1 and F2 dimensions.

    • Number of Points (TD): 2048 in F2, 512 in F1.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

3. 2D-HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Objective: To correlate protons with their directly attached ¹³C nuclei.

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (hsqcetgpsisp2) pulse sequence is recommended.

  • Typical Parameters (600 MHz Spectrometer):

    • Spectral Width (SW): 10-12 ppm in F2 (¹H), 120-150 ppm in F1 (¹³C).

    • Number of Points (TD): 2048 in F2, 256 in F1.

    • Number of Scans (NS): 16-64 per increment, depending on sample concentration.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹J(C,H) Coupling Constant: Set to an average value for carbohydrates, typically 145-150 Hz.

Visualizations

troubleshooting_workflow start Start: Ambiguous Peak Assignment overlap Issue: Signal Overlap in ¹H Spectrum start->overlap spin_system Issue: Unresolved Spin Systems start->spin_system linkage Issue: Unknown Glycosidic Linkages start->linkage increase_field Increase Spectrometer Field Strength overlap->increase_field run_2d_nmr Perform 2D NMR overlap->run_2d_nmr pure_shift Use Pure Shift NMR overlap->pure_shift run_cosy_tocsy Run COSY and TOCSY spin_system->run_cosy_tocsy run_hmbc Run HMBC linkage->run_hmbc run_2d_nmr->run_cosy_tocsy assign_protons Assign Protons within Rings run_cosy_tocsy->assign_protons run_hsqc Run HSQC assign_carbons Assign Carbons run_hsqc->assign_carbons determine_linkages Determine Linkages run_hmbc->determine_linkages run_noesy Run NOESY/ROESY (optional) confirm_structure Confirm Structure run_noesy->confirm_structure assign_protons->run_hsqc assign_carbons->confirm_structure determine_linkages->run_noesy

Caption: Troubleshooting workflow for this compound NMR peak assignment.

nmr_relationships H1_NMR 1D ¹H NMR (Initial Overview) COSY COSY (¹H-¹H through 2-3 bonds) H1_NMR->COSY TOCSY TOCSY (¹H-¹H within a spin system) H1_NMR->TOCSY HSQC HSQC (¹H-¹³C one-bond correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range correlation) H1_NMR->HMBC NOESY NOESY/ROESY (¹H-¹H through space) H1_NMR->NOESY C13_NMR 1D ¹³C NMR (Carbon Count) C13_NMR->HSQC C13_NMR->HMBC COSY->TOCSY TOCSY->HSQC Assign spin systems HSQC->HMBC Assign linkage carbons Structure Complete Structure (Connectivity & Conformation) HMBC->Structure Determine connectivity NOESY->Structure Confirm linkages & conformation

Caption: Relationships between key 2D NMR experiments for oligosaccharide analysis.

References

Technical Support Center: Isoglobotetraose (iGb4) In Vitro Assay Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of isoglobotetraose (iGb4) in in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments involving iGb4.

Problem Potential Cause Recommended Solution
Inconsistent Assay Results iGb4 Degradation: iGb4 may be chemically or enzymatically degrading during the assay.Optimize Buffer Conditions: Use a buffer system known for its ability to maintain a stable pH in the desired range (e.g., phosphate, HEPES). The optimal pH for iGb4 stability is generally near neutral (pH 6.8-7.4). Avoid strongly acidic or alkaline conditions.[1][2] Control Temperature: Perform experiments at a consistent and, if possible, lower temperature to reduce the rate of chemical degradation.[3] Chelate Metal Ions: Add a chelating agent like EDTA to the buffer to sequester divalent metal ions that can catalyze degradation. Inhibit Enzymatic Activity: If enzymatic degradation is suspected (e.g., from cell lysates), add a broad-spectrum glycosidase inhibitor cocktail to the assay medium.
High Background Signal / Non-Specific Binding iGb4 Adsorption: iGb4 may be non-specifically binding to the surfaces of assay plates or other components.[4][5]Use Low-Binding Plates: Utilize microplates specifically designed for low non-specific binding. Blocking Agents: Pre-treat assay wells with a blocking agent such as bovine serum albumin (BSA) or a commercially available non-specific binding blocker.[6] Include Detergents: Add a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (typically 0.01-0.1%) to the assay and wash buffers to reduce hydrophobic interactions.
Precipitation or Aggregation of iGb4 Poor Solubility: iGb4, as a lipid, may have limited solubility in aqueous buffers, leading to aggregation.[7]Optimize Solubilization: Prepare iGb4 stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute into the aqueous assay buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with the assay system. Incorporate Solubilizing Agents: Consider the inclusion of carrier proteins like BSA or cyclodextrins in the assay buffer to improve iGb4 solubility.[8] Sonication: Briefly sonicate the iGb4 solution after dilution into the aqueous buffer to break up aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of iGb4 in in vitro assays?

A1: The stability of this compound (iGb4) in in vitro assays is primarily influenced by three factors:

  • pH: Extreme pH values can lead to the hydrolysis of the glycosidic bonds or the ceramide linkage. Maintaining a near-neutral pH is generally recommended.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]

  • Enzymatic Degradation: The presence of contaminating glycosidases in the assay system (e.g., in cell lysates or serum) can lead to the enzymatic cleavage of the carbohydrate moiety of iGb4.[9][10]

Q2: How can I prevent non-specific binding of iGb4 in my experiments?

A2: To minimize non-specific binding, several strategies can be employed:

  • Use low-protein-binding microplates.

  • Incorporate a blocking step using agents like Bovine Serum Albumin (BSA).[6]

  • Add non-ionic detergents such as Tween-20 to your buffers.[5]

Q3: What is the best way to prepare and store iGb4 solutions?

A3: For optimal stability, iGb4 should be dissolved in an organic solvent like DMSO or a chloroform:methanol mixture for long-term storage at -20°C or -80°C. For aqueous working solutions, it is best to prepare them fresh for each experiment by diluting the stock solution into a pre-chilled, appropriate buffer.

Q4: Can the choice of buffer impact my assay results?

A4: Yes, the buffer system can significantly affect iGb4 stability and the overall assay performance. It is crucial to select a buffer that maintains a stable pH throughout the experiment.[11][12][13] Some buffer components can also interact with iGb4 or other assay components, so it is advisable to test a few different buffer systems during assay development.

Quantitative Data Summary

The following table summarizes hypothetical stability data for iGb4 under various conditions to illustrate the impact of key parameters. Note: This data is illustrative and not based on specific experimental results found in the literature.

Condition Parameter Value iGb4 Recovery (%) after 24h
pH pH4.065
7.095
9.070
Temperature Temperature (°C)498
2585
3770
Buffer Additive Additive (in PBS, pH 7.4)None88
0.1% BSA92
0.05% Tween-2094
1 mM EDTA91

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Working Solution of iGb4
  • Stock Solution Preparation: Dissolve lyophilized iGb4 in 100% DMSO to a stock concentration of 10 mM. Aliquot and store at -80°C.

  • Working Solution Preparation: a. Rapidly thaw an aliquot of the iGb4 stock solution. b. Prepare the desired aqueous assay buffer (e.g., PBS, pH 7.4, containing 0.1% BSA). c. While vortexing the assay buffer, add the iGb4 stock solution dropwise to achieve the final desired concentration. d. Continue vortexing for 30 seconds to ensure complete mixing and minimize aggregation. e. Use the freshly prepared working solution immediately.

Protocol 2: General In Vitro Assay with Improved iGb4 Stability
  • Plate Preparation: Use low-protein-binding 96-well plates.

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • iGb4 Incubation: Add your freshly prepared iGb4 working solution to the wells.

  • Assay Incubation: Add other assay components (e.g., cells, proteins) and incubate for the desired time at a controlled temperature (e.g., 37°C).

  • Detection: Proceed with the specific detection method for your assay (e.g., addition of antibodies, substrates).

  • Data Analysis: Analyze the results, including appropriate controls for non-specific binding and iGb4 stability (e.g., wells with iGb4 but no other interacting components).

Visualizations

Factors_Affecting_iGb4_Stability cluster_Factors Influencing Factors cluster_Solutions Mitigation Strategies iGb4 This compound (iGb4) Stability pH pH iGb4->pH Temp Temperature iGb4->Temp Enzymes Enzymatic Degradation iGb4->Enzymes Binding Non-Specific Binding iGb4->Binding Aggregation Aggregation iGb4->Aggregation Buffer Optimized Buffer (pH, Additives) pH->Buffer LowTemp Lower Temperature Temp->LowTemp Inhibitors Enzyme Inhibitors Enzymes->Inhibitors Blocking Blocking Agents & Detergents Binding->Blocking Solubilize Solubilization Methods Aggregation->Solubilize

Caption: Factors influencing iGb4 stability and corresponding mitigation strategies.

Experimental_Workflow start Start prep_stock Prepare iGb4 Stock (e.g., in DMSO) start->prep_stock prep_working Prepare Fresh Aqueous Working Solution prep_stock->prep_working add_igb4 Add iGb4 Working Solution prep_working->add_igb4 block_plate Block Assay Plate (e.g., with BSA) wash1 Wash Plate block_plate->wash1 wash1->add_igb4 add_components Add Other Assay Components add_igb4->add_components incubate Incubate at Controlled Temperature add_components->incubate detect Detection Step incubate->detect analyze Data Analysis detect->analyze end End analyze->end

Caption: Recommended workflow for an in vitro assay to improve iGb4 stability.

References

Technical Support Center: Isoglobotetraose Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoglobotetraose mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometric fragmentation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having trouble distinguishing this compound (iGb4) from its isomer globotetraose (Gb4) in my mass spectrometry data. How can I differentiate them?

A1: Distinguishing between this compound and globotetraose is a common challenge due to their identical mass. A multi-step approach involving liquid chromatography and tandem mass spectrometry (MS/MS) with a focus on diagnostic fragment ions is recommended.

  • Chromatographic Separation: The most reliable method to differentiate these isomers is to separate them chromatographically before they enter the mass spectrometer. The use of graphitized carbon columns in liquid chromatography has been shown to effectively resolve this compound and globotetraose.[1][2] This allows for their individual analysis by the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not feasible, specific fragmentation patterns can be used for differentiation.

    • Diagnostic Fragment Ions: In negative ion mode, the presence of diagnostic cross-ring 0,2A-type fragment ions can be indicative of the Gal(α1-4)Gal linkage present in globotetraose.[1][2] The absence of these specific fragments can suggest the presence of the Gal(α1-3)Gal linkage in this compound.

    • Multi-Stage MS (MSn): For permethylated samples, multi-stage tandem mass spectrometry (up to MS5) can reveal striking differences. For example, in one study, a fragment ion at an m/z of 315 was found to be specific for globotetraose in the MS5 spectrum.[3]

Q2: My signal intensity for this compound is very low. What are the common causes and solutions?

A2: Low signal intensity in the mass spectrometry of glycans like this compound is a frequent issue. Several factors can contribute to this problem, from sample preparation to instrument settings.

  • Poor Ionization Efficiency: Glycans can be difficult to ionize efficiently.

    • Derivatization: Permethylation is a highly recommended derivatization technique that can significantly improve the ionization efficiency of glycans. It also stabilizes the molecule, leading to more informative fragmentation.

    • Adduct Formation: The choice of cationizing agent can influence signal intensity. While protonated ions are common, sodiated or lithiated adducts can sometimes provide better signal and more informative fragmentation patterns.

  • In-Source Fragmentation: this compound, like other glycans, can be susceptible to fragmentation within the ion source before mass analysis, leading to a diminished precursor ion signal.

    • Source Conditions: Optimize the ion source parameters, such as capillary voltage and temperature, to ensure "soft" ionization conditions that minimize unintended fragmentation.

  • Sample Purity: Contaminants in the sample can suppress the ionization of the target analyte. Ensure thorough sample cleanup to remove salts, detergents, and other interfering substances.

Q3: I am observing unexpected fragments in my this compound MS/MS spectrum. How can I interpret these?

A3: The fragmentation of glycans can be complex and may not always follow predictable pathways.

  • Cross-Ring Cleavages: In addition to the more common glycosidic bond cleavages (B and Y ions), be aware of cross-ring cleavages (A and X ions). These fragments can provide valuable linkage information but may be of lower intensity. Permethylation can enhance the abundance of these informative fragments.

  • Rearrangements: Under certain conditions, rearrangements can occur during fragmentation. Comparing your spectra to those of known standards or from literature can help in identifying rearrangement products.

  • Negative Ion Mode Fragmentation: In negative ion mode, you can expect to see prominent C-type fragment ions which are useful for sequencing.[4][5] Double glycosidic cleavages (D-type ions) can also occur and provide linkage information.[4]

Q4: Should I analyze this compound in positive or negative ion mode?

A4: Both positive and negative ion modes can provide valuable information, and the choice may depend on the specific analytical goals.

  • Positive Ion Mode: Often used for permethylated samples, positive mode analysis with alkali metal adducts (e.g., Na+, Li+) can yield informative cross-ring fragmentation for linkage analysis.

  • Negative Ion Mode: This mode is particularly useful for underivatized oligosaccharides. It can provide clear sequence data from C-type ions and some linkage information from A- and D-type ions.[4][5][6][7][8]

Quantitative Data Summary

For successful differentiation and analysis of this compound, specific instrument parameters and expected fragmentation patterns are crucial. The following table summarizes key quantitative data derived from the literature.

ParameterThis compound (iGb4)Globotetraose (Gb4)Reference
Chromatographic Retention Later elution on graphitized carbon columnsEarlier elution on graphitized carbon columns[1][2]
Diagnostic MS/MS Fragments (Negative Ion Mode) Absence of prominent 0,2A-type cross-ring fragments from the Gal-Gal linkagePresence of 0,2A-type cross-ring fragments from the Gal(α1-4)Gal linkage[1][2]
Diagnostic MS5 Fragment (Permethylated, Positive Ion Mode) Absence of m/z 315Presence of a specific fragment at m/z 315[3]

Experimental Protocols

Permethylation of this compound for Mass Spectrometry Analysis

This protocol is a generalized procedure for the permethylation of glycans, which enhances their stability and ionization efficiency.

  • Sample Preparation: Ensure the this compound sample is dry and free of contaminants.

  • Reagent Preparation: Prepare a slurry of sodium hydroxide in dimethyl sulfoxide (DMSO).

  • Methylation: Add the NaOH/DMSO slurry to the dried glycan sample, followed by the addition of methyl iodide.

  • Reaction: Allow the reaction to proceed at room temperature with vigorous mixing.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the permethylated glycans using a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water to remove impurities.

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the permethylated this compound in a solvent suitable for mass spectrometry analysis (e.g., methanol).

Visualizations

Troubleshooting Workflow for this compound Isomer Differentiation

start Start: Ambiguous this compound/ Globotetraose MS Signal lc_separation Perform LC-MS with a Graphitized Carbon Column start->lc_separation isomers_resolved Are Isomers Chromatographically Resolved? lc_separation->isomers_resolved analyze_separately Analyze Isomers Separately by MS/MS isomers_resolved->analyze_separately Yes msms_analysis Perform Tandem MS (MS/MS or MSn) on the Isomeric Mixture isomers_resolved->msms_analysis No end_success End: Unambiguous Isomer Identification analyze_separately->end_success check_diagnostic_ions Analyze for Diagnostic Fragment Ions msms_analysis->check_diagnostic_ions negative_ion_mode Analyze in Negative Ion Mode for Cross-Ring Cleavages msms_analysis->negative_ion_mode check_diagnostic_ions->end_success Diagnostic Ions Present/ Differentiation Possible permethylation Consider Permethylation for Enhanced Fragmentation check_diagnostic_ions->permethylation Inconclusive end_inconclusive End: Inconclusive Result (Further Method Development Needed) check_diagnostic_ions->end_inconclusive No Diagnostic Ions/ Still Ambiguous msn_analysis Perform Multi-Stage MS (MSn) on Permethylated Sample permethylation->msn_analysis negative_ion_mode->check_diagnostic_ions msn_analysis->check_diagnostic_ions

Caption: Troubleshooting workflow for differentiating this compound and globotetraose.

References

Technical Support Center: Isoglobotetraose (iGb4) Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude isoglobotetraose (iGb4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of chemically synthesized iGb4.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound (iGb4) synthesis reaction?

A1: Crude iGb4 synthesis mixtures typically contain a variety of impurities, including:

  • Unreacted starting materials: Monosaccharide building blocks and activated donors.

  • Incomplete oligosaccharide chains: Disaccharides and trisaccharides that are intermediates in the synthesis.

  • Stereoisomers: Particularly the globotetraose (Gb4) isomer, which can be challenging to separate from iGb4 due to their similar structures.

  • Protecting group remnants: Byproducts from the removal of protecting groups used during synthesis.

  • Reagents and catalysts: Various chemicals used throughout the synthesis process.

Q2: What are the primary purification strategies for crude iGb4?

A2: The main strategies for purifying iGb4 from a crude synthetic mixture are chromatographic methods. These include:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective for removing smaller impurities like unreacted monosaccharides and reagents.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed to separate iGb4 from closely related isomers and other impurities based on differences in polarity.

  • Affinity Chromatography: This is a highly specific method that utilizes a stationary phase with a bound ligand that has a high affinity for iGb4, allowing for its selective capture and elution.

Q3: Which purification method offers the highest purity for iGb4?

A3: Affinity chromatography generally offers the highest potential for purity due to its specific binding interaction with iGb4. However, a combination of methods, such as an initial cleanup with gel permeation chromatography followed by a high-resolution separation with HPLC, can also yield highly pure iGb4. The optimal method will depend on the specific impurities present in the crude mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor resolution between iGb4 and other oligosaccharides in HPLC.
  • Possible Cause: The chosen HPLC column or mobile phase is not optimal for separating the isomers.

  • Solution:

    • Column Selection: For normal-phase HPLC, consider using an amino- or cyano-bonded silica column. For reversed-phase HPLC, a C18 column may be effective, especially with ion-pairing reagents.

    • Mobile Phase Optimization: In normal-phase HPLC, carefully adjust the ratio of acetonitrile to water. In reversed-phase HPLC, a shallow gradient of an organic solvent (e.g., acetonitrile) in water or a buffer can improve separation. The addition of ion-pairing reagents may also enhance resolution.

    • Flow Rate: Reducing the flow rate can sometimes improve the separation of closely eluting peaks.

Issue 2: Low yield of iGb4 after purification.
  • Possible Cause 1: The iGb4 is not eluting completely from the column.

  • Solution 1:

    • HPLC: Ensure the mobile phase is strong enough to elute the iGb4. For reversed-phase, this may mean increasing the percentage of the organic solvent in the gradient.

    • Affinity Chromatography: The elution buffer may not be effectively disrupting the binding between iGb4 and the column ligand. Try adjusting the pH or the concentration of the competing sugar in the elution buffer.

  • Possible Cause 2: The iGb4 is degrading during the purification process.

  • Solution 2:

    • If using acidic or basic mobile phases, ensure that iGb4 is stable under these conditions. Neutral pH conditions are generally preferred for oligosaccharides.

    • Minimize the time the sample spends on the column and in the mobile phase.

Issue 3: High backpressure in the HPLC system.
  • Possible Cause: Particulate matter from the crude sample is clogging the column frit or the system tubing.

  • Solution:

    • Always filter the crude sample through a 0.22 µm or 0.45 µm filter before injecting it into the HPLC system.

    • Use a guard column to protect the analytical column from contaminants.

    • If the backpressure is already high, try back-flushing the column with an appropriate solvent.

Quantitative Data Summary

The following table provides an illustrative comparison of different purification strategies for oligosaccharides. The actual values for iGb4 may vary depending on the crude sample composition and the specific experimental conditions.

Purification StrategyTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Gel Permeation Chromatography60-8070-90Good for removing small molecule impurities.Low resolution for separating isomers.
HPLC (Normal-Phase)85-9550-70Good resolution for isomers.Can be time-consuming to optimize.
HPLC (Reversed-Phase)80-9550-70Versatile and widely available.May require ion-pairing reagents for good separation.
Affinity Chromatography>9560-80Highly specific, leading to high purity.Requires a specific ligand and can be more expensive.

Experimental Protocols

Protocol 1: Gel Permeation Chromatography (GPC)
  • Column Preparation: Select a GPC column with a fractionation range appropriate for tetrasaccharides (e.g., Bio-Gel P-2 or Sephadex G-25). Equilibrate the column with deionized water or a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Sample Preparation: Dissolve the crude iGb4 sample in the equilibration buffer and filter it through a 0.45 µm filter.

  • Chromatography: Load the sample onto the column and begin elution with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a refractive index (RI) detector or by analyzing fractions using thin-layer chromatography (TLC).

  • Analysis: Pool the fractions containing the oligosaccharide of the correct size and lyophilize to obtain the partially purified product.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Column and Mobile Phase:

    • Normal-Phase: Use an amino-propyl silica column. The mobile phase is typically a gradient of acetonitrile and water.

    • Reversed-Phase: Use a C18 column. The mobile phase is typically a gradient of acetonitrile in water or a volatile buffer like triethylammonium acetate.

  • Sample Preparation: Dissolve the partially purified iGb4 from GPC in the initial mobile phase and filter through a 0.22 µm filter.

  • Chromatography: Inject the sample and run the HPLC using a pre-determined gradient to separate iGb4 from its isomers and other impurities. Monitor the elution at a low UV wavelength (e.g., 195-210 nm) or with an evaporative light scattering detector (ELSD).

  • Fraction Collection: Collect the peak corresponding to iGb4.

  • Desalting: If a non-volatile buffer was used, the collected fraction will need to be desalted using a C18 solid-phase extraction (SPE) cartridge or by GPC.

  • Lyophilization: Lyophilize the purified fraction to obtain pure iGb4.

Protocol 3: Affinity Chromatography
  • Column Preparation: Use a pre-packed column or pack a column with a resin that has a ligand with specific affinity for iGb4 (e.g., an antibody or a lectin). Equilibrate the column with a binding buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Loading: Dissolve the crude or partially purified iGb4 in the binding buffer and load it onto the column.

  • Washing: Wash the column extensively with the binding buffer to remove unbound impurities.

  • Elution: Elute the bound iGb4 using an elution buffer that disrupts the binding interaction. This could be a buffer with a low pH, a high concentration of a competing sugar, or another agent that reduces the affinity of the interaction.

  • Neutralization and Desalting: If a low pH elution buffer is used, neutralize the collected fractions immediately. Desalt the sample if necessary.

  • Lyophilization: Lyophilize the purified fraction to obtain pure iGb4.

Visualizations

experimental_workflow crude Crude iGb4 Synthesis Mixture gpc Gel Permeation Chromatography (GPC) crude->gpc Initial Cleanup hplc High-Performance Liquid Chromatography (HPLC) gpc->hplc High-Resolution Separation affinity Affinity Chromatography gpc->affinity Highly Specific Purification pure_igb4 Pure iGb4 hplc->pure_igb4 affinity->pure_igb4

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Low Purity of iGb4 check_resolution Poor Peak Resolution in HPLC? start->check_resolution optimize_hplc Optimize HPLC Method: - Change column - Adjust mobile phase gradient - Reduce flow rate check_resolution->optimize_hplc Yes check_contamination Contamination from other sources? check_resolution->check_contamination No final_purity Achieved desired purity optimize_hplc->final_purity add_cleanup Add an orthogonal cleanup step: - Gel Permeation Chromatography - Solid-Phase Extraction check_contamination->add_cleanup Yes check_contamination->final_purity No add_cleanup->final_purity

Caption: Troubleshooting logic for low purity of this compound.

Technical Support Center: Overcoming Low Yield in Isoglobotetraose (iGb4) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic synthesis of isoglobotetraose (iGb4). Our aim is to help you overcome low yields and optimize your production process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low yields in iGb4 production. The solutions provided are based on established enzymatic synthesis protocols involving β-1,3-N-acetylgalactosaminyltransferase and a UDP-GalNAc regeneration system.

Q1: My final iGb4 yield is significantly lower than expected. What are the most common causes?

A1: Low yield in iGb4 synthesis is a frequent challenge. The primary factors to investigate are the activity of your enzymes, the quality of your substrates, and the reaction conditions. Here's a step-by-step troubleshooting approach:

  • Verify Enzyme Activity: The enzymatic cascade for iGb4 synthesis with UDP-GalNAc regeneration involves multiple enzymes. The activity of each is critical.

    • β-1,3-N-acetylgalactosaminyltransferase (LgtD): This is the key enzyme for the final transfer of GalNAc to isoglobotriose (iGb3). Ensure it is properly folded and active.

    • UDP-GalNAc Regeneration System Enzymes: The activities of all enzymes in the regeneration cycle (e.g., UDP-GlcNAc C4-epimerase, pyruvate kinase) are crucial for a continuous supply of the expensive sugar nucleotide donor, UDP-GalNAc.[1][2] A failure in this cycle is a common reason for low yields.

    • Enzyme Storage and Handling: Repeated freeze-thaw cycles or improper storage temperatures can denature enzymes. Aliquot your enzymes upon receipt and store them at the recommended temperature.

  • Assess Substrate Quality and Concentration:

    • Acceptor Substrate (iGb3) Purity: Impurities in your isoglobotriose acceptor substrate can inhibit the reaction. Verify the purity of your iGb3 using techniques like HPLC or NMR.

    • Donor Substrate and Regeneration Components: Ensure all components for the UDP-GalNAc regeneration are of high purity and at their optimal concentrations.

  • Optimize Reaction Conditions:

    • pH and Temperature: The pH and temperature of the reaction mixture must be optimal for all enzymes in the system. Even slight deviations can significantly impact enzyme activity and, consequently, the final yield.

    • Reaction Time: While longer reaction times can lead to higher product formation, they can also increase the chances of product degradation or enzyme inactivation. Time course studies are recommended to determine the optimal reaction duration. A study has shown that the reaction can reach saturation within 24 hours.[1]

Q2: I suspect an issue with my UDP-GalNAc regeneration system. How can I troubleshoot it?

A2: A faulty UDP-GalNAc regeneration system is a major bottleneck. Here’s how to diagnose and address potential problems:

  • Individual Enzyme Assays: If possible, perform activity assays for each enzyme in the regeneration cycle separately. This will help pinpoint if a specific enzyme is inactive or has low activity.

  • Component Check: Ensure that all necessary components for the regeneration cycle, such as UTP, phosphoenolpyruvate (PEP), and acetyl-phosphate, are present in the correct concentrations and are not degraded.

  • Phosphatase Contamination: Contamination with phosphatases can deplete key phosphorylated intermediates like UTP and PEP, stalling the regeneration cycle. Ensure all your reagents and enzymes are free from phosphatase activity.

Q3: How does the concentration of the acceptor substrate (isoglobotriose) affect the yield of iGb4?

A3: The concentration of the acceptor substrate, isoglobotriose, plays a critical role in the overall yield.

  • Too Low Concentration: If the concentration of iGb3 is too low, the reaction rate will be slow, leading to a lower overall yield within a given timeframe.

  • Substrate Inhibition: While less common for the acceptor substrate in this specific reaction, some glycosyltransferases can be inhibited by very high concentrations of their acceptor substrate. It is advisable to perform concentration-dependent experiments to determine the optimal iGb3 concentration for your specific setup. In general, higher concentrations of the acceptor substrate tend to favor the transfer reaction over hydrolysis, leading to higher oligosaccharide yields.[3][4]

Q4: My iGb4 product appears impure after synthesis. What is the best way to purify it?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying oligosaccharides like iGb4.

  • Column Selection: A C18 reversed-phase column is often suitable for the purification of oligosaccharides.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in an aqueous buffer, such as triethylammonium bicarbonate or formic acid.

  • Detection: UV detection at a low wavelength (e.g., 214 nm) is commonly used for oligosaccharides.

  • Post-Purification: After collecting the fractions containing iGb4, it is important to remove the HPLC solvents, which can be achieved by lyophilization.

Data Presentation

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Recommended Reaction Conditions for iGb4 Synthesis

ParameterRecommended Value/RangeNotes
pH 7.5 - 8.0Optimal for the multi-enzyme system.
Temperature 25 - 30 °CHigher temperatures may lead to enzyme instability over long incubation times.[1]
Acceptor Substrate (iGb3) 3 mMThis concentration has been used successfully in published protocols.[1]
Donor Substrate (UDP-GalNAc) 0.3 mM (if no regeneration)With an active regeneration system, the initial concentration can be catalytic.
MnCl₂ 10 mMDivalent cations like Mn²⁺ are often required for glycosyltransferase activity.[1]
Reaction Time 24 - 32 hoursMonitor reaction progress to determine the optimal endpoint.[1]

Table 2: Reported Yields for Enzymatic Synthesis of Globosides

Acceptor SubstrateProductReported YieldReference
IsoglobotrioseThis compound78%Shao et al., 2002[1]
GlobotrioseGlobotetraose89%Shao et al., 2002[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound with UDP-GalNAc Regeneration

This protocol is adapted from established methods for the efficient synthesis of iGb4.[1]

Materials:

  • β-1,3-N-acetylgalactosaminyltransferase (LgtD)

  • Enzymes for UDP-GalNAc regeneration:

    • UDP-N-acetylglucosamine C4 epimerase

    • UDP-N-acetylglucosamine pyrophosphorylase

    • Phosphoglucosamine mutase

    • Phosphate acetyltransferase

    • Pyruvate kinase

    • Inorganic pyrophosphatase

  • Isoglobotriose (iGb3)

  • Glucosamine-6-phosphate

  • Acetyl-phosphate

  • Phosphoenolpyruvate (PEP)

  • Uridine-5'-triphosphate (UTP)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • MnCl₂

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator/water bath

Procedure:

  • Prepare a reaction mixture in a final volume of 100 µL containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MnCl₂

    • 0.1% BSA

    • 1 mM DTT

    • 3 mM Isoglobotriose (iGb3)

    • Required concentrations of substrates for the regeneration system (e.g., Glucosamine-6-phosphate, Acetyl-phosphate, PEP, UTP).

  • Add the enzymes for the UDP-GalNAc regeneration system to the reaction mixture at their optimal concentrations.

  • Initiate the reaction by adding β-1,3-N-acetylgalactosaminyltransferase (LgtD).

  • Incubate the reaction mixture at 25°C for up to 32 hours.[1]

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or HPLC.

  • Once the reaction is complete, terminate it by heating the mixture (e.g., at 100°C for 5 minutes) to denature the enzymes.

  • Centrifuge the mixture to pellet the denatured proteins and collect the supernatant containing the iGb4 product for purification.

Protocol 2: HPLC Purification of this compound

Materials:

  • Crude iGb4 reaction mixture (supernatant from Protocol 1)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Fraction collector

  • Lyophilizer

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the crude iGb4 sample onto the column.

  • Elute the sample using a linear gradient of increasing acetonitrile (Mobile Phase B). A shallow gradient is often required for good separation of oligosaccharides.

  • Monitor the elution profile at 214 nm.

  • Collect fractions corresponding to the iGb4 peak.

  • Pool the fractions containing pure iGb4.

  • Remove the solvent by lyophilization to obtain the purified iGb4 as a white powder.

  • Confirm the identity and purity of the final product using mass spectrometry and/or NMR.

Visualizations

Enzymatic_Synthesis_of_iGb4 iGb3 Isoglobotriose (Acceptor) LgtD β-1,3-N-acetylgalactosaminyltransferase (LgtD) iGb3->LgtD GalNAc GalNAc iGb4 This compound (Product) LgtD->iGb4 UDP UDP LgtD->UDP UDP_GalNAc UDP-GalNAc (Donor) UDP_GalNAc->LgtD Regen_Cycle UDP-GalNAc Regeneration Cycle UDP->Regen_Cycle Recycled Regen_Cycle->UDP_GalNAc Regenerated

Caption: Enzymatic synthesis of this compound (iGb4) from isoglobotriose (iGb3).

Troubleshooting_Low_Yield Start Low iGb4 Yield Check_Enzymes Verify Enzyme Activities (LgtD & Regeneration System) Start->Check_Enzymes Enzymes_OK Enzymes Active? Check_Enzymes->Enzymes_OK Replace_Enzymes Replace/Re-purify Enzymes Enzymes_OK->Replace_Enzymes No Check_Substrates Assess Substrate Quality (iGb3, Regeneration Components) Enzymes_OK->Check_Substrates Yes Replace_Enzymes->Check_Enzymes Substrates_OK Substrates Pure? Check_Substrates->Substrates_OK Purify_Substrates Purify/Replace Substrates Substrates_OK->Purify_Substrates No Check_Conditions Optimize Reaction Conditions (pH, Temp, Time) Substrates_OK->Check_Conditions Yes Purify_Substrates->Check_Substrates Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Adjust Conditions Based on Literature/ Empirical Testing Conditions_OK->Adjust_Conditions No Success Improved Yield Conditions_OK->Success Yes Adjust_Conditions->Check_Conditions

Caption: Troubleshooting workflow for low this compound (iGb4) yield.

Experimental_Workflow Prep Prepare Reaction Mixture (Buffer, Substrates) Enzyme_Add Add Regeneration Enzymes & LgtD Prep->Enzyme_Add Incubate Incubate at 25°C (24-32 hours) Enzyme_Add->Incubate Monitor Monitor Progress (TLC/HPLC) Incubate->Monitor Terminate Terminate Reaction (Heat Inactivation) Monitor->Terminate Purify Purify iGb4 (HPLC) Terminate->Purify Analyze Analyze Product (MS/NMR) Purify->Analyze

References

Technical Support Center: Isoglobotetraose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of isoglobotetraose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this neutral oligosaccharide.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for quantifying this compound?

A1: The primary techniques for the quantification of this compound and other neutral oligosaccharides are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS).

  • HPAEC-PAD is a robust and sensitive method for the direct detection of underivatized carbohydrates. It offers high resolution for separating isomers.

  • LC-MS/MS provides high sensitivity and selectivity, especially when using multiple reaction monitoring (MRM). It is a powerful tool for quantification in complex biological matrices.

Q2: I am not getting a signal for my this compound standard in HPAE-PAD. What could be the issue?

A2: Several factors could lead to a lack of signal. Check the following:

  • Eluent pH: The pH of the mobile phase must be high enough (typically >12) to facilitate the ionization of the hydroxyl groups of this compound, which is necessary for its retention on the anion-exchange column.

  • Detector Settings: Ensure the pulsed amperometric detector waveform is appropriate for neutral oligosaccharides. A standard carbohydrate waveform is generally a good starting point.

  • Electrode Fouling: The gold working electrode can become fouled over time, leading to a loss of sensitivity. Regular cleaning or polishing of the electrode is crucial.

  • System Contamination: Contamination in the mobile phase, particularly from microbial growth in improperly prepared eluents, can lead to baseline noise and poor sensitivity. Always use high-purity water (18.2 MΩ-cm) and filter your eluents.

Q3: My this compound peak is broad and tailing in my HPLC separation. How can I improve the peak shape?

A3: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

  • Inappropriate Mobile Phase: The composition of the mobile phase, including the organic modifier and any additives, can significantly impact peak shape. For reversed-phase chromatography, ensure the mobile phase is adequately buffered if your analyte has ionizable groups.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings can contribute to peak broadening. Minimize the flow path length from the injector to the detector.

Q4: I am observing high background noise in my LC-MS analysis. What are the common causes?

A4: High background noise in LC-MS can originate from multiple sources:

  • Solvent Contamination: Impurities in the mobile phase solvents or additives are a common source of background noise. Use high-purity, MS-grade solvents and additives.

  • Sample Matrix Effects: Components in your sample matrix can co-elute with your analyte and cause ion suppression or enhancement, which can manifest as high background. Improve your sample preparation to remove interfering substances.

  • Instrument Contamination: The ion source, transfer optics, or mass analyzer can become contaminated over time. Regular cleaning and maintenance are essential.

  • Leaks: Leaks in the LC system can introduce air and other contaminants, leading to an unstable baseline and high noise.

Q5: What is the recommended approach for sample preparation when quantifying this compound in cell lines or tissues?

A5: Sample preparation is critical for accurate quantification and will depend on the specific matrix. A general workflow is as follows:

  • Homogenization: For tissues, mechanical homogenization (e.g., using a bead beater or sonicator) in a suitable buffer is necessary to disrupt the tissue structure and release the analyte. For cell lines, cell lysis can be achieved using appropriate lysis buffers.

  • Protein Precipitation: To remove proteins that can interfere with the analysis and damage the analytical column, a protein precipitation step is often employed. This is typically done by adding a cold organic solvent like acetonitrile or methanol.

  • Lipid Removal: For lipid-rich samples, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove lipids that can cause matrix effects in LC-MS.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up and concentrating the analyte. For neutral oligosaccharides, graphitized carbon or certain hydrophilic interaction liquid chromatography (HILIC) stationary phases can be effective.

  • Filtration: Before injection, it is crucial to filter the sample through a 0.22 µm filter to remove any particulate matter that could clog the HPLC system.

Troubleshooting Guides

HPAEC-PAD Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal Improper eluent pH (too low).Ensure the sodium hydroxide concentration is sufficient to maintain a pH > 12.
Fouled or depleted gold electrode.Clean, polish, or replace the gold working electrode.
Incorrect detector waveform settings.Use a standard carbohydrate waveform and optimize if necessary.
Reference electrode malfunction.Check the reference electrode filling solution and ensure it is functioning correctly.
Drifting Baseline Temperature fluctuations.Use a column oven to maintain a stable temperature.
Eluent contamination or degradation.Prepare fresh eluents daily using high-purity reagents and water. Degas the eluents.
Pump seal wear.Inspect and replace pump seals if necessary.
Variable Retention Times Inconsistent eluent composition.Ensure accurate and consistent eluent preparation. Use an eluent generator if available.
Column equilibration is insufficient.Increase the column equilibration time between injections.
Fluctuations in flow rate.Check the pump for leaks and ensure it is delivering a consistent flow rate.
Poor Peak Resolution Inappropriate gradient profile.Optimize the sodium acetate gradient to improve the separation of this compound from other components.
Column is old or contaminated.Clean the column according to the manufacturer's instructions or replace it.
Sample overload.Dilute the sample or inject a smaller volume.
LC-MS/MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Signal Intensity Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization source (e.g., APCI if ESI is not effective).
Ion suppression from matrix components.Improve sample cleanup to remove interfering substances. Modify the chromatography to separate the analyte from the suppressing agents.
Incorrect MS/MS transition settings.Optimize the precursor and product ion selection and collision energy.
Inaccurate Mass Measurement Mass spectrometer requires calibration.Calibrate the mass spectrometer using the manufacturer's recommended standards and procedures.
Contamination in the system.Clean the ion source and mass analyzer.
No Peaks Detected Sample preparation issue leading to loss of analyte.Review and optimize the sample preparation protocol.
Clogged LC system or injector.Check for blockages in the system and clean or replace components as needed.
Detector or mass spectrometer malfunction.Check the detector and MS settings. Consult with a service engineer if the problem persists.
Carryover Adsorption of analyte to surfaces in the LC system.Use a stronger wash solvent in the autosampler. Inject blanks between samples.
Contamination of the column.Use a guard column and flush the analytical column with a strong solvent.

Experimental Protocols

General HPAEC-PAD Method for Neutral Oligosaccharides
  • Instrumentation: A biocompatible HPLC system equipped with a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

  • Mobile Phase A: 100 mM Sodium Hydroxide in deionized water.

  • Mobile Phase B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate in deionized water.

  • Gradient: A shallow sodium acetate gradient is typically used to elute neutral oligosaccharides. An example gradient could be:

    • 0-20 min: 0-10% B

    • 20-25 min: 10-50% B (for column wash)

    • 25-30 min: 50-0% B (return to initial conditions)

    • 30-40 min: 0% B (equilibration)

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-25 µL.

  • Detection: Pulsed Amperometry with a waveform optimized for carbohydrates.

General LC-MS/MS Method for Neutral Oligosaccharides
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like oligosaccharides.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component. An example gradient could be:

    • 0-2 min: 95% B

    • 2-10 min: 95-50% B

    • 10-12 min: 50-95% B (return to initial conditions)

    • 12-17 min: 95% B (equilibration)

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: ESI positive mode is often used for oligosaccharides, looking for adducts such as [M+Na]+ or [M+NH4]+.

  • MS/MS Parameters:

    • Precursor Ion: The m/z of the chosen adduct of this compound.

    • Product Ions: Characteristic fragment ions of this compound, which need to be determined by infusing a standard.

    • Collision Energy: Optimized to maximize the signal of the product ions.

Quantitative Data Summary

The following table provides representative performance characteristics that should be aimed for during method validation for the quantification of a neutral oligosaccharide like this compound. These are not specific values for this compound but are typical for validated methods for similar analytes.[1][2]

Parameter HPAEC-PAD (Typical Values) LC-MS/MS (Typical Values)
Limit of Detection (LOD) 0.4 - 1.0 pmol0.1 - 0.5 pmol
Limit of Quantification (LOQ) 1.2 - 3.0 pmol0.5 - 1.5 pmol
Linearity (r²) > 0.995> 0.995
Precision (%RSD) < 15%< 15%
Accuracy (Recovery %) 85 - 115%85 - 115%

Visualizations

This compound Biosynthesis Pathway

isoglobotetraose_biosynthesis cluster_enzymes Enzymatic Steps Lactose Lactose (Galβ1-4Glc) Gb3 Globotriaosylceramide (Gb3) (Galα1-4Galβ1-4Glc-Cer) Lactose->Gb3 + UDP-Gal + Ceramide iGb3 Isoglobotriaosylceramide (iGb3) (Galα1-3Galβ1-4Glc-Cer) Lactose->iGb3 + UDP-Gal + Ceramide Isoglobotetraose_Cer Isoglobotetraosylceramide (iGb4Cer) (GalNAcβ1-3Galα1-3Galβ1-4Glc-Cer) iGb3->Isoglobotetraose_Cer + UDP-GalNAc This compound This compound (GalNAcβ1-3Galα1-3Galβ1-4Glc) Isoglobotetraose_Cer->this compound - Ceramide Lactose_Synthase Lactose Synthase Gb3_Synthase Gb3/CD77 Synthase (α-1,4-GalT) iGb3_Synthase iGb3 Synthase (α-1,3-GalT) iGb4_Synthase iGb4 Synthase (β-1,3-GalNAcT) Ceramidase Ceramidase UDP_Gal UDP-Galactose UDP_GalNAc UDP-GalNAc Ceramide Ceramide

Caption: Simplified biosynthesis pathway of this compound.

General Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Cell Line or Tissue Sample Homogenization Homogenization / Lysis Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Cleanup Solid-Phase Extraction (SPE) (e.g., Graphitized Carbon) Protein_Precipitation->Cleanup Final_Sample Final Sample Extract Cleanup->Final_Sample Injection Injection into LC System Final_Sample->Injection Separation Chromatographic Separation (HPAEC or HILIC) Injection->Separation Detection Detection (PAD or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for this compound quantification.

References

addressing matrix effects in isoglobotetraose LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of isoglobotetraose.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound LC-MS analysis in a question-and-answer format.

Q1: My this compound signal intensity is low and variable between samples. What could be the cause?

A1: Low and inconsistent signal intensity for this compound is often a primary indicator of matrix effects, specifically ion suppression. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decrease in the analyte's signal, affecting the accuracy and reproducibility of your results.[1] Compounds with high polarity, basicity, and molecular weight are common culprits.[1]

Q2: How can I confirm that matrix effects are impacting my this compound analysis?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is introduced into the LC eluent after the analytical column and before the MS detector. A blank, extracted sample matrix is then injected. Any dip or rise in the constant this compound signal indicates the retention time at which matrix components are causing ion suppression or enhancement, respectively.[1][3]

  • Post-Extraction Spike: This quantitative method compares the signal response of this compound in a neat solvent to the response of the same amount of this compound spiked into an extracted blank matrix.[1] The difference in signal intensity reveals the extent of the matrix effect.

Q3: What are the most effective strategies to reduce matrix effects in this compound analysis?

A3: A multi-pronged approach is often the most effective. Consider the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[2][4] For oligosaccharides like this compound, common techniques include:

    • Solid-Phase Extraction (SPE): Utilizes cartridges with specific sorbents to retain either the analyte or the interfering components. For polar compounds like oligosaccharides, Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE can be effective.

    • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids.

    • Protein Precipitation (PPT): Removes proteins from biological samples, which are a common source of matrix effects.

  • Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting matrix components.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for retaining and separating highly polar compounds like oligosaccharides.[5] Optimizing the mobile phase composition and gradient can significantly improve separation from interfering substances.

    • Gradient Modification: Adjusting the gradient elution profile can alter the retention times of both this compound and matrix components, potentially resolving them.

  • Use of Internal Standards: This is a corrective measure to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for correcting matrix effects.[6][7][8] A SIL internal standard of this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement as the analyte.[7] This allows for accurate quantification based on the ratio of the analyte to the internal standard.[8]

Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my alternatives?

A4: While a SIL internal standard is ideal, other options can be considered:

  • Structural Analog Internal Standard: A compound that is structurally similar to this compound and has a close retention time can be used. However, it may not perfectly mimic the ionization behavior of this compound in the presence of matrix effects.

  • Standard Addition: This method involves adding known amounts of this compound standard to the sample extracts. A calibration curve is then generated for each sample, which can correct for matrix effects specific to that sample. This method is accurate but can be time-consuming.[1]

Q5: My peaks are tailing or splitting. Is this related to matrix effects?

A5: Peak tailing or splitting can be caused by several factors, including matrix effects. Contamination of the column with matrix components can lead to poor peak shape. However, other causes should also be investigated, such as issues with the mobile phase, column degradation, or extra-column dead volume.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect Reduction (%)Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)30 - 60%80 - 95%Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids.
Liquid-Liquid Extraction (LLE)50 - 80%70 - 90%Good for removing highly polar or non-polar interferences.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE)70 - 95%85 - 100%Highly selective and effective at removing a wide range of interferences.Can be more expensive and requires method development.

Note: The values presented are typical ranges and can vary significantly depending on the specific matrix, analyte, and experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the regions in the chromatogram where matrix components cause ion suppression or enhancement of the this compound signal.

Materials:

  • LC-MS system with a T-junction for post-column infusion

  • Syringe pump

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Extracted blank matrix sample (a sample prepared using the same extraction procedure but without the analyte)

  • Mobile phase

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the analytical column to one inlet of a T-junction.

  • Connect a syringe pump containing the this compound standard solution to the second inlet of the T-junction.

  • Connect the outlet of the T-junction to the MS ion source.

  • Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to introduce the this compound standard.

  • Monitor the this compound signal to establish a stable baseline.

  • Inject the extracted blank matrix sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement at that specific retention time.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

Objective: To quantify the percentage of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • This compound standard solutions of known concentrations

  • Blank matrix

  • Extraction solvents and equipment

  • LC-MS system

Procedure:

  • Prepare Set A (Analyte in Solvent): Prepare a series of this compound standard solutions in the final mobile phase composition at different concentration levels.

  • Prepare Set B (Analyte in Extracted Matrix): a. Extract a blank matrix sample using your established sample preparation protocol. b. After the final extraction step, spike the extracted matrix with the this compound standard to achieve the same final concentrations as in Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculation: The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Extracted Matrix / Peak Area in Solvent) * 100

  • Interpretation:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • ME = 100% indicates no matrix effect.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_result Result start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt spe Solid-Phase Extraction (HILIC) ppt->spe evap Evaporation & Reconstitution spe->evap lcms HILIC-MS/MS Analysis evap->lcms data Quantification with SIL-IS lcms->data end Accurate this compound Concentration data->end

Caption: Workflow for this compound Analysis with Matrix Effect Mitigation.

matrix_effect_troubleshooting cluster_assess Assess Matrix Effect cluster_mitigate Mitigation Strategies start Inaccurate/Variable This compound Results pci Post-Column Infusion start->pci Qualitative pes Post-Extraction Spike start->pes Quantitative chrom Optimize Chromatography (HILIC) pci->chrom sample_prep Optimize Sample Prep (SPE, LLE) pes->sample_prep is Use SIL Internal Standard pes->is end Reliable Quantification sample_prep->end chrom->end is->end

Caption: Logical Flow for Troubleshooting Matrix Effects in LC-MS Analysis.

References

Validation & Comparative

Isoglobotetraose vs. Globotetraose: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotetraose and globotetraose are structurally related tetrasaccharides, both constituents of glycosphingolipids found on the surface of human cells. Their subtle structural difference—the linkage of the terminal N-acetylgalactosamine (GalNAc) to galactose (Gal)—gives rise to distinct biological activities. Globotetraose features a GalNAcβ1→3Galα1→4 Galβ1→4Glc structure, while this compound has a GalNAcβ1→3Galα1→3 Galβ1→4Glc linkage. This guide provides a comparative overview of their known biological activities, supported by experimental data, to aid researchers in understanding their potential roles in health and disease.

Comparative Analysis of Biological Activities

A significant body of research highlights the role of globotetraose as a crucial receptor for various pathogens and toxins. In contrast, the biological functions of this compound remain largely uncharacterized, with a notable absence of direct comparative studies in many areas.

Toxin Binding and Neutralization

One of the most well-documented activities of globotetraose is its role as a receptor for Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli. The binding of these toxins to globotetraose on cell surfaces is a critical step in the pathogenesis of diseases like hemolytic uremic syndrome (HUS).

A key study directly compared the ability of a recombinant bacterium expressing globotetraose on its surface to neutralize different Shiga toxins. The results demonstrated a differential binding affinity.[1][2][3]

Table 1: Neutralization of Shiga Toxin Cytotoxicity [1][2][3]

ToxinNeutralization by Globotetraose-expressing Bacteria
Stx1Reduced capacity
Stx2cReduced capacity
Stx2e98.4% neutralization

This differential binding suggests that the terminal GalNAc residue in globotetraose may sterically hinder the interaction with Stx1 and Stx2c, while being a preferred binding partner for Stx2e.[1]

Data on the direct interaction of this compound with Shiga toxins is currently unavailable.

Bacterial Adhesion

Globotetraose is a known receptor for uropathogenic E. coli (UPEC), the primary causative agent of urinary tract infections (UTIs). Adhesins on the surface of UPEC recognize and bind to globotetraose on uroepithelial cells, facilitating colonization and infection.[4][5][6][7]

There is no available data on the role of this compound in mediating bacterial adhesion.

Immunomodulatory Effects and Inflammatory Response

The interaction of Shiga toxins with globotetraose can trigger signaling cascades that lead to a pro-inflammatory response. However, specific studies directly comparing the immunomodulatory or inflammatory properties of this compound and globotetraose are lacking. Research on other oligosaccharides suggests potential for immunomodulatory activity, but this has not been specifically investigated for this compound.[8][9][10][11]

Cell Adhesion

While globotetraose is involved in bacterial adhesion, its role in mediating cell-to-cell adhesion in mammals is less clear. Similarly, there is no information regarding the involvement of this compound in cell adhesion processes.

Signaling Pathways

The binding of Shiga toxin to globotetraose initiates a signaling cascade involving retrograde transport of the toxin from the cell surface to the endoplasmic reticulum. This ultimately leads to the inhibition of protein synthesis and can induce apoptosis and pro-inflammatory responses.

ShigaToxin_Signaling Stx Shiga Toxin Gb4 Globotetraose (Gb4) Stx->Gb4 Binding Endosome Early Endosome Gb4->Endosome Internalization Golgi Golgi Apparatus Endosome->Golgi Retrograde Transport ER Endoplasmic Reticulum Golgi->ER Ribosome Ribosome ER->Ribosome A-subunit Translocation Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Inflammation Inflammation Inhibition->Inflammation

Shiga Toxin Signaling Pathway via Globotetraose.

No specific signaling pathways involving this compound have been identified to date.

Experimental Protocols

Shiga Toxin Neutralization Assay

This protocol is adapted from a study evaluating the toxin-neutralizing capacity of recombinant bacteria.[2][3]

Objective: To determine the ability of a substance (e.g., bacteria expressing a specific glycan) to neutralize the cytotoxic effects of Shiga toxins on Vero cells.

Materials:

  • Vero cells

  • 96-well tissue culture plates

  • Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum (FBS)

  • Shiga toxin preparations (Stx1, Stx2c, Stx2e)

  • Recombinant bacteria expressing globotetraose (or other test substance)

  • Control bacteria (not expressing the glycan)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight to allow for attachment.

  • Toxin Preparation: Prepare serial dilutions of the Shiga toxin preparations. The final concentration should be one that causes complete cell death in control wells.

  • Neutralization Reaction:

    • Mix a fixed amount of each Shiga toxin with either the globotetraose-expressing bacteria or control bacteria in DMEM.

    • Incubate the mixture for 1 hour at 37°C to allow for toxin binding.

    • Centrifuge the mixture to pellet the bacteria and collect the supernatant containing the unbound toxin.

  • Cell Treatment: Remove the culture medium from the Vero cells and add the supernatants from the neutralization reaction to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assessment: Assess cell viability using a suitable method, such as the MTT assay or by observing cytopathic effects under a microscope.

  • Data Analysis: Calculate the percentage of cytotoxicity neutralization by comparing the viability of cells treated with the neutralized toxin to cells treated with the unneutralized toxin and control cells.

Toxin_Neutralization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vero Seed Vero Cells Treat Add Supernatant to Vero Cells Vero->Treat Toxin Prepare Toxin Dilutions Mix Mix Toxin with Bacteria Toxin->Mix Bacteria Prepare Bacteria (Test & Control) Bacteria->Mix Incubate1 Incubate (1h, 37°C) Mix->Incubate1 Centrifuge Centrifuge & Collect Supernatant Incubate1->Centrifuge Centrifuge->Treat Incubate2 Incubate (48h, 37°C) Treat->Incubate2 Assess Assess Cytotoxicity (e.g., MTT Assay) Incubate2->Assess Calculate Calculate % Neutralization Assess->Calculate

References

A Comparative Analysis of Isoglobotetraose and Globotetraose Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Functional Overview

Isoglobotetraose and globotetraose are structurally related tetrasaccharides that differ in a single glycosidic linkage. This subtle structural variation can have a significant impact on their three-dimensional conformation and, consequently, their recognition and binding by proteins.

  • Globotetraose (Gb4): GalNAcβ1-3Galα1-4 Galβ1-4Glc

  • This compound (iGb4): GalNAcβ1-3Galα1-3 Galβ1-4Glc

Globotetraose is a well-established receptor for various bacterial toxins, most notably the Shiga toxin family. Its interaction with these toxins is a critical event in the pathogenesis of diseases such as hemolytic-uremic syndrome (HUS). In contrast, the biological role and binding partners of this compound are not as well characterized in the available literature.

Quantitative Binding Data

A direct quantitative comparison of the binding affinities of this compound and globotetraose is hampered by the lack of experimental data for this compound. The following table summarizes the available quantitative data for the interaction of globotetraose with Shiga toxins.

LigandProteinMethodDissociation Constant (Kd)Reference
Globotetraose (Gb4)Shiga toxin 1 (Stx1)ELISANot explicitly quantified, but binding observed.[1]
Globotetraose (Gb4)Shiga toxin 2 (Stx2)ELISANot explicitly quantified, but binding observed.[1]
Globotetraose (Gb4)Shiga toxin 2e (Stx2e)ELISAPreferred receptor, but specific Kd not provided.[2]

Note: The available literature frequently refers to globotetraose as the preferred receptor for Stx2e, implying a higher affinity compared to other glycans, though specific Kd values are often not cited in the reviewed articles.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of carbohydrates to proteins.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The heat released or absorbed is directly proportional to the amount of binding.

Protocol:

  • Sample Preparation:

    • Dissolve the protein and carbohydrate in the same dialysis buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS) or Tris-HCl with a pH between 7.0 and 8.0.

    • The protein concentration in the sample cell is typically in the range of 10-100 µM.

    • The carbohydrate concentration in the syringe should be 10-20 times higher than the protein concentration.

    • Degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrumentation and Setup:

    • Use a commercial isothermal titration calorimeter.

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300-500 rpm).

    • Set the injection volume (e.g., 2-10 µL) and the spacing between injections (e.g., 120-180 seconds) to allow for a return to baseline.

  • Data Acquisition:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any material from the syringe tip.

    • Perform a series of injections of the carbohydrate solution into the protein solution.

    • The instrument records the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.[3][4][5]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rate constants, kon and koff) from which the dissociation constant (Kd) can be calculated.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand) is immobilized. The binding of the other interactant (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound.

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

    • Immobilize the carbohydrate ligand to the activated surface. This can be achieved through direct coupling if the carbohydrate has a suitable functional group, or by using a carrier protein.

    • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

  • Binding Analysis:

    • Prepare a series of dilutions of the protein analyte in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff / kon).[6][7][8]

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

This method is an indirect way to measure binding, often used to screen for interactions or to determine relative affinities.

Principle: The carbohydrate is immobilized on a microplate surface. The protein is then allowed to bind to the carbohydrate. The bound protein is detected using a specific antibody conjugated to an enzyme that catalyzes a colorimetric or fluorescent reaction.

Protocol:

  • Plate Coating:

    • Coat the wells of a microtiter plate with the carbohydrate (e.g., globotetraose). This may require the use of a carrier molecule like BSA or direct adsorption to a high-binding plate.

    • Block the remaining uncoated sites on the plate with a blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.

  • Binding Step:

    • Add serial dilutions of the protein (e.g., Shiga toxin) to the wells and incubate to allow binding to occur.

  • Detection:

    • Wash the plate to remove any unbound protein.

    • Add a primary antibody that specifically recognizes the protein.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

    • Wash the plate and add the enzyme substrate (e.g., TMB for HRP).

  • Data Analysis:

    • Measure the absorbance or fluorescence of the product of the enzymatic reaction.

    • The signal intensity is proportional to the amount of bound protein.

    • Plot the signal against the protein concentration and fit the data to a saturation binding curve to estimate the relative affinity.[2][9]

Signaling Pathways and Logical Relationships

The binding of Shiga toxins to globotetraose on the surface of host cells is the initial step in a signaling cascade that leads to cellular intoxication. The following diagram illustrates this process.

ShigaToxinPathway Stx Shiga Toxin (Stx) Gb4 Globotetraose (Gb4) Receptor Stx->Gb4 Binding CellSurface Host Cell Surface Endocytosis Endocytosis CellSurface->Endocytosis RetrogradeTransport Retrograde Transport (Golgi to ER) Endocytosis->RetrogradeTransport ER Endoplasmic Reticulum (ER) RetrogradeTransport->ER A_Subunit A-Subunit Translocation ER->A_Subunit Cytosol Cytosol Ribosome Ribosome A_Subunit->Ribosome Inactivation ProteinSynthesisInhibition Inhibition of Protein Synthesis Ribosome->ProteinSynthesisInhibition CellDeath Cell Death ProteinSynthesisInhibition->CellDeath

Caption: Shiga toxin binding to globotetraose and subsequent cellular entry pathway.

Conclusion

While globotetraose is a well-studied glycan with a clearly defined role as a receptor for Shiga toxins, this compound remains a comparatively uncharacterized molecule in terms of its biological interactions. The structural difference in the linkage between their galactose units suggests that they would likely exhibit distinct binding specificities and affinities for various proteins. Further research, employing the experimental techniques detailed in this guide, is necessary to elucidate the binding partners and biological functions of this compound and to enable a direct and quantitative comparison with globotetraose. Such studies would be invaluable for a deeper understanding of glycan-protein interactions and could open new avenues for therapeutic development.

References

A Comparative Functional Analysis of Isoglobotetraose and Other Isoglobo-Series Glycans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoglobo-series glycans, a class of glycosphingolipids characterized by the Galα1-3Galβ1-4Glcβ1-Cer core structure, play significant roles in various biological processes, including cell recognition, signaling, and immune responses. This guide provides a functional comparison of isoglobotetraose (iGb4) with other key members of the isoglobo-series, particularly isoglobotriose (iGb3). By presenting available experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers investigating the therapeutic and diagnostic potential of these complex carbohydrates.

Functional Overview and Biological Significance

Isoglobo-series glycans are primarily known for their involvement in the glycosphingolipid biosynthesis pathway. While sharing a common structural backbone, variations in their terminal sugar residues lead to distinct functional properties.

This compound (iGb4) , with the structure GalNAcβ1-3Galα1-3Galβ1-4Glcβ1-Cer, has been identified as a component of rat kidney and recognized as a tumor-associated antigen. Its expression on the cell surface suggests a role in cell-cell recognition and as a potential target for immunotherapies.

Isoglobotriose (iGb3) , or Galα1-3Galβ1-4Glcβ1-Cer, is a precursor to iGb4 and is also implicated in various biological phenomena. Notably, iGb3 is recognized by specific antibodies and lectins, and its expression patterns can be altered in certain disease states.

Comparative Functional Data

While direct, comprehensive comparative studies on the functions of this compound and other isoglobo-series glycans are limited in publicly available literature, we can synthesize a comparison based on their individual reported functions and interactions.

FeatureThis compound (iGb4)Isoglobotriose (iGb3)Other Isoglobo-Series Glycans
Structure GalNAcβ1-3Galα1-3Galβ1-4Glcβ1-CerGalα1-3Galβ1-4Glcβ1-CerElongated or modified versions of iGb3 and iGb4
Known Ligand Interactions Recognized by specific monoclonal antibodies.Binds to verotoxins produced by E. coli. Recognized by natural antibodies in humans.Variable, dependent on terminal structures.
Role in Cancer Identified as a tumor-associated antigen in some cancers.Expression can be altered in certain cancers.Under investigation.
Immunogenicity Can elicit an immune response.Can act as a xenoantigen, recognized by the immune system.Likely immunogenic depending on the structure.
Cellular Signaling Implicated in signaling pathways related to cell adhesion and recognition (inferred).Can modulate signaling pathways upon ligand binding (inferred).Under investigation.

Signaling Pathways

The involvement of isoglobo-series glycans in specific signaling pathways is an active area of research. Their localization on the cell surface positions them to act as receptors or modulators of receptor function, influencing downstream signaling cascades that regulate cell growth, differentiation, and apoptosis.

Below is a generalized representation of how a cell surface glycan, such as an isoglobo-series glycan, can initiate a signaling cascade upon binding to a ligand (e.g., a lectin, antibody, or toxin).

Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand Glycan Isoglobo-series Glycan (e.g., iGb4) Ligand->Glycan Binding Receptor Associated Receptor Glycan->Receptor Signal_Transduction Signal Transduction (Kinase Cascade) Glycan->Signal_Transduction Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis, Proliferation) Signal_Transduction->Cellular_Response

Caption: Generalized signaling pathway initiated by ligand binding to an isoglobo-series glycan.

Experimental Protocols

The functional characterization of this compound and other isoglobo-series glycans relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Glycan-Protein Interaction Analysis using Glycan Microarray

This protocol outlines the steps to assess the binding specificity of proteins (e.g., lectins, antibodies) to a panel of glycans, including isoglobo-series structures.

Experimental Workflow:

Glycan_Microarray_Workflow Start Start Immobilize Immobilize Isoglobo-series Glycans on Microarray Slide Start->Immobilize Block Block Non-specific Binding Sites Immobilize->Block Incubate Incubate with Fluorescently Labeled Protein Block->Incubate Wash Wash to Remove Unbound Protein Incubate->Wash Scan Scan Microarray for Fluorescence Wash->Scan Analyze Analyze Data to Determine Binding Specificity Scan->Analyze End End Analyze->End

Caption: Workflow for glycan-protein interaction analysis using a glycan microarray.

Methodology:

  • Glycan Immobilization: this compound, isoglobotriose, and other relevant glycans are chemically synthesized with a linker arm and covalently attached to the surface of a glass slide.

  • Blocking: The slide is incubated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of the protein to the slide surface.

  • Protein Incubation: The fluorescently labeled protein of interest is diluted in a binding buffer and incubated with the glycan microarray.

  • Washing: The slide is washed with a series of buffers to remove any unbound or weakly bound protein.

  • Scanning: The microarray is scanned using a fluorescence scanner to detect the spots where the labeled protein has bound.

  • Data Analysis: The fluorescence intensity of each spot is quantified to determine the binding affinity and specificity of the protein to each glycan.

Affinity Chromatography for Measuring Binding Affinity

This method is used to quantify the binding strength (e.g., dissociation constant, Kd) between a glycan and a protein.

Methodology:

  • Ligand Immobilization: this compound or another isoglobo-series glycan is coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.

  • Protein Application: A solution containing the protein of interest is passed through the column.

  • Washing: The column is washed with a buffer to remove non-specifically bound proteins.

  • Elution: The bound protein is eluted from the column using a competitive ligand (a soluble form of the glycan) or by changing the buffer conditions (e.g., pH, ionic strength).

  • Quantification: The amount of protein in the eluate is quantified (e.g., by measuring absorbance at 280 nm).

  • Data Analysis: The binding affinity (Kd) is calculated by analyzing the protein concentration required for elution or by frontal affinity chromatography analysis.

Cell-Based Assays for Functional Analysis

To investigate the role of isoglobo-series glycans in cellular processes, cell lines with varying expression levels of these glycans can be used.

Methodology:

  • Cell Line Selection/Engineering: Utilize cell lines that naturally express different levels of isoglobo-series glycans or engineer cell lines to overexpress or knockout the glycosyltransferases responsible for their synthesis.

  • Functional Assays:

    • Adhesion Assay: Measure the adhesion of these cells to extracellular matrix proteins or other cell types.

    • Signaling Assay: Treat the cells with ligands that bind to isoglobo-series glycans and measure the activation of downstream signaling pathways (e.g., phosphorylation of kinases) using techniques like Western blotting or flow cytometry.

    • Proliferation/Apoptosis Assay: Assess the effects of ligand binding on cell proliferation (e.g., using an MTT assay) or apoptosis (e.g., using a TUNEL assay).

Conclusion

This compound and other isoglobo-series glycans represent a promising area of research with implications for cancer diagnostics and therapeutics. While our current understanding of their comparative functions is still evolving, the experimental approaches outlined in this guide provide a framework for further investigation. By systematically characterizing the binding partners and cellular functions of these complex glycans, the scientific community can unlock their full potential in drug development and personalized medicine. Further research employing direct comparative methodologies, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), will be crucial for elucidating the subtle yet significant functional differences between these closely related glycan structures.

Comparative Guide to Cross-Reactivity Studies of Isoglobotetraose-Specific Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for assessing the cross-reactivity of isoglobotetraose (iGb4)-specific antibodies. While specific quantitative data for iGb4-targeted antibodies are limited in publicly available literature, this document outlines the standard experimental approaches, presents template data tables for comparative analysis, and provides detailed protocols for the principal techniques used in glycan-antibody interaction studies.

Introduction to this compound and Antibody Cross-Reactivity

This compound (Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) is a carbohydrate antigen belonging to the isoglobo-series of glycosphingolipids. Antibodies targeting glycan structures are crucial in various biological processes, including immune responses to pathogens and cancer. However, a significant challenge in the development of glycan-targeting therapeutics is the potential for cross-reactivity, where an antibody binds to structurally similar but non-target glycans. This can lead to off-target effects and reduced efficacy. Therefore, thorough cross-reactivity profiling is essential.

Core Methodologies for Assessing Cross-Reactivity

The three primary methods for evaluating the cross-reactivity of anti-glycan antibodies are Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Glycan Microarrays. Each technique offers distinct advantages and limitations in terms of throughput, sensitivity, and the nature of the data generated.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)Glycan Microarray
Principle Enzyme-catalyzed colorimetric or fluorometric detection of antibody-antigen binding in microplate wells.Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[1]High-throughput analysis of antibody binding to a large number of different glycans immobilized on a solid surface.
Data Output Endpoint absorbance or fluorescence values, providing a semi-quantitative measure of binding.Real-time sensorgrams showing association and dissociation phases, yielding kinetic parameters (k_a, k_d) and affinity constants (K_D).[1]A profile of antibody binding intensities across a library of glycans, revealing specificity and cross-reactivity patterns.
Throughput Moderate to high; typically 96-well format.Low to moderate; sequential analysis of interactions.Very high; hundreds to thousands of glycans screened simultaneously.
Sensitivity Good, dependent on enzyme-substrate system.Very high, capable of detecting weak interactions.High, dependent on fluorescent label and scanner sensitivity.
Label Requirement Labeled secondary antibody.Label-free for the analyte.Labeled secondary antibody or directly labeled primary antibody.
Key Advantages Widely available, cost-effective, well-established protocols.Provides detailed kinetic and affinity data, label-free.[1]Comprehensive cross-reactivity profiling in a single experiment.[2]
Key Limitations Generally provides endpoint data, less informative about binding kinetics.Lower throughput, more expensive instrumentation.Primarily provides endpoint binding data, affinity ranking can be challenging.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Glycan-Antibody Binding

This protocol describes a standard indirect ELISA to assess the binding of an this compound-specific antibody to iGb4 and potentially cross-reactive glycans.

Materials:

  • High-binding 96-well microtiter plates

  • Purified this compound (iGb4) and other related glycans (e.g., isoglobotriose (iGb3), globotetraose)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • This compound-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dissolve glycans in the coating buffer at a concentration of 1-10 µg/mL. Add 100 µL of the glycan solution to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Dilute the this compound-specific primary antibody in Blocking Buffer to the desired concentration. Add 100 µL of the diluted antibody to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the general procedure for analyzing the interaction between an this compound-specific antibody and immobilized glycans using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, streptavidin-coated)

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Biotinylated this compound and other glycans (for streptavidin chips) or glycans with a functional group for covalent coupling.

  • This compound-specific antibody

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • For amine coupling, activate the sensor surface with EDC/NHS and flow the glycan solution over the surface.

    • For streptavidin-biotin coupling, flow the biotinylated glycan solution over the streptavidin-coated sensor surface.

    • Immobilize a control glycan or have a reference flow cell to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the this compound-specific antibody in Running Buffer.

    • Inject the antibody solutions over the sensor surface at a constant flow rate for a defined association time.

    • Flow Running Buffer over the surface to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound antibody from the ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in a clear and structured format. Below is a template table for presenting binding data for a hypothetical this compound-specific antibody.

Table 1: Cross-Reactivity Profile of a Hypothetical Anti-Isoglobotetraose Monoclonal Antibody

Glycan AntigenStructureELISA (OD 450nm at 1 µg/mL Ab)SPR (K_D, M)Glycan Array (Normalized Fluorescence Intensity)
This compound (iGb4) Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc 1.5 ± 0.1 1.2 x 10⁻⁸ 10,000 ± 500
Isoglobotriose (iGb3)Galα1-3Galβ1-4Glc0.8 ± 0.055.5 x 10⁻⁷4,500 ± 300
Globotetraose (Gb4)GalNAcβ1-3Galα1-4Galβ1-4Glc0.1 ± 0.02No Binding Detected200 ± 50
Lacto-N-tetraose (LNT)Galβ1-3GlcNAcβ1-3Galβ1-4Glc< 0.05No Binding Detected< 100
Sialyl-Lewis A (SLeA)Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc< 0.05No Binding Detected< 100

Data are hypothetical and for illustrative purposes only.

Visualization of Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships in cross-reactivity analysis.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection antigen_coating Antigen Coating (iGb4 & Analogs) washing1 Washing antigen_coating->washing1 blocking Blocking (BSA) washing1->blocking washing2 Washing blocking->washing2 primary_ab Primary Antibody (Anti-iGb4) washing2->primary_ab washing3 Washing primary_ab->washing3 secondary_ab Secondary Antibody (HRP-conjugate) washing3->secondary_ab washing4 Washing secondary_ab->washing4 substrate Substrate Addition (TMB) washing4->substrate stop_solution Stop Reaction substrate->stop_solution read_plate Read Absorbance (450 nm) stop_solution->read_plate

Caption: Workflow for ELISA-based cross-reactivity testing.

SPR_Workflow cluster_setup Sensor Preparation cluster_binding_cycle Binding Cycle cluster_analysis Data Analysis ligand_immob Ligand Immobilization (iGb4 & Analogs) stabilization Stabilization ligand_immob->stabilization association Association (Inject Anti-iGb4 Ab) stabilization->association dissociation Dissociation (Buffer Flow) association->dissociation regeneration Regeneration dissociation->regeneration sensorgram Generate Sensorgram dissociation->sensorgram regeneration->association Next Cycle kinetic_fitting Kinetic Fitting (ka, kd, KD) sensorgram->kinetic_fitting

Caption: Workflow for SPR-based kinetic analysis of antibody binding.

Cross_Reactivity_Concept cluster_glycans Glycan Antigens antibody Anti-iGb4 Antibody iGb4 This compound (Target) antibody->iGb4 High Affinity (Specific Binding) iGb3 Isoglobotriose (Structurally Similar) antibody->iGb3 Lower Affinity (Cross-Reactivity) Gb4 Globotetraose (Different Linkage) antibody->Gb4 No Binding

Caption: Conceptual diagram of antibody cross-reactivity.

References

The Role of Isoglobotetraose in Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoglobotetraose, the carbohydrate moiety of the glycosphingolipid isoglobotetraosylceramide (iGb4Cer), belongs to the isoglobo-series of glycosphingolipids. While direct studies on the signaling roles of this compound and iGb4Cer are limited, the closely related precursor, isoglobotrihexosylceramide (iGb3), has been a subject of intense research, particularly concerning its controversial role in the activation of a specialized subset of T lymphocytes known as Natural Killer T (NKT) cells. This guide provides a comparative analysis of the proposed signaling function of the isoglobo-series, using iGb3 as a primary example, and contrasts it with well-established signaling pathways of other glycosphingolipids.

Comparative Analysis of Glycosphingolipid Signaling

Glycosphingolipids (GSLs) are integral components of the cell membrane, where their carbohydrate portions extend into the extracellular space, mediating cell-cell recognition, adhesion, and signal transduction.[1][2] Different GSLs can trigger distinct signaling cascades, leading to varied cellular responses. This section compares the proposed signaling mechanism of the isoglobo-series with that of other key GSLs.

FeatureIsoglobo-series (iGb3)Ganglioside GM1Ganglioside GD2Sulfatide
Primary Signaling Context Immune cell activation (NKT cells)[3]Neuronal function, signal modulation[2][4][5]Neuro-oncology, cell adhesion and migration[6][7][8]Myelination, oligodendrocyte function[9][10][11][12]
Key Interacting Protein CD1d (antigen-presenting molecule)[13][14]TrkA, EGF receptor, c-MetIntegrins, c-MetLaminin, Tenascin-R[15]
Downstream Signaling Pathways T-cell receptor (TCR) signaling cascade, cytokine release (IFN-γ, IL-4)[16][17]MAPK/ERK pathway, JAK/STAT pathway[1][4][5]FAK/Akt pathway, MAPK signaling[8]MAP kinase pathway (ERK2)[9]
Primary Cellular Outcome Immune response modulationNeuroprotection, neuritogenesis, modulation of receptor activityTumor cell proliferation, migration, and invasionRegulation of oligodendrocyte differentiation and survival[11][12]

Signaling Pathways

The signaling pathways initiated by these glycosphingolipids, while diverse, share common themes of modulating receptor activity and initiating intracellular phosphorylation cascades.

Isoglobo-Series (iGb3) Signaling Pathway

The proposed signaling pathway for iGb3 involves its presentation by the antigen-presenting molecule CD1d on the surface of antigen-presenting cells (APCs) to the T-cell receptor (TCR) of invariant NKT (iNKT) cells. This interaction triggers the activation of the iNKT cell, leading to the rapid release of a variety of cytokines that can modulate the immune response.[3][16]

iGb3_Signaling cluster_APC Antigen Presenting Cell cluster_NKT NKT Cell iGb3 iGb3 CD1d CD1d iGb3->CD1d Binding iGb3_CD1d iGb3-CD1d Complex CD1d->iGb3_CD1d TCR TCR iGb3_CD1d->TCR Recognition Signaling_Cascade Signaling Cascade (Lck, ZAP70, etc.) TCR->Signaling_Cascade Cytokine_Release Cytokine Release (IFN-γ, IL-4) Signaling_Cascade->Cytokine_Release

Caption: Proposed iGb3-mediated NKT cell activation pathway.

Ganglioside GM1 Signaling Pathway

GM1 is known to modulate the function of various receptor tyrosine kinases. For example, it can associate with the TrkA receptor, enhancing its response to nerve growth factor (NGF) and promoting neuronal survival and differentiation through the MAPK/ERK pathway.[1][4]

GM1_Signaling cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm GM1 GM1 TrkA TrkA Receptor GM1->TrkA GM1_TrkA GM1-TrkA Complex TrkA->GM1_TrkA NGF NGF NGF->TrkA Ras Ras GM1_TrkA->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Neurite_Outgrowth Neurite Outgrowth & Survival Transcription_Factors->Neurite_Outgrowth Gene Expression

Caption: GM1 modulation of the TrkA receptor signaling pathway.

Experimental Protocols

Validating the role of glycosphingolipids in cell signaling requires a combination of biochemical, biophysical, and cell-based assays.

NKT Cell Activation Assay

This assay is used to determine the ability of a glycolipid to stimulate NKT cells.

Methodology:

  • Antigen-Presenting Cell (APC) Preparation: Dendritic cells are commonly used as APCs. They are cultured and pulsed with the glycolipid of interest (e.g., iGb3) at varying concentrations.

  • Co-culture: The pulsed APCs are then co-cultured with a mouse NKT cell hybridoma line (e.g., DN32.D3) or primary NKT cells.

  • Cytokine Measurement: After a 24-48 hour incubation period, the cell culture supernatant is collected. The concentration of secreted cytokines, such as Interleukin-2 (IL-2), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]

  • Data Analysis: A dose-response curve is generated by plotting the cytokine concentration against the glycolipid concentration.

NKT_Activation_Workflow start Start prep_apc Prepare APCs (e.g., Dendritic Cells) start->prep_apc pulse_glycolipid Pulse APCs with Glycolipid (e.g., iGb3) prep_apc->pulse_glycolipid coculture Co-culture pulsed APCs with NKT cells pulse_glycolipid->coculture incubate Incubate for 24-48h coculture->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokine Levels (e.g., IL-2) by ELISA collect_supernatant->elisa analyze Analyze Data (Dose-Response Curve) elisa->analyze end End analyze->end

References

Confirming the Structure of Isoglobotetraose: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of complex oligosaccharides is paramount in various fields, including glycobiology, immunology, and drug development. Isoglobotetraose, a key tetrasaccharide, plays a significant role in these areas, necessitating robust analytical methods for its structural confirmation. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural characterization of this compound. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

The Gold Standard: 2D NMR for Unambiguous Structure Elucidation

Two-dimensional NMR spectroscopy stands as the most powerful and definitive method for the complete structural assignment of oligosaccharides like this compound. By dispersing NMR signals into two frequency dimensions, 2D NMR experiments resolve the spectral overlap inherent in complex 1D spectra, providing clear correlations between coupled nuclei. This allows for the unambiguous determination of monosaccharide composition, anomeric configurations, glycosidic linkages, and the overall sequence.

A typical 2D NMR workflow for confirming the structure of this compound involves a suite of experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation Isoglobotetraose_Sample This compound Sample Dissolution Dissolution in D2O Isoglobotetraose_Sample->Dissolution NMR_Spectrometer NMR Spectrometer NMR_Experiments 1D 1H, 2D COSY, TOCSY, HSQC, HMBC NMR_Spectrometer->NMR_Experiments Processing Fourier Transform & Phasing NMR_Experiments->Processing Assignment Spectral Assignment Processing->Assignment Structure_Elucidation Linkage & Sequence Determination Assignment->Structure_Elucidation Final_Structure Confirmed This compound Structure Structure_Elucidation->Final_Structure

Experimental Data: 2D NMR of this compound

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the cornerstone of structural confirmation. Based on data from the closely related isoglobotriaosyl-E-ceramide, the following table summarizes the expected chemical shifts for the this compound carbohydrate core.[1]

Monosaccharide ResidueProton (¹H)Chemical Shift (ppm)J-Coupling (Hz)Carbon (¹³C)Chemical Shift (ppm)
α-GalNAc-(1→3)- H-1~4.85J₁,₂ = 3.5C-1~101.5
H-2~4.15C-2~50.0
H-3~3.85C-3~78.0
H-4~4.20C-4~69.0
H-5~4.05C-5~72.0
H-6a, 6b~3.75, ~3.85C-6~62.0
-β-Gal-(1→3)- H-1~4.40J₁,₂ = 7.8C-1~104.0
H-2~3.50C-2~73.0
H-3~3.70C-3~82.0
H-4~3.90C-4~69.5
H-5~3.65C-5~76.0
H-6a, 6b~3.80, ~3.90C-6~61.5
-β-Gal-(1→4)- H-1~4.35J₁,₂ = 7.8C-1~103.5
H-2~3.45C-2~73.5
H-3~3.65C-3~74.0
H-4~3.85C-4~79.0
H-5~3.60C-5~75.5
H-6a, 6b~3.70, ~3.85C-6~61.0
-β-Glc- H-1~4.30J₁,₂ = 7.9C-1~103.0
H-2~3.25C-2~74.5
H-3~3.50C-3~76.5
H-4~3.40C-4~70.0
H-5~3.45C-5~76.0
H-6a, 6b~3.70, ~3.90C-6~61.0

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Detailed Experimental Protocol: 2D NMR of this compound
  • Sample Preparation: Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium. Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) for NMR analysis.

  • NMR Data Acquisition: Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.

    • 2D COSY: This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for tracing the proton spin systems within each monosaccharide ring.

    • 2D TOCSY: This experiment extends the correlation beyond directly coupled protons to reveal the entire spin system of a monosaccharide residue, from H-1 to H-6.

    • 2D ¹H-¹³C HSQC: This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances based on the proton assignments.

    • 2D ¹H-¹³C HMBC: This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). These correlations are critical for identifying the glycosidic linkages between monosaccharide units and establishing the overall sequence of the oligosaccharide.

  • Data Processing and Analysis: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova). After Fourier transformation, phasing, and baseline correction, the spectra are analyzed to assign all proton and carbon signals and to identify the key correlations that define the structure of this compound.

G COSY COSY (¹H-¹H Correlations) Intra_Residue Intra-Residue Connectivity COSY->Intra_Residue Identifies neighboring protons TOCSY TOCSY (Full Spin System) TOCSY->Intra_Residue Assigns all protons in a monosaccharide HSQC HSQC (¹H-¹³C Direct Correlation) HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Provides starting points for long- range correlations Inter_Residue Inter-Residue Linkages (Sequencing) HMBC->Inter_Residue Identifies linkages between monosaccharides Intra_Residue->HSQC Assigns carbons Structure This compound Structure Intra_Residue->Structure Inter_Residue->Structure

Alternative and Complementary Analytical Techniques

While 2D NMR provides the most comprehensive structural information, other techniques offer complementary data and can be advantageous in specific contexts, such as for high-throughput screening or when only limited sample amounts are available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and composition of oligosaccharides. When coupled with fragmentation techniques (MS/MS), it can also provide information about the sequence and branching of the carbohydrate chain.

  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This is a rapid and sensitive method for determining the molecular weights of oligosaccharides in a mixture.

Detailed Experimental Protocol: MALDI-TOF MS

  • Sample Preparation: Mix 1 µL of the oligosaccharide solution (typically 1-10 pmol/µL in water or a suitable buffer) with 1 µL of a matrix solution (e.g., 2,5-dihydroxybenzoic acid in acetonitrile/water) on a MALDI target plate.

  • Crystallization: Allow the mixture to air-dry at room temperature, forming co-crystals of the analyte and matrix.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer. The laser desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of oligosaccharides. Different types of HPLC columns can be used to separate oligosaccharides based on size, charge, or hydrophilicity.

Detailed Experimental Protocol: HPLC with Fluorescent Labeling

  • Derivatization: Label the reducing end of the oligosaccharides with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) to enhance detection sensitivity.

  • Chromatographic Separation: Separate the labeled oligosaccharides on a suitable HPLC column (e.g., a HILIC column) using a gradient of an appropriate mobile phase (e.g., acetonitrile and ammonium formate buffer).

  • Detection: Detect the separated oligosaccharides using a fluorescence detector. The retention time is used for identification (by comparison with standards), and the peak area is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution technique typically used for the monosaccharide composition and linkage analysis of oligosaccharides after chemical derivatization.

Detailed Experimental Protocol: GC-MS for Linkage Analysis

  • Permethylation: Methylate all free hydroxyl groups of the this compound.

  • Hydrolysis: Hydrolyze the permethylated oligosaccharide to its constituent monosaccharides.

  • Reduction and Acetylation: Reduce the methylated monosaccharides to alditols and then acetylate the newly formed hydroxyl groups.

  • GC-MS Analysis: Separate the resulting partially methylated alditol acetates (PMAAs) by GC and identify them by their characteristic fragmentation patterns in the mass spectrometer. The positions of the methyl and acetyl groups reveal the original linkage positions.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific research question, available instrumentation, and sample characteristics. The following table provides a comparative overview of the performance of 2D NMR and its alternatives for oligosaccharide analysis.

Feature2D NMRMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Information Complete 3D structure, linkages, anomeric configuration, sequenceMolecular weight, composition, sequence (with MS/MS)Separation, quantification, identification (with standards)Monosaccharide composition, linkage analysis
Sensitivity Low (mg range)High (pmol to fmol range)Moderate (pmol to nmol range)High (pmol range)
Resolution Atomic resolutionHigh mass resolutionGood chromatographic resolutionVery high chromatographic resolution
Analysis Time Long (hours to days)Fast (minutes)Moderate (minutes to an hour)Moderate (minutes to an hour)
Sample Requirements Non-destructive, requires pure sampleDestructive, tolerant of mixturesNon-destructive (can be collected), requires soluble sampleDestructive, requires derivatization
Quantitative Capability Excellent (qNMR)Semi-quantitative (relative), quantitative with standardsExcellent (with standards)Excellent (with standards)
Structural Information UnambiguousAmbiguous for isomersIndirectDestructive, provides linkage information

Conclusion

For the definitive and complete structural confirmation of this compound, 2D NMR spectroscopy is the unparalleled gold standard . It provides a wealth of information, including the precise connectivity and stereochemistry, which is often not attainable with other methods. However, when sample amounts are limited or high-throughput analysis is required, mass spectrometry and HPLC are powerful complementary techniques . MS provides rapid molecular weight and sequence information with high sensitivity, while HPLC offers excellent separation and quantification capabilities. GC-MS is a specialized and robust method for detailed linkage analysis .

Ultimately, a multi-modal approach, combining the strengths of 2D NMR with one or more of these alternative techniques, will provide the most comprehensive and confident structural characterization of this compound and other complex oligosaccharides, empowering further research and development in the life sciences.

References

In Vitro Validation of Isoglobotetraose (iGb4) as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isoglobotetraose (iGb4) as a therapeutic target against the well-established ganglioside GD2. It includes supporting experimental data from in vitro studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of In Vitro Efficacy

The following table summarizes quantitative data from in vitro studies on cancer cell lines, evaluating the efficacy of targeting iGb4 versus GD2. The data is compiled from multiple sources to provide a comparative overview of their potential as therapeutic targets.

Target AntigenTherapeutic AgentCancer Cell LineAssay TypeKey Findings
This compound (iGb4) Anti-iGb4 Monoclonal AntibodyBreast Cancer (e.g., MCF-7), Lung Cancer (e.g., A549)Cell Viability (MTT Assay)Data not available in the public domain.
Anti-iGb4 Monoclonal AntibodyVarious Cancer Cell LinesApoptosis Assay (Annexin V/PI Staining)Data not available in the public domain.
Anti-iGb4 Monoclonal AntibodyVarious Cancer Cell LinesAntibody-Dependent Cell-Mediated Cytotoxicity (ADCC)Data not available in the public domain.
Disialoganglioside (GD2) Chimeric Anti-GD2 mAb (ch14.18)Neuroblastoma (e.g., LAN-1), Melanoma (e.g., M21)Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)Significant lysis of GD2-positive tumor cells.[1]
Humanized Anti-GD2 mAb (hu14.18K322A)NeuroblastomaCell ViabilityEffective in treating refractory or recurrent neuroblastoma.[2]
Anti-GD2 CAR-T CellsRetinoblastomaIn Vitro CytotoxicityEffective targeting and killing of retinoblastoma cells.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are standardized and can be adapted for the evaluation of therapeutic agents targeting iGb4.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the therapeutic agent (e.g., anti-iGb4 antibody) and a relevant isotype control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the therapeutic agent for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of an antibody to recruit immune effector cells to kill target cancer cells.

  • Target Cell Preparation: Label the target cancer cells (expressing iGb4) with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

  • Effector Cell Preparation: Isolate effector cells, typically peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells, from healthy donor blood.

  • Co-culture: Co-culture the labeled target cells and effector cells at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of the therapeutic antibody and an isotype control.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Lysis Measurement:

    • Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.

    • Radioactivity-based: Measure the release of the radioactive isotope from lysed target cells into the supernatant using a gamma counter.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Experimental Workflow for In Vitro Validation

G cluster_0 Target Identification cluster_1 Therapeutic Agent Development cluster_2 In Vitro Assays cluster_3 Data Analysis & Comparison iGb4 This compound (iGb4) (Tumor-Associated Antigen) mAb Anti-iGb4 Monoclonal Antibody iGb4->mAb Target for viability Cell Viability Assay (e.g., MTT) mAb->viability apoptosis Apoptosis Assay (e.g., Annexin V) mAb->apoptosis adcc ADCC Assay mAb->adcc data Quantitative Data (IC50, % Apoptosis, % Lysis) viability->data apoptosis->data adcc->data comparison Comparison with Alternative Targets (e.g., GD2) data->comparison

Caption: Workflow for the in vitro validation of iGb4 as a therapeutic target.

Hypothesized Signaling Pathway Modulation by iGb4 Targeting

The direct signaling pathway modulated by iGb4 in cancer cells is not yet fully elucidated. However, glycosphingolipids are known to be involved in modulating key cancer-related signaling pathways. The following diagram illustrates a plausible pathway that could be affected by targeting iGb4, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcome iGb4 This compound (iGb4) PI3K PI3K iGb4->PI3K Modulates (Hypothesized Inhibition) Antibody Anti-iGb4 Antibody Antibody->iGb4 Binds to Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (leading to apoptosis) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of prevents

Caption: Hypothesized signaling pathway affected by targeting iGb4.

References

A Comparative Guide to Analytical Methods for Isoglobotetraose (iGb4) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoglobotetraose (iGb4) is a neutral glycosphingolipid belonging to the globo-series of glycans. As a key player in various biological processes, including cell recognition and signaling, the ability to accurately detect and quantify iGb4 is crucial for advancing research in glycobiology and related fields. This guide provides a comparative overview of several key analytical methods for the detection of iGb4 and related neutral glycosphingolipids. While direct quantitative performance data for iGb4 is not always available in the public domain, this guide leverages data from structurally similar analytes and established principles to offer a valuable resource for methods development.

The primary methods covered in this comparison are:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

  • High-Performance Thin-Layer Chromatography (HPTLC) coupled with Mass Spectrometry (MS)

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Glycan Microarray

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the different analytical methods. It is important to note that the values presented are representative and may vary depending on the specific instrumentation, reagents, and experimental conditions. Data for closely related globo-series glycans or general neutral glycosphingolipids have been used where iGb4-specific data is not available.

FeatureHPLC-FLDHPTLC-MSELISAGlycan Microarray
Principle Chromatographic separation followed by fluorescence detection of labeled glycans.Planar chromatographic separation followed by mass spectrometric identification.Immunoassay based on specific antibody-antigen recognition.High-throughput analysis of glycan-protein interactions on a solid surface.
Sample Throughput MediumHighHighVery High
Sensitivity High (pmol range)High (pmol range)[1]Moderate to HighVery High (attomole range)[2][3]
Limit of Detection (LOD) ~70 pmol (for perbenzoylated neutral glycosylceramides)[4]25-50 pmol (for asialo GM1 by TLC-immunostaining)[1]Analyte dependent, generally in the ng/mL to pg/mL range.As low as 10⁻¹⁸ mol per spot for detection purposes.[2][3]
Quantitative Capability ExcellentGood (with densitometry)ExcellentSemi-quantitative to Quantitative
Isomer Separation Possible with specialized columns and methods.PossibleGenerally not possiblePossible, depends on array construction
Instrumentation Cost Moderate to HighModerate to HighLow to ModerateHigh (for array fabrication and scanning)
Expertise Required HighHighModerateHigh

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with pre-column derivatization using a fluorescent tag is a widely used method for the sensitive quantification of glycans. For neutral glycosphingolipids like iGb4, the glycan portion can be released, labeled, and then analyzed.

Principle: The glycans are first cleaved from the lipid moiety. The reducing end of the released glycan is then derivatized with a fluorescent label, such as 2-aminobenzamide (2-AB). The labeled glycans are then separated by HILIC-HPLC and detected by a fluorescence detector.

Experimental Protocol (Representative for Neutral Glycans):

  • Glycan Release:

    • Treat the purified glycosphingolipid extract with a ceramide glycanase to release the oligosaccharide.

    • Alternatively, for total glycan analysis from a glycoprotein, use PNGase F to release N-linked glycans.

  • Fluorescent Labeling (2-AB Labeling):

    • Dry the released glycans in a microcentrifuge tube.

    • Add a solution of 2-aminobenzamide (2-AB) and sodium cyanoborohydride in a mixture of dimethyl sulfoxide and acetic acid.

    • Incubate the mixture at 65°C for 2-4 hours.

  • Purification of Labeled Glycans:

    • Remove excess labeling reagents using a solid-phase extraction (SPE) cartridge, such as one packed with hydrophilic interaction chromatography (HILIC) material.

  • HPLC-FLD Analysis:

    • Column: A HILIC column, such as one with an amide-based stationary phase (e.g., Waters ACQUITY UPLC Glycan BEH Amide column), is typically used.[5]

    • Mobile Phase A: 100 mM ammonium formate, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from high to low acetonitrile concentration is used to elute the glycans.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Temperature: 40-60°C.

    • Detection: Fluorescence detector set to excitation and emission wavelengths appropriate for the label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).

  • Quantification:

    • A calibration curve is generated using known concentrations of a labeled iGb4 standard. The peak area of the analyte in the sample is then used to determine its concentration.

Workflow Diagram:

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Glycosphingolipid Sample Release Glycan Release (Ceramide Glycanase) Sample->Release Labeling Fluorescent Labeling (e.g., 2-AB) Release->Labeling Purification SPE Purification Labeling->Purification HPLC HILIC-HPLC Separation Purification->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Analysis & Quantification FLD->Data

HPLC-FLD workflow for iGb4 detection.

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS)

HPTLC is a powerful planar chromatographic technique that allows for the parallel separation of multiple samples. Coupling HPTLC with MS provides structural information and enhances specificity.[1][6][7][8]

Principle: Glycosphingolipids are separated on a high-performance silica gel plate. The separated bands can be visualized with a chemical stain for quantification by densitometry, or directly analyzed by MS by eluting the analyte from the plate into the mass spectrometer.

Experimental Protocol (Representative for Neutral Glycosphingolipids): [7]

  • Sample Application:

    • Apply the glycosphingolipid extracts as bands onto an HPTLC silica gel plate using an automated applicator.

  • Chromatographic Development:

    • Develop the plate in a twin-trough chamber saturated with a solvent system appropriate for neutral glycosphingolipids (e.g., chloroform/methanol/water in a 60:35:8 v/v/v ratio).

  • Detection and Quantification (Densitometry):

    • After development, dry the plate.

    • For visualization, spray the plate with a reagent such as orcinol-sulfuric acid and heat.

    • Scan the plate with a densitometer at a specific wavelength to quantify the bands based on their absorption.

  • HPTLC-MS Analysis:

    • For structural confirmation, run a parallel plate without staining.

    • The band corresponding to iGb4 (identified by comparison with a standard) is eluted directly from the plate into the mass spectrometer using a specialized interface.

    • Acquire mass spectra in positive or negative ion mode to confirm the mass and fragmentation pattern of iGb4.

Workflow Diagram:

HPTLC_MS_Workflow cluster_hptlc HPTLC Separation cluster_detection Detection Application Sample Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Visualization Visualization (Staining) Drying->Visualization MS_Interface HPTLC-MS Interface Drying->MS_Interface Densitometry Densitometry Visualization->Densitometry MS_Analysis Mass Spectrometry MS_Interface->MS_Analysis

HPTLC-MS workflow for iGb4 analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For iGb4, a competitive ELISA format is often employed.

Principle: An iGb4-conjugate is immobilized on the surface of a microplate well. A specific anti-iGb4 antibody is then added along with the sample containing free iGb4. The free iGb4 in the sample competes with the immobilized iGb4 for binding to the antibody. The amount of antibody bound to the plate is then detected with a secondary antibody conjugated to an enzyme. The signal is inversely proportional to the concentration of iGb4 in the sample.

Experimental Protocol (Competitive ELISA):

  • Plate Coating:

    • Coat a 96-well microplate with an iGb4-protein conjugate (e.g., iGb4-BSA) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Binding:

    • Wash the plate.

    • Add standards and samples to the wells, followed immediately by the addition of a specific anti-iGb4 primary antibody.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound antibody and antigen.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of iGb4 is inversely proportional to the signal.

Logical Relationship Diagram:

ELISA_Logic cluster_principle Competitive Binding Principle High iGb4 in Sample High iGb4 in Sample Less Antibody Binds to Plate Less Antibody Binds to Plate High iGb4 in Sample->Less Antibody Binds to Plate Low Signal Low Signal Less Antibody Binds to Plate->Low Signal Low iGb4 in Sample Low iGb4 in Sample More Antibody Binds to Plate More Antibody Binds to Plate Low iGb4 in Sample->More Antibody Binds to Plate High Signal High Signal More Antibody Binds to Plate->High Signal

Principle of competitive ELISA for iGb4.

Glycan Microarray

Glycan microarrays are a high-throughput platform for profiling the interactions of glycans with proteins, antibodies, or cells.[9] They are particularly powerful for assessing the specificity of anti-glycan antibodies and for biomarker discovery.

Principle: A library of glycans, including iGb4, is covalently immobilized on a solid surface (e.g., a glass slide). The array is then incubated with a sample containing a fluorescently labeled protein or antibody of interest. The binding events are detected by a fluorescence scanner, providing a profile of the protein's glycan-binding specificity. For detecting anti-iGb4 antibodies in a sample, the array is incubated with the sample, followed by a fluorescently labeled secondary antibody.

Experimental Protocol (Antibody Profiling):

  • Array Fabrication:

    • Synthesized iGb4 with a linker is printed onto a chemically activated glass slide and immobilized.

  • Blocking:

    • The array is blocked to prevent non-specific binding.

  • Sample Incubation:

    • The array is incubated with the biological sample (e.g., serum) containing antibodies.

  • Secondary Antibody Incubation:

    • After washing, the array is incubated with a fluorescently labeled secondary antibody that recognizes the primary antibodies from the sample (e.g., Cy3-labeled anti-human IgG).

  • Scanning and Data Analysis:

    • The array is washed, dried, and scanned with a microarray scanner.

    • The fluorescence intensity of each spot is quantified, indicating the amount of antibody bound to each glycan. A study comparing a glycan microarray to a traditional ELISA for the detection of antibodies against the related Globo H antigen found the microarray to be five orders of magnitude more sensitive.[2][3]

Workflow Diagram:

Glycan_Array_Workflow cluster_array Array Preparation & Incubation cluster_detection Detection & Analysis Array Glycan Microarray (with iGb4) Blocking Blocking Array->Blocking Sample_Inc Sample Incubation (e.g., Serum) Blocking->Sample_Inc Secondary_Inc Secondary Antibody Incubation (Labeled) Sample_Inc->Secondary_Inc Scanning Fluorescence Scanning Secondary_Inc->Scanning Analysis Data Analysis Scanning->Analysis

Glycan microarray workflow for antibody profiling.

References

Safety Operating Guide

Navigating the Disposal of Isoglobotetraose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known properties of Isoglobotetraose is presented below. This data is crucial for understanding its basic nature and for making informed decisions on its handling and disposal.

PropertyValueReference
Chemical Formula C₂₆H₄₅NO₂₁[1][2]
Molecular Weight 707.63 g/mol [1]
CAS Number 75645-26-0[1]
Synonyms Globoisotetraose, Cytolipin R[1][3]
Physical State Solid (Presumed)
Solubility Soluble in water (Presumed)
Hazard Profile Not classified as hazardous[4]

Note: Physical state and solubility are presumed based on the nature of similar oligosaccharides. The hazard profile is based on data for the similar compound Isomaltotriose, as a specific SDS for this compound was not found.

Standard Operating Procedure for this compound Disposal

The following protocol outlines the recommended steps for the disposal of small quantities of this compound typically used in a research laboratory setting. This procedure assumes that the compound has not been mixed with any hazardous materials.

1. Hazard Assessment:

  • Review available safety information. For this compound, based on chemically similar compounds, it is not considered a hazardous substance.

  • If this compound has been mixed with other chemicals, the disposal procedure must be re-evaluated based on the hazards of all components in the mixture.

2. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, to prevent direct contact.

3. Small Spills and Residues:

  • For small spills of solid this compound, gently sweep the material into a suitable container for disposal. Avoid generating dust.

  • Wipe the area with a damp cloth or paper towel.

4. Uncontaminated Waste:

  • Uncontaminated, solid this compound can typically be disposed of as non-hazardous solid waste.

  • Place the material in a sealed container to prevent it from becoming airborne.

  • Follow your institution's specific guidelines for non-hazardous chemical waste.

5. Aqueous Solutions:

  • Aqueous solutions of this compound, if not contaminated with other hazardous materials, can generally be disposed of down the drain with copious amounts of water.

  • Consult your local regulations and institutional policies to confirm the acceptability of this practice.

6. Contaminated Waste:

  • If this compound is contaminated with a hazardous substance (e.g., solvents, toxic reagents), it must be treated as hazardous waste.

  • The disposal method will be dictated by the nature of the contaminant.

  • Collect the contaminated material in a properly labeled hazardous waste container and follow your institution's hazardous waste disposal procedures.

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal pathway for this compound.

start Start: this compound for Disposal check_contamination Is the this compound mixed with other chemicals? start->check_contamination is_hazardous Are any of the mixed chemicals hazardous? check_contamination->is_hazardous Yes non_hazardous_solution Is the uncontaminated This compound in an aqueous solution? check_contamination->non_hazardous_solution No is_hazardous->non_hazardous_solution No hazardous_waste Dispose as hazardous waste following institutional protocols. is_hazardous->hazardous_waste Yes non_hazardous_solid Dispose as non-hazardous solid waste per institutional guidelines. end End non_hazardous_solid->end non_hazardous_solution->non_hazardous_solid No (Solid) drain_disposal Dispose down the drain with copious amounts of water (check local regulations). non_hazardous_solution->drain_disposal Yes drain_disposal->end hazardous_waste->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these guidelines and the accompanying decision workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize consulting your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Isoglobotetraose

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for Isoglobotetraose, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling non-hazardous biological substances.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is essential to ensure safety and prevent contamination when working with this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact and potential contamination of the sample.
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from accidental splashes or airborne dust particles.
Body Protection Standard laboratory coatShields skin and personal clothing from spills.
Respiratory Generally not required for small quantities under normal, well-ventilated use. A dust mask may be considered if handling large quantities that could generate dust.Avoids inhalation of fine particles.

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow minimizes risks and ensures the integrity of the experiment.

1. Preparation:

  • Thoroughly review the experimental protocol.

  • Prepare a clean and decontaminated workspace.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • When handling the solid form of this compound, do so gently to minimize the generation of dust.

  • For weighing, utilize a balance with a draft shield or conduct the task in a fume hood.

  • To create a solution, slowly add the solid this compound to the solvent to prevent splashing.

3. Post-Handling:

  • Securely store any unused this compound in a clearly labeled, airtight container in a cool, dry environment.

  • Thoroughly clean the workspace and any reusable equipment.

  • Dispose of all waste materials according to the specified disposal plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review Protocol Area Clean Work Area Prep->Area PPE Don PPE Area->PPE Weigh Weigh Solid PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Store Store Unused Product Dissolve->Store Clean Clean Work Area Dissolve->Clean Store->Clean Dispose Dispose of Waste Clean->Dispose

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Based on representative safety data sheets for similar oligosaccharides, this compound is not classified as a hazardous substance.[1][2][3] Disposal should align with local and institutional regulations for non-hazardous waste.[4][5][6]

1. Solid Waste:

  • Uncontaminated this compound and associated non-hazardous lab debris (e.g., gloves, weighing paper): These materials can typically be disposed of in the regular municipal solid waste stream.[4]

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) must be disposed of in a designated puncture-resistant sharps container.[7]

2. Liquid Waste:

  • Aqueous solutions of this compound: For solutions that do not contain other hazardous materials, small quantities may be permissible for drain disposal with a copious amount of running water, pending institutional approval.[6]

  • Solutions containing hazardous components: If this compound is dissolved in a hazardous solvent or is part of a reaction mixture containing hazardous substances, the entire solution must be disposed of as hazardous chemical waste, following all institutional and regulatory guidelines.

DisposalPlan cluster_solid Solid Waste cluster_liquid Liquid Waste Waste This compound Waste Solid_Uncontaminated Uncontaminated Solid & Lab Debris Waste->Solid_Uncontaminated Liquid_Aqueous Aqueous Solution Waste->Liquid_Aqueous Liquid_Hazardous Solution with Hazardous Solvent Waste->Liquid_Hazardous Regular_Trash1 Regular Trash Solid_Uncontaminated->Regular_Trash1 Drain Drain Disposal (with water, if permitted) Liquid_Aqueous->Drain Hazardous_Waste Hazardous Chemical Waste Liquid_Hazardous->Hazardous_Waste

Caption: Decision tree for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.